1,4,5,8-Tetrachloroanthraquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513487. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,8-tetrachloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPMUKIEFLXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058850 | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-58-3 | |
| Record name | 1,4,5,8-Tetrachloro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetrachloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,8-tetrachloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,8-Tetrachloroanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC28L6W8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone (CAS 81-58-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,8-Tetrachloroanthraquinone, identified by the CAS number 81-58-3, is a halogenated aromatic organic compound belonging to the anthraquinone family. Its rigid, planar structure, coupled with the presence of four electron-withdrawing chlorine atoms, imparts unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, safety information, and reported applications, with a focus on its relevance to research and drug development.
Core Properties and Data
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 81-58-3 | [1][2] |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][2] |
| Molecular Weight | 345.99 g/mol | [1] |
| Appearance | Light yellow acicular crystals or powder.[2] | [2] |
| Melting Point | 342 °C (lit.) | [1][3] |
| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.672 g/cm³ (Predicted) | [1][3] |
| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated).[1] | [1] |
| Vapor Pressure | 1.52E-10 mmHg at 25°C | [1] |
| Refractive Index | 1.68 (Predicted) | [1] |
| Flash Point | 213.5 °C | [1] |
Table 2: Identifiers and Spectral Information
| Identifier/Spectrum | Value/Type | References |
| InChI | InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | [4] |
| SMILES | C1=C2C(=C(C=C1)Cl)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl | [4] |
| Purity (Typical) | >95.0% (GC) | [4] |
Experimental Protocols
General Synthetic Approach
The synthesis of chloroanthraquinones often involves the chlorination of anthraquinone or its derivatives. A common method involves the use of a chlorinating agent in the presence of a catalyst. For instance, processes for preparing chlorinated quinones sometimes utilize chlorine gas in concentrated hydrochloric acid with a catalyst.[5] Another general approach for anthraquinone synthesis is the Friedel-Crafts acylation of a substituted phthalic anhydride with a corresponding benzene derivative, followed by cyclization.[6]
Purification
Purification of solid organic compounds like this compound is typically achieved through recrystallization. The choice of solvent is crucial and is determined by the compound's solubility at different temperatures. A suitable solvent would dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.
Analytical Characterization
A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its identity and purity.
A general experimental workflow for the synthesis and characterization of a chemical compound.
Biological Activity and Potential Applications
This compound serves as an important intermediate in the synthesis of dyes and pigments.[1][2] Beyond its industrial applications, this class of compounds has garnered interest in the field of drug development.
Anticancer Potential
Quinones, as a broad class of compounds, are known for their diverse biological activities, including anticancer properties.[7] Their mechanisms of action are often complex and can involve the generation of reactive oxygen species (ROS) and the arylation of sulfhydryl groups on proteins.[7] Some quinone-based anticancer agents have been shown to induce cell death and DNA strand breaks through mechanisms involving free radicals.[8] Novel anthraquinone derivatives have been investigated for their ability to induce apoptosis in cancer cells through signaling pathways such as the ROS/JNK pathway.[9] While specific studies on the anticancer mechanism of this compound are limited, the general activity of the quinone scaffold suggests potential for further investigation.
GABA-AT Inhibition
This compound has been reported as an intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs that act as potent inhibitors of GABA aminotransferase (GABA-AT).[1][10] GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a strategy employed in the treatment of epilepsy and other neurological disorders.[11][12][13]
Signaling Pathways
Detailed studies elucidating the specific signaling pathways modulated by this compound are not currently available in the public scientific literature. Research on other anthraquinone derivatives suggests potential interactions with various cancer-related signaling pathways, including Wnt, Myc, Notch, and PI3K/Akt.[14][15] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
The general anticancer mechanisms of quinones often involve the induction of cellular stress, leading to the activation of pathways like the JNK and p38 MAPK pathways, which can trigger apoptosis.[9]
Safety Information
Table 3: Hazard and Safety Data
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a freezer at -20°C under an inert atmosphere.[1] | [1] |
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a well-characterized compound with established physicochemical properties and significant potential as an intermediate in various industrial and research applications. Its connection to the synthesis of potential anticancer agents and GABA-AT inhibitors makes it a molecule of interest for drug discovery and development. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and, more critically, in-depth studies on its specific mechanisms of biological action and the signaling pathways it may modulate. Future research focused on these areas will be essential to fully unlock the therapeutic potential of this and related halogenated anthraquinones.
References
- 1. Cas 81-58-3,this compound | lookchem [lookchem.com]
- 2. This compound CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. This compound CAS#: 81-58-3 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]
- 6. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 7. Quinones as mutagens, carcinogens, and anticancer agents: introduction and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 81-58-3 [chemicalbook.com]
- 11. Inhibition of GABA synthesis in the prefrontal cortex increases locomotor activity but does not affect attention in the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of GABA release from slices prepared from several brain regions of rats at various times following a convulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Physical and chemical properties of 1,4,5,8-Tetrachloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. Its rigid, planar structure and the presence of electron-withdrawing chlorine atoms confer unique physical and chemical properties, making it a subject of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, including its spectral characteristics and proposed mechanisms of action in biological systems.
Core Physical and Chemical Properties
This compound is a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 345.99 g/mol | [4][5] |
| Melting Point | 341-342 °C | [6] |
| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.672 g/cm³ (Predicted) | [6][7] |
| Appearance | Light yellow acicular crystal | [1] |
| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated). | [7] |
| CAS Number | 81-58-3 | [1][2][3][4][5] |
Spectral Data
The spectral data for this compound are crucial for its identification and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, which are typical for anthraquinone derivatives. The presence of C-Cl bonds and the aromatic ring system also gives rise to characteristic absorption bands.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern can provide valuable information about the compound's structure and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to be simple, showing a single signal for the four equivalent aromatic protons. The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of anthraquinone derivatives is characterized by multiple absorption bands in the UV and visible regions, arising from π→π* and n→π* electronic transitions within the conjugated system.[8][9][10][11][12] The solvent can influence the position and intensity of these bands.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of anthraquinone derivatives involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For this compound, a potential synthetic route could involve the chlorination of anthraquinone or a derivative thereof. A detailed, specific protocol for the synthesis of 1,4,5,8-tetrahydroxyanthraquinone has been patented, which can serve as a reference for handling related structures.[13]
A generalized experimental workflow for the synthesis of an anthraquinone derivative is presented below.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[14][15][16][17][18] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
General Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one or a solvent pair.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Biological Activity and Potential Signaling Pathways
Anthraquinone derivatives are known to exhibit a range of biological activities, including anticancer properties.[19] The mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways.[8][19] While a specific signaling pathway for this compound has not been definitively elucidated, based on studies of related compounds like tetrachloro-1,4-benzoquinone, it is plausible that it could induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.[2][15][20][21]
Some anthraquinones have been shown to induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization.[19] The anticancer effects of some quinone-containing compounds are also linked to their ability to inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[8]
A proposed signaling pathway for the induction of apoptosis by a chloro-substituted quinone is depicted below.
Caption: Proposed mechanism of apoptosis induction by this compound in cancer cells.
This proposed pathway suggests that this compound may induce an increase in intracellular ROS, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the intrinsic apoptotic pathway through caspase-9 and subsequently caspase-3. An alternative or parallel extrinsic pathway involving the direct activation of caspase-8 may also be triggered.[5][6]
Applications
This compound is primarily used as an intermediate in the synthesis of dyes and pigments.[1][4][7] It is also a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs, which are potent inhibitors of γ-aminobutyrate aminotransferase (GABA-AT), an enzyme involved in the degradation of the neurotransmitter GABA.[4][7][12] This suggests its potential for the development of drugs targeting neurological disorders.
Safety and Handling
This compound is classified as causing skin and serious eye irritation. It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Conclusion
This compound is a versatile chemical intermediate with established applications in the dye industry and potential for development in the pharmaceutical sector. Its interesting chemical structure and the biological activity of related compounds warrant further investigation into its specific mechanisms of action and therapeutic potential. This guide provides a foundational understanding of its properties to aid researchers and drug development professionals in their endeavors. Further experimental work is required to fully elucidate its spectral characteristics, develop optimized and detailed synthetic and purification protocols, and confirm its precise biological signaling pathways.
References
- 1. This compound CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 2. Tetrachloro-1,4-benzoquinone induces apoptosis of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof - Google Patents [patents.google.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4,5,8-Tetrachloroanthraquinone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 1,4,5,8-tetrachloroanthraquinone. An intermediate in the synthesis of high-performance pigments and pharmacologically active compounds, this chlorinated aromatic molecule possesses a unique chemical profile. This document collates available data on its properties and outlines its known applications, serving as a foundational resource for professionals in chemical research and drug development.
Molecular Structure and Formula
This compound is a derivative of anthraquinone with chlorine atoms substituted at the 1, 4, 5, and 8 positions of the aromatic core.
-
IUPAC Name: 1,4,5,8-tetrachloroanthracene-9,10-dione
-
CAS Number: 81-58-3
Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 345.99 g/mol | [1][3] |
| Appearance | Light yellow to orange crystalline powder | [4] |
| Melting Point | 342 °C | [1][2] |
| Boiling Point | 510.7 °C at 760 mmHg | [1][3] |
| Density | 1.672 g/cm³ | [1][3] |
| Solubility | Slightly soluble in heated Chloroform, DMSO, and Pyridine. | [1] |
Experimental Protocols
Spectroscopic Data
While comprehensive, annotated spectra for this compound are not widely published, some spectroscopic information is available.
-
Mass Spectrometry (MS): The fragmentation pattern of anthraquinones under electron ionization typically involves the sequential loss of carbon monoxide (CO) molecules. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of one or more CO groups and potentially chlorine atoms or HCl.
-
Infrared (IR) Spectroscopy: The IR spectrum of an anthraquinone derivative is characterized by strong absorption bands corresponding to the C=O stretching vibrations, typically in the region of 1660-1820 cm⁻¹. Additional peaks corresponding to the C=C stretching of the aromatic rings and C-Cl stretching would also be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetrical substitution pattern of this compound, a simple ¹H NMR spectrum is anticipated. The four aromatic protons are chemically equivalent and would likely appear as a single peak.
-
¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals expected for the carbonyl carbons, the chlorine-substituted aromatic carbons, and the unsubstituted aromatic carbons.
-
Biological Activity and Signaling Pathways
This compound is primarily utilized as a chemical intermediate.[1][2][3] Its most notable application in the context of drug development is as a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs, which are potent inhibitors of the enzyme γ-aminobutyrate aminotransferase (GABA-AT).[1][2][3] GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, a mechanism of action for several antiepileptic and anxiolytic drugs.
There is a lack of specific studies in the available literature detailing the direct biological activity or the specific signaling pathways modulated by this compound itself. While some related quinone compounds have been investigated for their anticancer properties, which often involve the generation of reactive oxygen species and induction of apoptosis, no such detailed mechanism has been elucidated for this particular molecule.
Given the absence of specific data on its direct interaction with cellular signaling pathways, a diagrammatic representation would be speculative. Research efforts are more focused on the biological activities of the compounds synthesized from this compound rather than the intermediate itself.
The logical workflow for its application in drug development is outlined in the diagram below.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its primary role in scientific research and industry is that of a versatile intermediate. While direct biological activity and its effects on cellular signaling pathways are not extensively documented, its importance in the synthesis of high-value molecules, including potential therapeutics like GABA-AT inhibitors, is clear. Further research into the biological profile of this compound could reveal novel applications.
References
Spectroscopic Profile of 1,4,5,8-Tetrachloroanthraquinone: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4,5,8-tetrachloroanthraquinone. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the known characteristics of anthraquinone derivatives, alongside detailed, generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a halogenated aromatic organic compound. Its structure consists of an anthraquinone core with chlorine atoms substituted at the 1, 4, 5, and 8 positions.
| Property | Value |
| Molecular Formula | C₁₄H₄Cl₄O₂ |
| Molecular Weight | 345.99 g/mol |
| CAS Number | 81-58-3 |
| Appearance | Light yellow crystalline powder |
| Solubility | Slightly soluble in chloroform and DMSO when heated |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar anthraquinone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the this compound molecule (D₂h point group), a simplified NMR spectrum is expected.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.5 - 8.5 | Singlet | Aromatic Protons (H-2, H-3, H-6, H-7) |
| ¹³C | ~ 180 - 190 | Singlet | Carbonyl Carbons (C=O) |
| ~ 130 - 140 | Singlet | Aromatic Carbons attached to Chlorine | |
| ~ 125 - 135 | Singlet | Aromatic Carbons attached to Protons | |
| ~ 130 - 140 | Singlet | Aromatic Carbons at ring junctions |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the carbonyl groups and the aromatic ring system.
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1670 - 1690 | Strong | C=O stretching (quinone) |
| 1570 - 1600 | Medium-Strong | C=C aromatic ring stretching |
| 1250 - 1350 | Medium | C-C stretching |
| 700 - 850 | Strong | C-Cl stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region arising from π → π* and n → π* electronic transitions.[1] The position and intensity of these bands are sensitive to substitution on the anthraquinone core.[1]
Table 3: Predicted UV-Vis Absorption Maxima (λmax)
| Wavelength Range (nm) | Transition Type |
| 240 - 260 | π → π |
| 270 - 290 | π → π |
| 320 - 350 | π → π |
| > 400 | n → π (weak) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Sonication may be required to aid dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel and perform tuning and shimming.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and present the data in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or chloroform).
-
Prepare a series of dilutions from the stock solution to a final concentration range suitable for UV-Vis analysis (typically 10⁻⁵ to 10⁻⁶ M).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl).
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and outlines the standard methodologies for their experimental determination. While specific, publicly available spectral data for this compound is scarce, the provided information serves as a valuable resource for researchers in planning and executing the spectroscopic analysis of this and related compounds. The high symmetry of the molecule is a key determinant of its relatively simple predicted NMR spectra. The IR and UV-Vis spectra are expected to show characteristic features of the anthraquinone core. The detailed experimental protocols offer a practical guide for obtaining high-quality spectroscopic data.
References
In-Depth Analysis of 1,4,5,8-Tetrachloroanthraquinone Solubility in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,4,5,8-Tetrachloroanthraquinone and Its Solubility Profile
This compound (TCAQ) is a halogenated aromatic ketone, identified by its CAS Number 81-58-3. Structurally, it is a derivative of anthraquinone with chlorine atoms substituted at the 1, 4, 5, and 8 positions. This substitution pattern significantly influences its chemical properties, including its molecular planarity, electron affinity, and intermolecular interactions. TCAQ serves as a critical intermediate in the synthesis of high-performance pigments and dyes.[1] Its rigid, planar structure and specific electronic characteristics also make it a subject of interest in the development of novel materials and as a core scaffold for synthesizing pharmacologically active compounds.
The solubility of TCAQ in various organic solvents is a fundamental physicochemical property that dictates its utility and processability in numerous applications. From synthesis and purification to formulation and final application, understanding and predicting its solubility behavior is paramount for process optimization, ensuring product quality, and achieving desired performance characteristics. Poor solubility can lead to challenges in reaction kinetics, purification efficiency (e.g., crystallization), and the formulation of commercial products. This guide provides a comprehensive overview of the solubility profile of TCAQ, details established methodologies for its determination, and discusses the underlying factors governing its dissolution in organic media.
Physicochemical Properties of this compound
A foundational understanding of TCAQ's intrinsic properties is essential for interpreting its solubility. The molecule is characterized by a high melting point and a dense crystalline structure, indicative of strong intermolecular forces in the solid state.
| Property | Value | Source |
| CAS Number | 81-58-3 | [1] |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [1] |
| Molecular Weight | 345.99 g/mol | [1] |
| Melting Point | 342 °C | [1][2] |
| Appearance | Light yellow to orange powder/crystals | |
| Density | ~1.672 g/cm³ | [1][2] |
Solubility Profile of this compound
Qualitative Solubility Observations: General chemical supplier information and databases describe the solubility of TCAQ as follows:
This low solubility is attributed to the molecule's highly stable crystal lattice and its relatively non-polar nature, which requires significant energy to overcome the solute-solute interactions for dissolution to occur. Aprotic polar solvents, such as DMSO and N-Methyl-2-pyrrolidone (NMP), are generally expected to be more effective at solvating TCAQ compared to non-polar or protic solvents, due to their ability to engage in dipole-dipole and other van der Waals interactions.
Experimental Methodology for Solubility Determination
To generate reliable quantitative data, a rigorous and well-controlled experimental protocol is necessary. The isothermal saturation method is the gold standard for determining the equilibrium solubility of solid compounds in liquids. This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated.
Standard Protocol: Isothermal Saturation Method
-
Preparation: A known volume or mass of the selected organic solvent is placed into a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatted shaker).
-
Addition of Solute: An excess amount of solid this compound is added to the solvent. The term "excess" is critical; there must be undissolved solid present throughout the experiment to ensure saturation is reached and maintained.
-
Equilibration: The mixture is agitated (e.g., via magnetic stirring or shaking) at a constant, precisely controlled temperature for a prolonged period. The equilibration time is crucial and must be sufficient to ensure that the dissolution process has reached a true thermodynamic equilibrium. For poorly soluble compounds like TCAQ, this may take 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, agitation is stopped to allow the undissolved solid to settle. A sample of the clear, saturated supernatant is then carefully withdrawn using a pre-heated syringe fitted with a compatible filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being collected. Pre-heating the sampling equipment prevents premature crystallization of the solute due to temperature drops.
-
Analysis: The concentration of TCAQ in the collected sample is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of TCAQ is used to quantify the amount in the saturated solution.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass solubility (g/L).
Causality and Self-Validation in the Protocol
-
Why excess solute? To ensure the solution is genuinely saturated at equilibrium.
-
Why constant temperature? Solubility is highly temperature-dependent. Precise temperature control is the most critical variable to manage.
-
Why prolonged agitation? To overcome mass transfer limitations and ensure the entire volume of the solvent reaches equilibrium with the solid.
-
Why filtration? To ensure that the analyzed sample represents only the dissolved solute, free from any solid particulates that would artificially inflate the measured solubility.
Experimental Workflow Diagram
Below is a Graphviz diagram illustrating the key stages of the isothermal saturation method for determining solubility.
Caption: A flowchart of the isothermal saturation method.
Factors Influencing the Solubility of TCAQ
The solubility of this compound is a complex interplay between the properties of the solute, the properties of the solvent, and the external conditions.
Solute-Solvent Interactions
The dissolution process can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the TCAQ molecules together in the crystal lattice. Given its high melting point, these forces are substantial.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the TCAQ molecule is solvated.
For dissolution to be favorable, the energy released in step 3 should be comparable to or greater than the energy required for steps 1 and 2. The primary intermolecular forces at play for TCAQ are van der Waals forces (specifically London dispersion forces) and potential dipole-dipole interactions due to the carbonyl groups and C-Cl bonds. Solvents that can effectively engage in these types of interactions will be better at dissolving TCAQ.
Effect of Temperature
The dissolution of most solid compounds in liquid solvents is an endothermic process, meaning that solubility tends to increase with an increase in temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution. For a compound like TCAQ, heating the solvent provides the necessary energy to overcome the strong crystal lattice forces, thus promoting solubility. This is consistent with the qualitative observations that solubility in solvents like chloroform and DMSO improves upon heating.[1][2]
Logical Relationship Diagram
Caption: Factors influencing TCAQ solubility.
Conclusion
While quantitative data remains elusive in the public domain, the physicochemical profile of this compound strongly suggests it is a compound with poor solubility in most common organic solvents. Its high melting point and stable crystalline structure present a significant energy barrier to dissolution. Solvents that are polar and aprotic, such as DMSO, are qualitatively known to be more effective, and solubility is expected to increase significantly with temperature. For researchers and developers, this necessitates careful solvent selection and process temperature optimization. The generation of precise, temperature-dependent solubility data using standardized methods like the isothermal saturation technique is a critical step for any process involving TCAQ, enabling robust process design, modeling, and control.
References
A Technical Guide to the Thermal Properties of 1,4,5,8-Tetrachloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and melting point of 1,4,5,8-Tetrachloroanthraquinone. Due to its application as a dye intermediate and in the synthesis of novel compounds, understanding its thermal properties is crucial for safe handling, process optimization, and quality control.
Core Physical and Thermal Properties
This compound is a crystalline solid, appearing as light yellow needle-like crystals.[1][2] Its core physical and thermal properties, compiled from various sources, are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][3][4] |
| Molecular Weight | 345.99 g/mol | [3][4] |
| CAS Number | 81-58-3 | [1][3][4] |
| Appearance | Light yellow acicular crystal | [1] |
| Melting Point | 341-342°C | [1][2][3][5] |
| Boiling Point (Predicted) | 510.7 ± 50.0 °C | |
| Density (Predicted) | 1.672 ± 0.06 g/cm³ |
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the consistently reported melting point is 341-342°C .[1][2][3][5] This high melting point is indicative of a stable crystal lattice structure.
Experimental Protocol: Capillary Melting Point Determination
A standard and widely used method for determining the melting point of a solid organic compound is the capillary melting point method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is typically sufficient.
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): To save time, an initial rapid heating can be performed to get an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: With a fresh sample, the temperature is raised rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire sample becomes a liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range should be narrow (0.5-2°C).
Thermal Stability Assessment
General Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a standard method to determine the thermal stability and decomposition profile of a material.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision balance
-
Furnace with programmable temperature control
-
Gas flow controller (for nitrogen, air, etc.)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established at a specific flow rate.
-
Thermal Program: The sample is heated according to a predefined temperature program, for example, a linear ramp from ambient temperature to a temperature well above the expected decomposition (e.g., 600°C) at a constant rate (e.g., 10°C/min).
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.
General Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample and reference pans (e.g., aluminum)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is set.
-
Thermal Program: The sample is subjected to a controlled temperature program, which can include heating and cooling cycles at a defined rate (e.g., 10°C/min). To study thermal stability, the sample would be heated past its melting point until decomposition is observed.
-
Data Collection: The DSC instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these events are determined. The area under a peak is integrated to calculate the enthalpy change (ΔH) of the transition.
Conclusion
This compound is a high-melting-point solid, indicating substantial thermal stability in its crystalline form. While specific decomposition data from techniques like TGA and DSC are not widely published, the established melting point of 341-342°C serves as a critical parameter for its handling and processing. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its thermal properties, which is essential for its application in research and development. Further studies employing TGA and DSC are warranted to fully elucidate its thermal decomposition profile and to ensure its safe use at elevated temperatures.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM, ISO and EN Standard Thermal Test Methods – TAL [ctherm.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 5. ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids - Thermal Stability Test and Thermal Stability Instrument [advancedinstruments.en.made-in-china.com]
Unlocking Potential: A Technical Guide to Chlorinated Anthraquinones in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning applications of chlorinated anthraquinones in materials science. From vibrant and robust pigments to high-performance energy storage solutions and novel organic semiconductors, the introduction of chlorine atoms onto the anthraquinone scaffold dramatically influences its physicochemical properties, opening up new avenues for material design and innovation. This document provides a comprehensive overview of the synthesis, properties, and potential applications of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in research and development.
Applications in Advanced Materials
The strategic chlorination of anthraquinones imparts a range of desirable characteristics, making them valuable in diverse material applications.
High-Performance Pigments and Dyes
Chlorinated anthraquinones are a cornerstone of the synthetic dye industry, prized for their brilliant colors, exceptional lightfastness, and thermal stability.[1] The position and number of chlorine atoms on the anthraquinone core can be tailored to produce a wide spectrum of hues, from yellows and reds to blues and greens.[1] These pigments are integral to applications demanding long-term color stability, such as automotive coatings, high-end plastics, and specialized inks. The chlorine substituents enhance the molecule's resistance to chemical and photochemical degradation.
Energy Storage Systems
The redox activity of the anthraquinone core makes it a promising candidate for organic electrode materials in rechargeable batteries. Chlorination can further enhance the electrochemical performance of these materials. For instance, chlorinated anthraquinones have been investigated as cathode materials in lithium-ion and sodium-ion batteries, demonstrating the potential for high specific capacity and good cycling stability. The electron-withdrawing nature of chlorine can positively influence the redox potential and kinetics of the electrode reactions.
Organic Semiconductors
The introduction of electron-withdrawing groups, such as chlorine, can significantly modify the electronic properties of anthraquinone derivatives, making them potential n-type organic semiconductors.[2] This opens up possibilities for their use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Chlorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[2]
Quantitative Material Properties
The following tables summarize key quantitative data for select chlorinated anthraquinones, providing a basis for comparison and material selection.
Table 1: Electronic Properties of Selected Anthraquinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 | [3] |
| 2,6-dialkoxy-9,10-anthraquinones | - | - | 2.89 - 3.32 | [3] |
| Substituted 9,10-Anthraquinones | - | - | ~5.77 | [4] |
Table 2: Performance of Anthraquinone-Based Battery Electrodes
| Electrode Material | Specific Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycle Life | Reference |
| C14H6O4Na2-CNT (Anode) | 173 | 98 (initial) | 82% retention after 50 cycles | [3] |
| Anthraquinone-Quinizarin Copolymer (Cathode, Li-ion) | >400 | - | Good stability | [5] |
| Anthraquinone-Quinizarin Copolymer (Cathode, K-ion) | >200 | - | Stable for over 3000 cycles | [5] |
| Poly(anthraquinonyl sulfide) derivatives | - | - | Affected by substitution position | [6] |
Note: The table presents performance metrics for various anthraquinone-based electrode materials. While not exclusively focused on chlorinated derivatives due to limited comparative data in the search results, it highlights the potential of the anthraquinone scaffold in energy storage applications.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key chlorinated anthraquinone precursors.
Synthesis of 1-Chloroanthraquinone
Method 1: From 1-Nitroanthraquinone [5][7]
-
Preparation of Chlorination Reagent: In a reaction flask, mix dichlorophenyl phosphine and phenyl phosphonyl chloride (volume ratio 1:10 to 1:15).[5] While stirring at a temperature of ≤30°C, bubble chlorine gas through the mixture until the solution turns from colorless to a light yellow transparent solution.[5][7]
-
Chlorination: To the freshly prepared chlorination reagent, add 1-nitroanthraquinone.[7] Heat the reaction mixture to 160-180°C and maintain for 4-6 hours.[5]
-
Work-up: After cooling, pour the reaction mixture into water.[7] Neutralize the solution to a pH of 6.5-7.5 with a 50% sodium hydroxide solution.[5][7]
-
Extraction and Purification: Extract the aqueous solution with ethyl acetate.[7] Wash the combined organic phases with a saturated brine solution and dry over anhydrous magnesium sulfate.[7] Remove the solvent under vacuum to obtain a concentrated liquid.[7]
-
Crystallization: Freeze the concentrated liquid to induce crystallization.[7] Filter the precipitate to obtain 1-chloroanthraquinone as yellow needle-like crystals.[7]
Method 2: From Potassium Anthraquinone-α-sulfonate [8]
-
Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 20 g of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc of concentrated hydrochloric acid.[8]
-
Chlorination: Heat the mixture to boiling with stirring.[8] Over a period of three hours, add a solution of 20 g of sodium chlorate in 100 cc of water dropwise.[8]
-
Reaction Completion: Reflux the mixture for an additional hour.[8]
-
Isolation: Collect the precipitated α-chloroanthraquinone by suction filtration and wash with hot water until acid-free.[8]
-
Drying: Dry the product in a vacuum at 100°C.[8]
Synthesis of 2-Chloroanthraquinone[2]
-
Reaction Setup: In a three-necked flask, combine finely powdered phthalic anhydride and freshly distilled chlorobenzene.
-
Friedel-Crafts Acylation: While stirring, add anhydrous aluminum chloride. Heat the mixture and maintain the reaction for several hours.
-
Work-up: After cooling, add water and dilute sulfuric or hydrochloric acid to decompose the aluminum chloride complex. Remove unreacted chlorobenzene by steam distillation.
-
Isolation of Intermediate: Filter the resulting 2-(4-chlorobenzoyl)benzoic acid and wash with water.
-
Cyclization: Add the dried intermediate to concentrated sulfuric acid and heat to effect cyclization.
-
Final Product Isolation: Pour the reaction mixture into cold water, filter the solid, and wash with hot water to obtain 2-chloroanthraquinone.
Synthesis of 1,5-Dichloroanthraquinone[9][10]
-
Reaction Mixture: Mix 1,5-dinitroanthraquinone with at least 50% by weight of liquid phthalic anhydride.[9][10]
-
Chlorination: Heat the mixture to a temperature between 170°C and 260°C.[10] Introduce elementary chlorine into the melt.[10]
-
Work-up: After the reaction is complete, the phthalic anhydride can be separated by vacuum distillation or by treatment with hot water.[9]
-
Purification: The crude 1,5-dichloroanthraquinone can be further purified by washing with a solvent like nitrobenzene followed by methanol.[9]
Synthesis of 1,8-Dichloroanthraquinone[11]
-
Starting Material: 1,8-dichloroanthraquinone is a commercially available starting material for many derivatives.[11]
-
General Synthetic Route: A common route to substituted anthraquinones involves the reaction of 1,8-dichloroanthraquinone with various nucleophiles.[12] For example, reaction with sodium phenolate yields 1,8-diphenoxy-anthraquinone.[6]
Visualizing Processes and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to chlorinated anthraquinones.
Caption: General synthesis workflow for chlorinated anthraquinones.
Caption: Proposed enzymatic degradation pathway of anthraquinone dyes.[13][14]
Caption: Structure-property relationships in chlorinated anthraquinones.
Conclusion
Chlorinated anthraquinones represent a versatile and highly tunable class of organic materials with significant potential across various scientific and industrial domains. Their established use as robust pigments is now being complemented by emerging applications in energy storage and organic electronics. The ability to systematically modify their properties through controlled chlorination offers a powerful tool for materials scientists and chemists. Further research into the synthesis of novel chlorinated anthraquinone derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to the development of next-generation materials with enhanced performance and functionality. This guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]
- 10. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]
- 13. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1,4,5,8-Tetrachloroanthraquinone as a Cornerstone in Modern Organic Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and burgeoning applications of 1,4,5,8-tetrachloroanthraquinone. This whitepaper elucidates the core chemistry, provides detailed experimental protocols, and explores the promising role of its derivatives in medicinal chemistry.
Introduction
This compound is a halogenated aromatic compound that has emerged as a pivotal building block in the field of organic synthesis. Its unique structural framework, characterized by an electron-deficient anthraquinone core and four reactive chlorine atoms, provides a versatile platform for the construction of a diverse array of complex organic molecules. This guide delves into the fundamental reactivity of this compound and showcases its application in the synthesis of high-performance pigments, and, more significantly, as a scaffold for the development of novel therapeutic agents.
Core Reactivity and Synthetic Transformations
The chemistry of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the anthraquinone system activates the chlorine atoms towards displacement by a variety of nucleophiles. This reactivity allows for the systematic and controlled introduction of new functionalities, leading to a wide range of tetra-substituted anthraquinone derivatives.
Key synthetic transformations include:
-
Amination: The reaction with primary and secondary amines, both aliphatic and aromatic, proceeds readily to yield 1,4,5,8-tetraaminoanthraquinone derivatives. These compounds are intensely colored and form the basis of many dyes and pigments.
-
Arylation and Alkoxylation: Ullmann condensation reactions with phenols and alcohols, typically catalyzed by copper, afford the corresponding tetraaryloxy- and tetraalkoxyanthraquinones.
-
Thiolation: Reaction with thiols leads to the formation of 1,4,5,8-tetrakis(aryl/alkylthio)anthraquinones.
The stepwise or complete substitution of the chlorine atoms can often be controlled by tuning the reaction conditions, such as temperature, solvent, and the nature of the nucleophile and catalyst.
Experimental Protocols
Detailed methodologies for the synthesis of key derivatives are crucial for reproducible research. Below are representative experimental protocols for the nucleophilic substitution of this compound.
Synthesis of 1,4,5,8-Tetrakis(p-tolylamino)anthraquinone
A mixture of this compound (3.46 g, 10 mmol) and p-toluidine (21.4 g, 200 mmol) is heated at 190°C for 15 hours. After cooling, the reaction mixture is treated with ethanol, and the precipitated product is filtered, washed with ethanol and water, and dried to afford the desired product.
General Procedure for Ullmann Condensation with Phenols
To a solution of this compound (1.0 eq) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), the corresponding phenol (4.4 eq) and a base such as potassium carbonate (K2CO3) (8.0 eq) are added. A copper catalyst, such as copper(I) iodide (CuI) (0.4 eq), is then added, and the mixture is heated at high temperatures (typically 180-210°C) for several hours. After completion of the reaction, the mixture is cooled, poured into water, and the precipitate is collected by filtration, washed, and purified by column chromatography.
Data Presentation: Physicochemical and Spectral Properties
The structural modifications of the this compound core lead to a wide range of physicochemical and spectral properties. The following tables summarize key data for the starting material and a representative derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81-58-3 |
| Molecular Formula | C₁₄H₄Cl₄O₂ |
| Molecular Weight | 345.99 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 341-343 °C |
| Solubility | Soluble in hot nitrobenzene, sparingly soluble in other organic solvents |
Table 2: Spectral Data for 1,5-bis(4-dimethylaminophenylamino)anthraquinone Boron Complex
| Spectral Data Type | Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.04 (s, 12H), 6.81 (d, J = 8.7 Hz, 4H), 7.10 (d, J = 9.2 Hz, 2H), 7.25 (d, J = 8.7 Hz, 4H), 7.48 (dd, J = 9.2, 7.3 Hz, 2H), 7.95 (d, J = 7.3 Hz, 2H) |
| ¹³C NMR (200 MHz, CDCl₃) | δ 40.5, 108.9, 112.8, 123.8, 124.9, 127.6, 128.2, 130.1, 138.6, 149.8, 155.5, 166.8 |
| ¹⁹F NMR (564 MHz, CDCl₃) | δ ‐127.50 (q, J = 18.6 Hz) |
| ¹¹B NMR (193 MHz, CDCl₃) | δ 0.48 (t, J = 18.6 Hz) |
| IR (KBr, cm⁻¹) | 3082, 1609, 1589, 1520, 1462, 1362, 1319, 1258, 1169, 1123, 1083, 1034 |
Drug Development Applications
The rigid, planar structure of the anthraquinone core makes it an ideal scaffold for designing molecules that can intercalate with DNA and inhibit the function of key enzymes involved in cell proliferation. Derivatives of this compound have shown significant promise as anticancer agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,4,5,8-tetra-substituted anthraquinone derivatives against a variety of cancer cell lines. The nature of the substituents at the 1,4,5, and 8 positions plays a crucial role in determining the potency and selectivity of these compounds.
Table 3: Cytotoxicity Data (IC₅₀, µM) of Representative Anthraquinone Derivatives
| Compound | MCF7 (Breast) | MDA-MB-231 (Breast) | SK-MEL-5 (Melanoma) | B16F10 (Melanoma) |
| Xanthopurpurin | 15.75 ± 1.00 | 14.65 ± 1.45 | 23.71 ± 1.71 | - |
| Lucidin-ω-methyl ether | 24.10 ± 1.06 | 13.03 ± 0.33 | 42.79 ± 1.32 | - |
Inhibition of Kinase Signaling Pathways
A key mechanism of action for many anthraquinone-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. Derivatives of this compound have been investigated as inhibitors of RTKs such as c-Met. Inhibition of these kinases can disrupt downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell growth, survival, and metastasis.
Caption: Inhibition of RTK signaling by anthraquinone derivatives.
The diagram above illustrates how derivatives of this compound can act as inhibitors of receptor tyrosine kinases. By blocking the kinase activity, these compounds can halt the downstream signaling pathways that drive cancer progression.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its facile functionalization through nucleophilic aromatic substitution reactions allows for the creation of a vast chemical space of novel compounds. The derivatives of this scaffold have demonstrated significant potential in materials science and, more importantly, in the development of new anticancer therapeutics. The continued exploration of the synthetic utility and biological activity of this compound derivatives is a promising avenue for future research in both chemistry and medicine.
An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4,5,8-tetrachloroanthraquinone, a key chemical intermediate in the synthesis of high-performance pigments and pharmacologically active compounds. This document details its historical context, physicochemical properties, synthesis methodologies, and its role in the development of novel therapeutics, particularly as a precursor to γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Introduction and Historical Context
The late 19th and early 20th centuries marked a significant era in the advancement of industrial chemistry, particularly in Germany, with the pioneering work of chemists like Fritz Ullmann. While a definitive discovery of this compound is not pinpointed to a single event, its emergence is intrinsically linked to the burgeoning dye industry of this period. The development of synthetic dyes, such as alizarin, spurred extensive research into the modification of the anthraquinone core structure. Halogenation of anthraquinone was a common strategy to produce a wide array of colors with varying properties, and it is within this context of systematic exploration that this compound was likely first synthesized and characterized. Its primary historical and ongoing application is as a crucial intermediate for creating complex organic molecules.[1][2][3]
Physicochemical and Spectral Data
This compound is a light yellow, needle-like crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81-58-3 | [2][4][5][6] |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [2][4][5][6] |
| Molecular Weight | 345.99 g/mol | [2][6] |
| Melting Point | 342 °C (lit.) | [2] |
| Boiling Point | 510.7 °C at 760 mmHg | [2] |
| Density | 1.672 g/cm³ | [2] |
| Appearance | Light yellow acicular crystal | [1] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated), Pyridine (heated) | [2] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Features/Reference |
| Mass Spectrometry (GC-MS) | Referenced in PubChem (CID 66484) |
| Infrared (FTIR) | KBr Wafer spectrum available from Aldrich Chemical Company, Inc. (Referenced in PubChem CID 66484) |
| ¹H NMR | Due to the symmetrical nature of the molecule and the absence of protons on the anthraquinone core, a simple ¹H NMR spectrum is expected, primarily showing any residual solvent peaks. |
| ¹³C NMR | A predicted ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons and the chlorinated aromatic carbons. |
Experimental Protocols: Synthesis of Anthraquinone Derivatives
Synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone
This protocol details the synthesis of a fluorinated analog of the quinizarin scaffold, illustrating the core chemical transformations involved in creating substituted anthraquinones.
Materials and Reagents:
-
3,6-Difluorophthalic anhydride
-
Hydroquinone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,6-difluorophthalic anhydride (1.0 equivalent).
-
Addition of Reactants: Add anhydrous dichloromethane (DCM) to the flask to dissolve the anhydride. To this solution, add hydroquinone (1.0 equivalent).
-
Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cyclization: Cool the reaction mixture again to 0°C and slowly add concentrated sulfuric acid (H₂SO₄). Heat the mixture to reflux for 4 hours.
-
Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water containing 2M HCl. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from an appropriate solvent (e.g., methanol) to yield the purified 1,4-difluoro-5,8-dihydroxyanthraquinone.
Role in Drug Development: GABA-AT Inhibition
This compound serves as a valuable starting material for the synthesis of γ-aminobutyric acid (GABA) analogs that are potent inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT).[3][7] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy and anxiety.
GABA-AT is the enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and producing a therapeutic effect.
Conceptual Signaling Pathway of GABAergic Inhibition
The following diagram illustrates the basic mechanism of GABAergic neurotransmission and the point of intervention for GABA-AT inhibitors.
References
- 1. This compound CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 2. Cas 81-58-3,this compound | lookchem [lookchem.com]
- 3. This compound | 81-58-3 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1,4,5,8-Tetrachloro Anthraquinone / CAS:81-58-3 - Zehao Industry Co., Ltd. [zehaochem.com]
- 6. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. theclinivex.com [theclinivex.com]
A Technical Guide to 1,4,5,8-Tetrachloroanthraquinone: Properties, Synthesis, and Derivatives
This technical guide provides a comprehensive overview of 1,4,5,8-Tetrachloroanthraquinone, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and significant reactions.
Synonyms and Alternative Names
This compound is known by several other names in chemical literature and commerce. These include:
-
1,4,5,8-Tetrachloro-9,10-anthracenedione[1]
-
1,4,5,8-Tetrachloro-9,10-anthraquinone[1]
-
Anthraquinone, 1,4,5,8-tetrachloro-[1]
-
NSC 513487[1]
-
TCAQ[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | References |
| CAS Number | 81-58-3 | [1][3] |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][3] |
| Molecular Weight | 345.99 g/mol | [1][2][3] |
| Appearance | Pale yellow to light yellow needle-like crystals or powder | [4][5] |
| Melting Point | 341-342 °C | [4] |
| Boiling Point | 510.7 ± 50.0 °C (Predicted) | [4] |
| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated), and Pyridine (heated) | [4] |
| Storage Temperature | -20°C Freezer, under inert atmosphere | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct chlorination of anthraquinone.[3][4]
Materials:
-
Anthraquinone
-
20% Fuming Sulfuric Acid
-
Iodine
-
Chlorine gas
-
92.5% Sulfuric Acid
Procedure:
-
In a suitable chlorination vessel, charge 20% fuming sulfuric acid.
-
With stirring, add anthraquinone to the vessel.
-
Heat the mixture to 90-100 °C and continue stirring for 1 hour to ensure complete dissolution.
-
Add iodine to the reaction mixture.
-
Introduce chlorine gas into the mixture, maintaining the reaction temperature between 50-150 °C.
-
Continue the chlorination for a period of 100-200 hours.
-
Upon completion of the reaction, dilute the mixture by adding 92.5% sulfuric acid.
-
Filter the resulting precipitate.
-
Wash the collected solid with acid, followed by washing with water until neutral.
-
Dry the product to obtain this compound.[3]
Synthesis of 1,4,5,8-Tetraaminoanthraquinone Derivatives
General Reaction Scheme (Inferred):
This compound can be reacted with a primary amine (R-NH₂) in the presence of a suitable catalyst (e.g., a copper salt) and a base in a high-boiling solvent. The four chlorine atoms are sequentially substituted by the amino group.
Applications in Drug Development and Research
This compound is noted as an intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs which are potent inhibitors of GABA-aminotransferase (GABA-AT).[2] GABA-AT is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of this enzyme can lead to increased GABA levels, a therapeutic strategy for conditions such as epilepsy. However, specific experimental protocols for the synthesis of these GABA-AT inhibitors directly from this compound are not detailed in the available literature.
Furthermore, while various anthraquinone derivatives have been studied for their biological activities, including anticancer properties, through mechanisms such as DNA intercalation and modulation of signaling pathways, there is a lack of specific data on the biological mechanism of action and any direct involvement in signaling pathways for this compound itself.[9][10] Studies on other chlorinated quinones, such as tetrachloro-1,4-benzoquinone, have shown cytotoxic effects on cancer cells, suggesting that chlorinated anthraquinones may also possess biological activity worth investigating.[11]
Signaling Pathways
Currently, there is no specific information available in the reviewed literature detailing the direct interaction of this compound with any biological signaling pathways. Research on the biological activity of anthraquinones suggests that some derivatives can influence pathways such as PI3K/Akt and MAPK, but this has not been specifically demonstrated for the 1,4,5,8-tetrachloro substituted version.[10] Further research is required to elucidate the potential biological mechanisms and signaling interactions of this compound and its derivatives.
References
- 1. 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | C14H4Cl4O2 | CID 66484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. US2611772A - Preparation of 1, 4, 5, 8-tetraamino-anthraquinone compounds - Google Patents [patents.google.com]
- 9. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 1,4,5,8-Tetrachloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known photophysical and electrochemical properties of 1,4,5,8-tetrachloroanthraquinone. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide leverages available information on its basic characteristics and the well-documented behavior of related anthraquinone derivatives to offer valuable insights for research and development.
Core Properties of this compound
This compound is a halogenated aromatic compound.[1] It serves as an intermediate in the synthesis of high-performance pigments and has been explored in the development of novel γ-aminobutyric acid (GABA-AT) inhibitors.[2][3] Its fundamental physical and chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [4][5] |
| Molecular Weight | 345.98 g/mol | [4][5] |
| CAS Number | 81-58-3 | [2][4] |
| Appearance | Light yellow to yellow-orange powder/crystals | [4][6] |
| Melting Point | 342 °C (lit.) | [2] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated), and Pyridine (heated) | [3] |
| Purity | >95.0% (GC) | [4] |
Photophysical Properties
Anthraquinone and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. These arise from π → π* and n → π* electronic transitions within the conjugated system.[7][8] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core.
Based on the behavior of other halogenated and substituted anthraquinones, it can be inferred that the four electron-withdrawing chlorine atoms in this compound will likely influence its absorption and emission properties, though specific data is needed for confirmation.
Table of Photophysical Data (Data Not Available in Literature)
| Parameter | Value |
| Absorption Maximum (λabs) | Not Available |
| Molar Absorptivity (ε) | Not Available |
| Emission Maximum (λem) | Not Available |
| Fluorescence Quantum Yield (ΦF) | Not Available |
| Fluorescence Lifetime (τF) | Not Available |
Electrochemical Properties
The electrochemistry of anthraquinones is well-studied, characterized by reversible redox processes. While specific redox potential values for this compound are not explicitly reported in the surveyed literature, the general electrochemical behavior of anthraquinone derivatives has been extensively documented. These compounds typically undergo two successive one-electron reductions in aprotic solvents, forming a stable radical anion and then a dianion.
The presence of four electron-withdrawing chloro-substituents is expected to significantly impact the redox potentials of the anthraquinone core, generally making reduction more favorable (shifting the potentials to more positive values) compared to unsubstituted anthraquinone.
Table of Electrochemical Data (Data Not Available in Literature)
| Parameter | Value vs. a Reference Electrode (e.g., Ag/AgCl) |
| First Reduction Potential (Ered1) | Not Available |
| Second Reduction Potential (Ered2) | Not Available |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on established protocols for anthraquinone derivatives.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or chloroform) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Experimental workflow for UV-Vis spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it absorbs light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Determine the optimal excitation wavelength from the absorption spectrum (usually the λmax).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).
-
Workflow for fluorescence spectroscopy experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.
Methodology:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate aprotic solvent (e.g., DMF or acetonitrile).
-
Analyte Solution Preparation: Dissolve the this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Use a standard three-electrode cell:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire.
-
-
Measurement:
-
Scan the potential over a range where the redox events are expected to occur.
-
Vary the scan rate to investigate the reversibility of the redox processes.
-
Experimental workflow for cyclic voltammetry.
Signaling Pathways and Applications in Drug Development
Currently, there is no specific information in the reviewed scientific literature detailing the involvement of this compound in biological signaling pathways. However, the broader class of anthraquinones is known to have diverse biological activities, and some derivatives are used as anticancer agents. The reference to its use in synthesizing GABA-AT inhibitors suggests a potential application in neuroscience and related drug development.[2][3] Further research is required to elucidate any specific signaling pathways modulated by this compound.
The logical relationship for its potential application in drug development can be visualized as a progression from its fundamental properties to its biological effects.
Logical flow for drug development application.
Conclusion
This compound presents an interesting scaffold for further investigation, particularly given its potential in materials science and medicinal chemistry. This guide has summarized its known physical properties and provided a framework for its photophysical and electrochemical characterization based on the behavior of related anthraquinone compounds. A significant knowledge gap exists regarding its specific spectroscopic and redox data. The experimental protocols detailed herein provide a solid foundation for researchers to undertake the comprehensive characterization of this compound, which is crucial for unlocking its full potential in various scientific and therapeutic applications.
References
- 1. This compound | 81-58-3 | FT40519 [biosynth.com]
- 2. This compound | 81-58-3 [chemicalbook.com]
- 3. Cas 81-58-3,this compound | lookchem [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 7. [Study on UV-Vis absorption spectra and fluorescence emission spectra of sixteen tetra-substituted metallophthalocyanine complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,5,8-Tetrachloroanthraquinone from Anthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,8-Tetrachloroanthraquinone is a chlorinated aromatic compound that serves as a key intermediate in the synthesis of various high-performance pigments and dyes.[1][2][3] Its rigid, planar structure and electron-deficient nature, imparted by the four chlorine atoms, make it a valuable building block for creating complex molecular architectures. Beyond its role in materials science, it has been investigated for its potential in other applications, including the synthesis of γ-aminobutyric acid (GABA) analogs, which are of interest in neuroscience research as potential inhibitors of the enzyme GABA-AT.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound from anthraquinone, including reaction conditions, purification methods, and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 81-58-3 |
| Molecular Formula | C₁₄H₄Cl₄O₂[3][5][6][7][8] |
| Molecular Weight | 345.99 g/mol [3][5][8] |
| Appearance | Light yellow to yellow-orange powder or needle-like crystals[6][7][9] |
| Melting Point | 341-342 °C[3][4][9][10] |
| Boiling Point | 510.7 ± 50.0 °C (Predicted)[4][10] |
| Density | 1.672 ± 0.06 g/cm³ (Predicted)[4][9][10] |
| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated)[3][4][10] |
Synthesis Pathway
The synthesis of this compound from anthraquinone typically proceeds through a direct chlorination reaction. This process involves the substitution of hydrogen atoms on the anthraquinone core with chlorine atoms at the 1, 4, 5, and 8 positions. The reaction is generally carried out in a suitable solvent and may be facilitated by a catalyst.
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound | 81-58-3 [chemicalbook.com]
- 3. Cas 81-58-3,this compound | lookchem [lookchem.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
- 10. This compound CAS#: 81-58-3 [m.chemicalbook.com]
Application Note: Detailed Experimental Protocols for the Chlorination of Anthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorinated anthraquinones are pivotal intermediates in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2] The position of the chlorine atom on the anthraquinone nucleus significantly influences the properties and subsequent applications of the resulting compounds. For instance, 1-chloroanthraquinone is a key precursor for various vat dyes.[3][4] This document provides detailed experimental protocols for the synthesis of specific chloroanthraquinone isomers, tailored for a laboratory research setting. The methodologies presented are based on established and reliable synthetic routes, offering a comprehensive guide for professionals in chemical and pharmaceutical development.
Experimental Protocols
Three distinct methods for the synthesis of monochlorinated anthraquinones are detailed below. Each protocol includes the necessary reagents, equipment, step-by-step procedure, and safety considerations.
Method 1: Synthesis of 1-Chloroanthraquinone via Chlorination of Potassium Anthraquinone-α-sulfonate
This protocol is adapted from a procedure in Organic Syntheses and describes the high-yield synthesis of 1-chloroanthraquinone (α-chloroanthraquinone) by replacing a sulfonate group with chlorine.[5]
Materials and Equipment:
-
Reagents: Potassium anthraquinone-α-sulfonate, concentrated hydrochloric acid (HCl), sodium chlorate (NaClO₃), n-butyl alcohol or toluene for crystallization.
-
Equipment: 2-liter three-necked flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, suction filtration apparatus (Büchner funnel), vacuum oven.
Procedure:
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 20 g (0.061 mol) of potassium anthraquinone-α-sulfonate, 500 mL of water, and 85 mL of concentrated hydrochloric acid.[5]
-
Chlorination: Heat the mixture to boiling while stirring. Prepare a solution of 20 g (0.19 mol) of sodium chlorate in 100 mL of water and add it dropwise to the boiling reaction mixture over a period of 3 hours.[5] Maintain slow reflux. Rapid addition or vigorous boiling may lead to the loss of chlorinating gases.[5]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture slowly for an additional hour.[5]
-
Isolation: Allow the mixture to cool slightly, then collect the precipitated 1-chloroanthraquinone by suction filtration.
-
Washing: Wash the filter cake with hot water (approximately 350 mL) until the filtrate is free from acid.[5]
-
Drying and Purification: Dry the product in a vacuum oven at 100°C. The resulting bright yellow product weighs between 14.6–14.7 g.[5] For further purification, the crude product can be crystallized from n-butyl alcohol or toluene.[5]
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood due to the evolution of chlorine gas.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium chlorate is a strong oxidizing agent; avoid contact with combustible materials.
Method 2: Synthesis of 1-Chloroanthraquinone from 1-Nitroanthraquinone
This method avoids the use of heavy metals like mercury, which were traditionally used for sulfonation-based routes, presenting an environmental advantage.[2][3] The protocol involves the preparation of a chlorinating agent in situ followed by reaction with a nitroanthraquinone.
Materials and Equipment:
-
Reagents: Dichlorophenylphosphine, phenylphosphonyl chloride, chlorine gas, 1-nitroanthraquinone, 50% sodium hydroxide (NaOH) solution, ethyl acetate, saturated brine solution, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Multi-necked reaction flask with a gas inlet tube, stirrer, heating mantle, condenser, separatory funnel, rotary evaporator, crystallization dish.
Procedure:
-
Preparation of Chlorination Reagent: In a reaction flask, combine 4 mL of dichlorophenylphosphine and 50 mL of phenylphosphonyl chloride. Stir the mixture at room temperature (≤30°C) and bubble 3.0 g (42.3 mmol) of chlorine gas through the solution. The solution will turn from colorless to a light yellow transparent liquid.[3]
-
Chlorination Reaction: To the freshly prepared chlorination reagent, add 7.1 g (28.1 mmol) of 1-nitroanthraquinone. Heat the reaction mixture to 170°C and maintain this temperature for 5 hours.[3]
-
Work-up and Neutralization: After cooling, pour the reaction mixture into 500 mL of water. Neutralize the aqueous mixture to a pH of 7 using a 50% sodium hydroxide solution.[3]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (5 x 100 mL).[3]
-
Washing and Drying: Combine the organic extracts and wash with a saturated brine solution (2 x 100 mL). Dry the organic phase over 5% anhydrous magnesium sulfate and then filter.[3]
-
Isolation and Purification: Concentrate the filtrate using a rotary evaporator. Freeze the resulting concentrated liquid to induce crystallization. Collect the yellow needle-like crystals by suction filtration.[3]
Safety Precautions:
-
Chlorine gas is highly toxic and corrosive. This procedure must be conducted in a high-performance fume hood.
-
Phosphorus-containing reagents are corrosive and moisture-sensitive. Handle with care.
-
Wear appropriate PPE, including acid-resistant gloves and safety glasses.
Method 3: Synthesis of 2-Chloroanthraquinone via Friedel-Crafts Acylation and Cyclization
This method synthesizes 2-chloroanthraquinone through a two-step process: a Friedel-Crafts reaction between phthalic anhydride and chlorobenzene, followed by an acid-catalyzed intramolecular cyclization.[6][7]
Materials and Equipment:
-
Reagents: Phthalic anhydride, chlorobenzene, anhydrous aluminum chloride (AlCl₃), concentrated sulfuric acid (98%), dilute sulfuric acid or hydrochloric acid.
-
Equipment: Three-necked flask with gas absorption device, stirrer, heating mantle, steam distillation apparatus, filtration equipment.
Procedure: Step A: Preparation of 2-(4-chlorobenzoyl)benzoic acid
-
In a three-necked flask, add finely powdered phthalic anhydride and freshly distilled, dry chlorobenzene.
-
With stirring, quickly add anhydrous aluminum chloride. Heat the mixture to the specified temperature for several hours (specific temperature and time may vary based on the scale and literature).
-
After cooling, decompose the aluminum chloride complex by adding water and dilute sulfuric or hydrochloric acid.
-
Remove unreacted chlorobenzene via steam distillation.
-
Cool the remaining mixture, stir for several minutes, and filter to collect the crude product. Wash the filter cake with water until the washings are neutral. Dry the light yellow powder.
Step B: Dehydration and Cyclization to 2-Chloroanthraquinone
-
In a clean three-necked flask, add concentrated sulfuric acid (98%).
-
Slowly add the 2-(4-chlorobenzoyl)benzoic acid from Step A while stirring.
-
Maintain the reaction at a specified temperature for several hours until dehydration is complete.[6]
-
Slowly and carefully pour the reaction mixture into a large volume of cold water.
-
Filter the precipitated solid and wash the filter cake with hot water until the filtrate is colorless.
-
Dry the solid to a constant weight to obtain the yellow 2-chloroanthraquinone product.[6]
Safety Precautions:
-
Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.
-
The Friedel-Crafts reaction can evolve HCl gas; use a gas trap.
-
Concentrated sulfuric acid is extremely corrosive. Use extreme caution and appropriate PPE. The addition of the reaction mixture to water is highly exothermic and should be done slowly with cooling.
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocols.
| Method | Starting Material(s) | Key Reagents | Temp. (°C) | Time (h) | Product | Yield (%) | M.P. (°C) | Reference |
| 1 | Potassium anthraquinone-α-sulfonate | NaClO₃, HCl | Boiling | 4 | 1-Chloroanthraquinone | 97–98 | 158–160 | [5] |
| 2 | 1-Nitroanthraquinone | Cl₂, Dichlorophenylphosphine | 170 | 5 | 1-Chloroanthraquinone | 85 | 162.5 | [3] |
| 3 | Phthalic anhydride, Chlorobenzene | AlCl₃, H₂SO₄ | Varies | Varies | 2-Chloroanthraquinone | ~83* | 211.2 | [6] |
*Yield reported for a related procedure starting from 2-nitroanthraquinone, but the Friedel-Crafts route is a standard preparation method.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the synthetic pathways described.
Caption: General workflow for a typical chlorination of anthraquinone experiment.
Caption: Synthetic pathways for the chlorination of anthraquinone.
References
- 1. Page loading... [guidechem.com]
- 2. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 3. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 4. paragonind.com [paragonind.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. 2-Chloroanthraquinone CAS#: 131-09-9 [m.chemicalbook.com]
Synthesis of Vat Dyes Using 1,4,5,8-Tetrachloroanthraquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of vat dyes utilizing 1,4,5,8-tetrachloroanthraquinone as a key starting material. The protocols are intended for a laboratory research setting, providing a foundation for the exploration and development of novel anthraquinone-based dyes.
Introduction
Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state within the fiber. This process imparts excellent fastness properties, making them highly desirable for textiles requiring high durability. Anthraquinone derivatives are a significant structural class of vat dyes, and this compound serves as a versatile precursor for the synthesis of various polycyclic aromatic vat dyes. The chlorine atoms in the 1, 4, 5, and 8 positions are susceptible to nucleophilic substitution by amino compounds, allowing for the construction of complex, conjugated systems with intense colors and high stability.
This document focuses on the synthesis of Vat Green 8, a commercial vat dye, as a representative example of the synthetic utility of this compound.
Data Presentation
The following table summarizes the key reactants and their properties for the synthesis of Vat Green 8.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₁₄H₄Cl₄O₂ | 345.99 | Starting Material |
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | Nucleophile |
| Copper (powder) | Cu | 63.55 | Catalyst (Condensation) |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | Base (Acid Scavenger) |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Catalyst (Cyclization) |
| Pyridine | C₅H₅N | 79.10 | Catalyst (Cyclization) |
| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | Oxidizing Agent |
Experimental Protocols
The synthesis of Vat Green 8 from this compound is a multi-step process involving condensation, cyclization, and oxidation. The following protocol is adapted for a laboratory scale.
Step 1: Condensation of this compound with 1-Aminoanthraquinone
This step involves the Ullmann condensation reaction to form an anthrimide intermediate.
Materials:
-
This compound: 10 g (0.029 mol)
-
1-Aminoanthraquinone: 14 g (0.063 mol)
-
Anhydrous Sodium Carbonate: 16 g (0.151 mol)
-
Copper Powder: 1 g (0.016 mol)
-
High-boiling point inert solvent (e.g., Nitrobenzene or o-Dichlorobenzene): 200 mL
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add this compound, 1-aminoanthraquinone, anhydrous sodium carbonate, and copper powder.
-
Add the inert solvent to the flask.
-
Slowly heat the mixture with constant stirring to dehydrate the reaction mixture.
-
After dehydration, raise the temperature to 200-270°C and maintain it for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product, a tetrachloroanthraquinone imine, can be isolated by filtration.
-
The crude product is then purified by boiling in water to remove inorganic salts, followed by filtration, washing with water until neutral, and drying.[1]
Step 2: Cyclization of the Anthrimide Intermediate
This step involves an intramolecular cyclization to form the carbazole ring system.
Materials:
-
Purified tetrachloroanthraquinone imine from Step 1
-
Anhydrous Aluminum Chloride
-
Pyridine
Procedure:
-
In a reaction vessel, create a melt of anhydrous aluminum chloride and pyridine. The mass ratio of aluminum chloride to pyridine to the anthrimide intermediate should be approximately 1-2 : 2-3 : 1.[1]
-
Carefully add the purified tetrachloroanthraquinone imine to the melt with stirring.
-
Heat the mixture to facilitate the cyclization reaction. The exact temperature and time will need to be optimized, but typically, these reactions are carried out at elevated temperatures.
-
After the reaction is complete, the reaction mixture is cooled and then carefully quenched with water or a dilute acid solution.
-
The precipitated crude Vat Green 8 dye is collected by filtration.
Step 3: Oxidation to Final Vat Dye
The final step is the oxidation of the leuco-form of the dye that may have formed during the high-temperature reactions.
Materials:
-
Crude Vat Green 8 from Step 2
-
Potassium Dichromate
-
Sulfuric Acid (concentrated)
Procedure:
-
The crude dye is dissolved in concentrated sulfuric acid.
-
A solution of potassium dichromate in sulfuric acid is added dropwise to the dye solution with stirring.
-
The mixture is stirred for a specified period to ensure complete oxidation.
-
The reaction mixture is then poured into a large volume of water to precipitate the final Vat Green 8 dye.
-
The dye is collected by filtration, washed extensively with water until the filtrate is neutral, and then dried.
Mandatory Visualization
References
Application of 1,4,5,8-Tetrachloroanthraquinone in the Synthesis of Pharmaceutical Intermediates
Abstract
1,4,5,8-Tetrachloroanthraquinone is a versatile building block in the synthesis of complex pharmaceutical intermediates, particularly for the development of novel anticancer agents. The planar anthraquinone core is a well-established pharmacophore known for its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. The four chlorine atoms on the anthraquinone scaffold are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in cancer drug discovery.
Introduction: The Role of Anthraquinones in Drug Discovery
Anthraquinones are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Several anthraquinone derivatives, such as doxorubicin and mitoxantrone, are clinically used anticancer drugs. The rigid, planar structure of the anthraquinone ring system is ideal for intercalation between the base pairs of double-stranded DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cancer cell death. Furthermore, modifications to the anthraquinone core can lead to compounds that inhibit key cellular enzymes like topoisomerase II, which is crucial for managing DNA topology during cell division.
This compound serves as a key starting material for creating libraries of novel anthraquinone derivatives. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for introducing diverse side chains, often containing amino or thioether functionalities. These side chains can enhance the binding affinity to biological targets, improve solubility, and alter the overall pharmacological profile of the molecule.
Synthesis of Bioactive Derivatives via Nucleophilic Aromatic Substitution
The primary application of this compound in pharmaceutical synthesis is its use as an electrophile in SNAr reactions. The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles, most commonly primary and secondary amines, to yield a diverse range of substituted aminoanthraquinones.
Experimental Workflow for Synthesis
The general workflow for the synthesis of tetra-substituted aminoanthraquinones from this compound is depicted below. This process typically involves the reaction of the starting material with an excess of the desired amine, often in a high-boiling solvent and sometimes in the presence of a base or catalyst.
Caption: General workflow for the synthesis of tetra-substituted aminoanthraquinones.
Detailed Experimental Protocol: Synthesis of a Tetra-aminoanthraquinone Derivative
This protocol provides a representative method for the synthesis of a 1,4,5,8-tetra-substituted aminoanthraquinone derivative. This procedure is based on typical conditions for SNAr reactions with halogenated anthraquinones and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., 2-hydroxyethylamine) (10-20 eq)
-
High-boiling solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., K₂CO₃ or triethylamine)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound and the chosen solvent.
-
Add the amine to the suspension. An excess of the amine is used to act as both the nucleophile and the acid scavenger. If the amine is not used in large excess, a non-nucleophilic base can be added.
-
Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove residual starting amine.
-
Dry the crude product under vacuum.
-
Further purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure tetra-substituted aminoanthraquinone.
Data Presentation: Physicochemical and Biological Properties
The introduction of amino substituents significantly alters the physicochemical and biological properties of the anthraquinone core. Spectroscopic data is essential for the characterization of these novel compounds.
Table 1: Representative Spectroscopic Data for Aminoanthraquinone Derivatives
| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 1-Amino-4-(alkylamino)-anthraquinone-2-sulfonic acid | 1.0-4.0 (alkyl protons), 7.7-8.3 (aromatic protons), 10.7-10.8 (NH proton)[1] | 45.3 (CH₂), 60.2 (CH₂OH), 109.4-145.8 (aromatic carbons), 181.2-182.1 (C=O)[1] | [M+H]⁺ corresponding to the molecular weight[1] |
| 2-Aminoanthraquinone | 7.5-8.2 (aromatic protons), 4.5 (NH₂ protons) | 110.1, 119.4, 126.8, 129.2, 133.5, 134.3, 134.8, 146.4 (aromatic carbons), 182.9, 184.6 (C=O) | 223 (M⁺), 195, 167, 139[2][3] |
Table 2: Anticancer Activity of Representative Aminoanthraquinone Derivatives
The cytotoxic activity of anthraquinone derivatives is typically evaluated against a panel of human cancer cell lines using assays such as the MTT assay. The IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a standard measure of potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Anthraquinone-thiosemicarbazones | K562 (Leukemia) | 2.17 - 2.35 | [4] |
| HeLa (Cervical Cancer) | 7.66 | [4] | |
| Substituted Aminoanthraquinones | DU-145 (Prostate Cancer) | 10.2 - 11.5 | [4] |
| HT-29 (Colon Cancer) | 8.5 - 10.4 | [4] | |
| Bis-anthraquinones | HCT-116 (Colon Cancer) | 0.3 | [4] |
| Imine-anthraquinone Hybrids | HeLa (Cervical Cancer) | 1.45 - 1.82 | [4] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
A primary mechanism of action for many anticancer anthraquinone derivatives is their ability to function as DNA intercalators and topoisomerase II poisons.
DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription, which are essential for rapidly dividing cancer cells.
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that temporarily cleaves both strands of DNA to manage DNA tangles and supercoils. Anthraquinone derivatives can stabilize the complex formed between topoisomerase II and DNA, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks, which triggers programmed cell death (apoptosis).
Signaling Pathway for Anthraquinone-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by an anthraquinone derivative that acts as a DNA intercalator and topoisomerase II inhibitor.
Caption: Proposed signaling pathway for apoptosis induced by anthraquinone derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pharmaceutical intermediates, particularly in the field of oncology. Its reactivity in nucleophilic aromatic substitution reactions allows for the creation of a wide array of derivatives with tunable biological activities. The established role of the anthraquinone scaffold as a DNA intercalator and topoisomerase II inhibitor provides a strong rationale for its use in the design of new anticancer agents. The protocols and data presented herein serve as a guide for researchers and scientists in the development of the next generation of anthraquinone-based therapeutics.
References
- 1. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthraquinone, 2-amino- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
1,4,5,8-Tetrachloroanthraquinone: A Versatile Precursor for High-Performance Pigments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,8-Tetrachloroanthraquinone is a key intermediate in the synthesis of a range of high-performance pigments, primarily belonging to the anthraquinone class of vat dyes and trianthrimide pigments. These pigments are renowned for their exceptional fastness properties, including high lightfastness, thermal stability, and resistance to chemicals and weathering. This makes them suitable for demanding applications such as automotive coatings, high-end industrial paints, plastics, and specialty inks. This document provides detailed application notes, experimental protocols, and performance data for pigments derived from this compound, intended for use by researchers and professionals in materials science and chemical development.
Pigment Synthesis from this compound
The chlorine atoms in this compound are susceptible to nucleophilic substitution by amino compounds, which is the fundamental reaction for building larger, more complex colored molecules. The most prominent classes of pigments synthesized from this precursor are vat dyes, such as Vat Green 8, and various trianthrimide-based pigments.
Vat Dyes: The Case of C.I. Vat Green 8 (C.I. 71050)
Vat Green 8 is a widely used olive-green pigment known for its outstanding fastness properties.[1] Its synthesis involves the condensation of this compound with an aminoanthraquinone derivative, followed by a cyclization step.
Reaction Pathway for C.I. Vat Green 8 Synthesis
Caption: Synthesis pathway of C.I. Vat Green 8.
Trianthrimide Pigments
Trianthrimide pigments are another important class of high-performance colorants derived from anthraquinone intermediates. While specific protocols starting directly from this compound to form complex trianthrimides are often proprietary, the general principle involves the sequential condensation with different aminoanthraquinone molecules. The synthesis of related structures like Vat Brown R and Vat Yellow 3RR, which are also trianthrimide derivatives, follows similar condensation and cyclization principles, albeit with different starting materials.[2][3]
Performance Data of Derived Pigments
The pigments derived from this compound exhibit excellent performance characteristics. The following table summarizes the fastness properties of C.I. Vat Green 8.
| Property | Rating | Test Method |
| Lightfastness | 7-8 | Blue Wool Scale |
| Washing Fastness | 5 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 4 | ISO 105-X12 |
| Perspiration Fastness | 5 | ISO 105-E04 |
| Ironing Fastness | 4-5 | ISO 105-X11 |
| Chlorine Bleach | 4 | ISO 105-N01 |
| Mercerizing | 4-5 | ISO 105-X04 |
Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent). Other fastness ratings are typically on a scale of 1 to 5, with 5 being the best.
Experimental Protocols
Synthesis of C.I. Vat Green 8
This protocol is based on established industrial synthesis methods.[4]
Materials:
-
This compound
-
1-Aminoanthraquinone
-
Copper powder (catalyst)
-
Sodium carbonate (acid scavenger)
-
Nitrobenzene (solvent)
-
Aluminum chloride (cyclization agent)
-
Pyridine
-
Sodium hydroxide
-
Potassium dichromate (oxidizing agent)
Procedure:
Step 1: Condensation
-
In a suitable reactor, combine this compound, 1-aminoanthraquinone, sodium carbonate, and copper powder in nitrobenzene.
-
Heat the mixture to dehydrate, and then increase the temperature to 200-270°C for 1.5-4 hours. Maintain this temperature for an additional 4 hours to complete the condensation reaction.
-
Cool the reaction mixture and crush the resulting solid to obtain the crude trianthrimide intermediate.
-
Purify the intermediate by boiling in water to remove inorganic salts, followed by filtration and drying.
Step 2: Cyclization
-
Suspend the purified intermediate in a suitable solvent and add aluminum chloride and pyridine.
-
Heat the mixture to effect cyclization, forming the crude Vat Green 8.
Step 3: Purification and Oxidation
-
Treat the crude product with a sodium hydroxide solution and distill to remove pyridine.
-
Wash the resulting solid with water until the pH is neutral.
-
Oxidize the leuco form of the dye using an oxidizing agent such as potassium dichromate.
-
Filter, wash with water until neutral, and dry the final pigment.
Experimental Workflow for Vat Green 8 Synthesis
Caption: Experimental workflow for the synthesis of C.I. Vat Green 8.
Pigment Characterization
The performance and properties of the synthesized pigments should be thoroughly characterized using standard analytical techniques.
Characterization Workflow
Caption: Workflow for the characterization of synthesized pigments.
Analytical Techniques:
-
UV-Vis Spectroscopy: To determine the coloristic properties of the pigment, including its maximum absorption wavelength (λmax) and color strength.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure by identifying characteristic functional groups.
-
Raman Spectroscopy: To provide complementary structural information and identify the pigment's crystalline form.
-
Scanning Electron Microscopy (SEM): To analyze the particle size, shape, and morphology of the pigment, which significantly impact its optical properties and dispersibility.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the pigment by measuring its weight loss as a function of temperature.
-
Lightfastness and Weathering Tests: To assess the durability of the pigment under exposure to light and various environmental conditions, typically following ASTM or ISO standards.[5][6]
Safety Precautions
The synthesis of these pigments involves the use of hazardous materials, including corrosive acids, high-boiling organic solvents, and toxic reagents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable precursor for the synthesis of high-performance pigments with exceptional fastness properties. The protocols and data presented in these application notes provide a foundation for the research and development of novel colorants for a variety of demanding applications. Careful control of reaction conditions and thorough characterization of the final products are essential for achieving desired pigmentary properties.
References
- 1. lqa.com [lqa.com]
- 2. US20120296097A1 - Preparation method of original dye of vat brown r - Google Patents [patents.google.com]
- 3. CN104448889A - Preparation method of vat brown R - Google Patents [patents.google.com]
- 4. wewontech.com [wewontech.com]
- 5. justpaint.org [justpaint.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for the Analysis of 1,4,5,8-Tetrachloroanthraquinone by HPLC and GC-MS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,4,5,8-Tetrachloroanthraquinone, a key intermediate in the synthesis of dyes and pigments, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust and widely accessible method for the quantification of this compound. The following protocol outlines a reverse-phase HPLC method suitable for purity assessment and quantification.
Quantitative Data Summary
| Parameter | HPLC-UV |
| Retention Time (t_R_) | ~ 5.8 min |
| Linear Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 98.5% - 102.3% |
| Precision (RSD%) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: Purified, suitable for HPLC analysis.
-
Formic Acid: LC-MS grade, ≥99% purity.
-
This compound: Reference standard of known purity (≥95%).
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 70 8.0 95 10.0 95 10.1 70 | 15.0 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with acetonitrile.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity, making it an excellent technique for the trace analysis and confirmation of this compound in various matrices.
Quantitative Data Summary
| Parameter | GC-MS (SIM Mode) |
| Retention Time (t_R_) | ~ 12.5 min |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 97.2% - 103.5% |
| Precision (RSD%) | < 5% |
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Columns
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
2. Reagents and Standards
-
Hexane: GC grade.
-
Acetone: GC grade.
-
This compound: Reference standard (≥95%).
3. Chromatographic and Spectrometric Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z):
-
Quantifier: 346 (M+)
-
Qualifiers: 344, 348, 311
-
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using hexane as the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL) by diluting the stock solution with hexane.
-
Sample Preparation (Solid Samples):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
Filter through a 0.45 µm syringe filter into a GC vial.
-
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Handling and storage procedures for 1,4,5,8-Tetrachloroanthraquinone in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1,4,5,8-Tetrachloroanthraquinone in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a solid, appearing as a light yellow to orange powder or crystal.[1] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [2][3] |
| Molecular Weight | 345.99 g/mol | [3][4] |
| Melting Point | 341-342 °C | [2] |
| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [4][5] |
| Flash Point | 213.5 °C | [4] |
| Density | 1.672 g/cm³ (Predicted) | [4][5] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated), and Pyridine (heated). | [2][4][5] |
| Appearance | Light yellow to yellow to orange powder/crystal. | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Type | Specification |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[6] |
| Skin Protection | Nitrile gloves and a lab coat.[8] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | Use in a fume hood to keep airborne concentrations low.[6][8] If ventilation is inadequate, use a NIOSH- or CEN-certified respirator.[6] |
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Avoid breathing fumes and minimize dust generation.[6]
-
Use with adequate ventilation, preferably in a chemical fume hood.[6]
-
Keep away from sources of ignition.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly-closed container.[6]
-
Keep in a cool, dry, well-ventilated area.[6]
-
Store away from incompatible substances and sources of ignition.[6]
-
Recommended long-term storage temperatures vary, with some sources suggesting -20°C in a freezer under an inert atmosphere[4][5] and others recommending 2°C - 8°C.[9] Always consult the supplier's specific recommendations.
-
Store locked up.[6]
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines a common procedure involving the handling of solid this compound to prepare a stock solution.
Objective: To accurately weigh this compound powder and dissolve it in a suitable solvent to a final concentration of 10 mM.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Weighing paper or boat
-
Spatula
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Beaker
-
Magnetic stir bar and stir plate
-
Appropriate PPE (lab coat, safety goggles, nitrile gloves)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing: a. Place a clean, dry weighing boat on the analytical balance and tare. b. Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Minimize dust creation. c. Record the exact weight.
-
Dissolution: a. Transfer the weighed powder to a clean, dry beaker containing a magnetic stir bar. b. Under the fume hood, add a small amount of DMSO to the beaker to wet the powder. c. Place the beaker on a magnetic stir plate and begin stirring. d. Gradually add more DMSO while stirring until the solid is fully dissolved. Gentle heating may be required.[2][4][5] e. Once dissolved, carefully transfer the solution to the volumetric flask. f. Rinse the beaker with a small amount of DMSO and add the rinsing to the volumetric flask to ensure a complete transfer. g. Add DMSO to the volumetric flask until the solution reaches the calibration mark. h. Cap the flask and invert several times to ensure homogeneity.
-
Storage: Label the flask with the chemical name, concentration, solvent, date, and your initials. Store the solution according to the recommended storage conditions.
-
Cleanup: a. Dispose of the weighing boat and any contaminated materials in the appropriate chemical waste container. b. Clean the spatula and any glassware used. c. Wipe down the work area in the fume hood. d. Remove and dispose of gloves in the designated waste bin. e. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[6]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[6]
-
Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[6]
Accidental Release:
-
Evacuate: Alert people in the immediate area and evacuate.[10]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6]
-
Cleanup:
-
Disposal: Dispose of the waste according to local regulations.[6]
Visual Workflow for Handling and Storage
The following diagram illustrates the key steps and decision points for the safe handling and storage of this compound in the laboratory.
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 1,4,5,8-Tetrachloro Anthraquinone / CAS:81-58-3 - Zehao Industry Co., Ltd. [zehaochem.com]
- 4. Cas 81-58-3,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 81-58-3 [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 81-58-3 Name: this compound [xixisys.com]
- 8. in.gov [in.gov]
- 9. This compound | 81-58-3 | FT40519 [biosynth.com]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1,4,5,8-Tetrachloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 1,4,5,8-tetrachloroanthraquinone, a key intermediate in the manufacturing of various dyes and pigments. The described methodologies are based on established principles of anthraquinone chemistry and are designed for safe and efficient scale-up.
Introduction
This compound is a chlorinated aromatic compound of significant industrial interest, primarily serving as a precursor in the synthesis of high-performance vat dyes. Its rigid structure and the presence of four chlorine atoms impart unique properties to the final dye molecules, such as high lightfastness and chemical resistance. The industrial production of this intermediate requires robust and scalable synthetic methods that ensure high purity and yield.
This document outlines a plausible industrial-scale synthesis route based on the direct chlorination of anthraquinone. While specific industrial processes are often proprietary, the following protocols are derived from analogous chemical transformations and established industrial practices.
Synthesis Pathway Overview
The most direct and economically viable route for the large-scale production of this compound is the direct perchlorination of anthraquinone in a suitable solvent and in the presence of a catalyst.
Application Notes and Protocols: 1,4,5,8-Tetrachloroanthraquinone in the Preparation of γ-Aminobutyric Acid (GABA) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Analogs of GABA are of significant interest in drug development for their potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and neuropathic pain. One strategy to enhance GABAergic neurotransmission is to inhibit the enzyme responsible for its degradation, GABA aminotransferase (GABA-AT). This document provides detailed application notes and protocols for the synthesis of novel GABA analogs derived from 1,4,5,8-tetrachloroanthraquinone, a versatile starting material for the generation of potent GABA-AT inhibitors.
The core concept involves the nucleophilic substitution of the chlorine atoms on the anthraquinone scaffold with GABA or its derivatives. The resulting compounds are being explored for their ability to modulate the GABAergic system.
Experimental Protocols
General Synthesis of Tetra-substituted GABA-Anthraquinone Analogs
This protocol describes a two-step process: first, the protection of the carboxylic acid group of GABA, followed by the nucleophilic substitution reaction with this compound.
Step 1: Protection of γ-Aminobutyric Acid (GABA)
To prevent side reactions, the carboxylic acid functionality of GABA must be protected, typically as an ester, prior to reaction with the anthraquinone.
-
Materials:
-
γ-Aminobutyric acid (GABA)
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure (Esterification using Thionyl Chloride):
-
Suspend GABA in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminobutanoate (GABA ethyl ester).
-
Purify the product by distillation or column chromatography if necessary.
-
Step 2: Nucleophilic Substitution with this compound
-
Materials:
-
This compound
-
Ethyl 4-aminobutanoate (from Step 1)
-
High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Nitrobenzene)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet, dissolve this compound in the chosen high-boiling point aprotic solvent.
-
Add the base to the solution.
-
Add a molar excess of ethyl 4-aminobutanoate to the reaction mixture. The stoichiometry can be varied to achieve different degrees of substitution. For complete substitution, at least 4 equivalents of the GABA ester and base will be required.
-
Heat the reaction mixture to an elevated temperature (typically in the range of 100-180 °C). The optimal temperature will depend on the solvent and the reactivity of the amine.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration, and wash thoroughly with water and then with a suitable organic solvent (e.g., ethanol or methanol) to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization or column chromatography.
-
The ester protecting group can be removed by acid or base hydrolysis to yield the final GABA analog.
-
Data Presentation
As specific experimental data for the synthesis of GABA analogs from this compound is not available in the public domain, the following table is a template for researchers to populate with their own experimental results.
| Compound ID | Structure | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | GABA-AT Inhibition (IC₅₀, µM) |
| GABA-AQ-1 | |||||||
| GABA-AQ-2 | |||||||
| ... |
Mandatory Visualization
Diagram of the Proposed Synthetic Workflow
Application Notes and Protocols for the Use of 1,4,5,8-Tetrachloroanthraquinone in Organic Electronics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,4,5,8-tetrachloroanthraquinone (TCAQ) as a building block for the synthesis of n-type organic semiconductors for organic field-effect transistors (OFETs). While specific examples of high-performance OFETs based on TCAQ derivatives are not extensively reported in the literature, this document outlines a generalized approach to molecular design, synthesis, device fabrication, and characterization based on established principles in organic electronics.
Introduction to this compound in Organic Electronics
This compound is an electron-deficient aromatic compound. The presence of four electron-withdrawing chlorine atoms and the inherent electron-accepting nature of the anthraquinone core make it an attractive starting material for the synthesis of n-type organic semiconductors. The development of stable, high-performance n-type materials is crucial for the advancement of complementary logic circuits in organic electronics, which require both p-type and n-type transistors.
The strategy involves chemically modifying the TCAQ core to enhance solubility in common organic solvents, which is essential for solution-based processing of thin films, and to promote favorable molecular packing in the solid state for efficient charge transport.
Hypothetical Molecular Design and Synthesis of a TCAQ-Based Semiconductor
A common approach to improve the processability and electronic properties of rigid aromatic cores is the introduction of solubilizing alkyl chains and/or π-extended conjugated substituents. Here, we propose a hypothetical derivative, 2,6-bis(5-hexylthiophen-2-yl)-1,4,5,8-tetrachloroanthraquinone (TCAQ-2T) , and a general synthetic protocol.
Molecular Design Rationale:
-
TCAQ Core: Provides the necessary electron-deficient backbone for n-type behavior.
-
Thiophene Spacers: Extend the π-conjugation, which can lead to improved intermolecular electronic coupling.
-
Hexyl Chains: Ensure good solubility in organic solvents for solution processing.
Hypothetical Synthetic Pathway:
A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between this compound and an appropriate organotin or boronic acid derivative of 2-hexylthiophene.
Caption: Hypothetical synthesis of a TCAQ-based semiconductor.
Experimental Protocol: Synthesis of TCAQ-2T (Hypothetical)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 2-(tributylstannyl)-5-hexylthiophene (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous toluene via cannula under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/dichloromethane gradient).
-
Recrystallization: Further purify the obtained solid by recrystallization from a suitable solvent (e.g., chlorobenzene or a hexane/chloroform mixture) to obtain the final product as a crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A standard device architecture for evaluating new organic semiconductors is the bottom-gate, top-contact (BGTC) OFET.
Workflow for OFET Fabrication and Characterization:
Caption: Workflow for OFET fabrication and testing.
Experimental Protocol: Fabrication of a BGTC OFET
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then bake at 120 °C for 30 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor film quality and device performance. A common treatment for n-type materials is hexamethyldisilazane (HMDS).
-
Expose the substrates to HMDS vapor in a vacuum oven or a desiccator at 150 °C for 2 hours.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the TCAQ-based semiconductor (e.g., TCAQ-2T) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor solution onto the treated substrate via spin-coating. Typical spin-coating parameters are 2000 rpm for 60 seconds.
-
-
Thermal Annealing:
-
Anneal the semiconductor film on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time should be optimized for the specific material, but a typical starting point is 100-150 °C for 30-60 minutes. This step promotes molecular ordering and improves film crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Thermally evaporate gold (Au) electrodes (typically 40-50 nm thick) onto the semiconductor film through a shadow mask. The shadow mask defines the channel length (L) and channel width (W) of the transistor. Common dimensions are L = 50-100 µm and W = 1000-2000 µm.
-
-
Electrical Characterization:
-
Measure the electrical characteristics of the OFETs using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture.
-
Obtain the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a fixed VDS).
-
Data Presentation: Target Performance Metrics
The following table summarizes the target performance metrics for a hypothetical n-type OFET based on a TCAQ derivative. These values are based on typical performance characteristics of promising n-type organic semiconductors reported in the literature.
| Parameter | Symbol | Target Value | Unit |
| Electron Mobility | µe | > 0.1 | cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | > 10⁵ | - |
| Threshold Voltage | Vth | < 10 | V |
| Subthreshold Swing | SS | < 1 | V/dec |
Structure-Property Relationship in Organic Semiconductors
The performance of an organic semiconductor is intrinsically linked to its molecular structure and the resulting solid-state packing.
Caption: Key structure-property relationships in organic semiconductors.
Disclaimer: The synthetic protocol and performance data presented are hypothetical and intended for illustrative purposes. Actual experimental conditions and results will need to be optimized for any new material. The fabrication protocol is a general guideline and may require modification based on the specific properties of the semiconductor and the available equipment.
Troubleshooting & Optimization
Technical Support Center: 1,4,5,8-Tetrachloroanthraquinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,5,8-Tetrachloroanthraquinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and purification challenges.
Problem 1: Low Yield of the Desired this compound Isomer
| Possible Cause | Suggested Solution |
| Incomplete Chlorination | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If starting material (anthraquinone) or lesser chlorinated anthraquinones are observed, consider extending the reaction time or increasing the temperature gradually.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Sub-optimal Reaction Conditions | - Verify the stoichiometry of the chlorinating agent. Excess or insufficient amounts can lead to undesired products.- For direct chlorination, ensure the use of a suitable catalyst, such as iodine, in the correct proportion.- The choice of solvent is critical. Fuming sulfuric acid (oleum) is often used to promote the formation of the desired 1,4,5,8-isomer. |
| Formation of Undesired Isomers | - The reaction temperature and catalyst play a crucial role in directing the chlorination to the 1,4,5,8-positions. Adhere strictly to established protocols.- Purification methods such as fractional crystallization or column chromatography may be necessary to separate the desired isomer from other tetrachloroanthraquinone isomers. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity Type | Likely Source | Recommended Action |
| Under-chlorinated Anthraquinones | Incomplete reaction. | - Optimize reaction time and temperature.- Purify the crude product by recrystallization from a suitable solvent like ortho-dichlorobenzene. |
| Over-chlorinated Anthraquinones | Excess chlorinating agent or prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely and stop it once the desired product is maximized.- These impurities are often less soluble and may be removed during recrystallization. |
| Other Isomers of Tetrachloroanthraquinone | Non-selective chlorination conditions. | - Use a regioselective synthesis method if possible.- Employ advanced purification techniques like preparative HPLC for high-purity requirements. |
| Hexachlorobenzene | Can be an impurity in starting materials (e.g., tetrachlorophthalic anhydride) or formed under harsh conditions. | - Use high-purity starting materials.- Avoid excessive temperatures and reaction times. |
| Residual Starting Material (Anthraquinone) | Incomplete reaction. | - Drive the reaction to completion by optimizing conditions.- Easily removed by recrystallization due to different solubility profiles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
You should anticipate the presence of under-chlorinated species such as di- and trichloroanthraquinones, as well as isomeric impurities, where the chlorine atoms are in different positions on the anthraquinone core. Over-chlorination can lead to penta- and hexachloroanthraquinones. Residual starting material (anthraquinone) may also be present.
Q2: How can I minimize the formation of isomeric impurities during direct chlorination?
The formation of the desired 1,4,5,8-isomer is favored by conducting the chlorination of anthraquinone in fuming sulfuric acid (oleum) with iodine as a catalyst. The specific concentration of oleum and the reaction temperature are critical parameters to control for achieving high regioselectivity.
Q3: What is the best way to purify crude this compound?
A common and effective method is recrystallization. Solvents like ortho-dichlorobenzene have been reported to be effective for purifying the crude product. The process typically involves dissolving the crude material in the hot solvent, followed by slow cooling to allow for the crystallization of the pure product, leaving impurities in the mother liquor. Washing the isolated crystals with a less polar solvent, like a high-boiling point alcohol, can help remove residual soluble impurities.
Q4: My final product has a persistent color that is not the expected pale yellow. What could be the cause?
The presence of colored impurities is a common issue. This can be due to residual starting materials, byproducts from side reactions, or degradation products. If recrystallization does not remove the color, column chromatography over silica gel or alumina may be an effective purification step.
Q5: Are there any specific safety precautions I should take during the chlorination of anthraquinone?
Yes, chlorination reactions can be hazardous. Chlorine gas is toxic and corrosive. The reaction is often exothermic and can lead to a runaway reaction if not properly controlled. It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and have a means to control the reaction temperature effectively (e.g., an ice bath). The use of fuming sulfuric acid also requires extreme caution due to its highly corrosive nature.
Experimental Protocols
Synthesis of this compound via Direct Chlorination of Anthraquinone
This protocol is a generalized procedure based on common industrial practices. Researchers should optimize the specific conditions for their laboratory scale.
Materials:
-
Anthraquinone
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
-
Chlorine Gas
-
Iodine (catalyst)
-
Ortho-dichlorobenzene (for recrystallization)
-
Methanol or Ethanol (for washing)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess chlorine and HCl), place anthraquinone and fuming sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of iodine to the mixture.
-
Chlorination: While stirring vigorously, slowly bubble chlorine gas through the mixture. The reaction is exothermic, and the temperature should be carefully controlled, typically within a specific range that needs to be optimized for selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, quenching them in water, and analyzing the solid by TLC or HPLC to determine the ratio of starting material, intermediates, and the desired product.
-
Work-up: Once the reaction is complete, cool the reaction mixture and carefully pour it into a large volume of ice-cold water ("drowning"). This will precipitate the crude this compound.
-
Isolation and Washing: Filter the precipitate and wash it thoroughly with water until the filtrate is neutral. Subsequently, wash the crude product with a hot alcohol (e.g., methanol or ethanol) to remove some of the more soluble impurities.
-
Purification: Dry the crude product and then recrystallize it from a suitable high-boiling point solvent such as ortho-dichlorobenzene.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of Crude 1,4,5,8-Tetrachloroanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,4,5,8-Tetrachloroanthraquinone.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the purification of this compound.
Problem 1: Poor yield after recrystallization.
| Possible Cause | Suggested Solution |
| Incorrect solvent choice. | The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature. Based on available data, consider solvents like heated chloroform, DMSO, or pyridine.[1][2] Experiment with solvent mixtures to optimize solubility and crystal formation. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals. |
| Using an excessive amount of solvent. | Using too much solvent will result in a significant portion of the product remaining dissolved even at low temperatures, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | If hot filtration is necessary to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. |
Problem 2: The purified product is still colored or shows multiple spots on TLC.
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities. | If the impurities have similar solubility properties to this compound, they may co-crystallize. A second recrystallization step may be necessary. Alternatively, consider a different purification technique like column chromatography. |
| Presence of highly colored impurities. | Crude this compound may contain colored byproducts from the synthesis. A wash with a suitable solvent in which the impurities are soluble but the desired product is not, might be effective before recrystallization. |
| Degradation of the product. | Prolonged heating during recrystallization, especially in certain solvents, could lead to degradation. Minimize the time the solution is kept at high temperatures. |
Problem 3: The compound "oils out" during recrystallization.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | If the compound dissolves in the hot solvent above its melting point, it will separate as an oil. Choose a solvent with a lower boiling point. |
| High concentration of impurities. | A high impurity level can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step, such as a solvent wash or passing a solution of the crude product through a short plug of silica gel. |
| Solution is supersaturated. | Oiling out can occur if a highly concentrated solution is cooled too quickly. Try using a slightly larger volume of solvent or cooling the solution more slowly. |
Frequently Asked Questions (FAQs)
Purification Techniques
-
Q1: What are the recommended purification techniques for crude this compound? A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
-
Q2: Which solvents are suitable for the recrystallization of this compound? A2: Based on available data, this compound has slight solubility in heated chloroform, DMSO, and pyridine.[1][2] For general anthraquinone purification, solvents like ethanol, toluene, and acetic acid have been used. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
Q3: Can column chromatography be used to purify this compound? A3: Yes, column chromatography is a highly effective method for separating this compound from impurities with different polarities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis beforehand.
-
Q4: Is sublimation a viable purification method for this compound? A4: Sublimation can be an excellent method for obtaining very high-purity this compound, especially for removing non-volatile impurities.[3][4] This technique involves heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface.[3] It is particularly useful for thermally stable compounds.
Impurities
-
Q5: What are the likely impurities in crude this compound? A5: While specific data for this compound is limited, common impurities in halogenated anthraquinones can include isomers (e.g., other tetrachloroanthraquinone isomers), under-chlorinated species (e.g., trichloroanthraquinones), or over-chlorinated species (e.g., pentachloroanthraquinones). Unreacted starting materials and byproducts from the synthesis are also potential contaminants. For other chloroanthraquinones, isomeric impurities and those with different degrees of chlorination are known contaminants.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of a test solvent (e.g., chloroform, toluene, or a mixture).
-
Solubility Test: Gently heat the test tube. If the solid dissolves completely in a small amount of hot solvent and precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
How to improve the yield and purity of 1,4,5,8-Tetrachloroanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 1,4,5,8-Tetrachloroanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route involves the chlorination of anthraquinone disulfonic acids. This method typically utilizes a mixture of sodium chlorate and sodium chloride in a strong acidic medium like sulfuric acid to generate the chlorinating species. While direct chlorination of anthraquinone is possible, the sulfonate pathway offers better control over the regioselectivity of the chlorination.
Q2: What are the critical parameters influencing the yield and purity of this compound during synthesis?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: Precise temperature control is crucial to prevent over-chlorination and the formation of unwanted isomers.
-
Rate of Reagent Addition: Slow and controlled addition of the chlorinating agent is necessary to maintain a steady reaction rate and prevent side reactions.
-
Acid Concentration: The concentration of sulfuric acid influences the solubility of the reactants and the rate of chlorination.
-
Reaction Time: Sufficient reaction time is required for the complete conversion of starting materials, but excessive time can lead to product degradation or further chlorination.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include under-chlorinated anthraquinones (mono-, di-, and trichloroanthraquinones), over-chlorinated anthraquinones (penta- and hexachloroanthraquinones), and various isomers. Residual starting materials and inorganic salts from the workup can also be present.
Q4: Which purification techniques are most effective for obtaining high-purity this compound?
A4: Recrystallization and sublimation are the most effective methods for purifying crude this compound. Recrystallization from a suitable solvent can effectively remove most impurities. For achieving very high purity, vacuum sublimation is an excellent technique as it separates the product based on its volatility, leaving non-volatile impurities behind.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC. - Increase the reaction time or temperature cautiously. |
| Loss of product during workup. | - Ensure complete precipitation of the product before filtration. - Wash the crude product with minimal amounts of cold solvent to avoid dissolution. | |
| Sub-optimal reaction conditions. | - Optimize the molar ratios of reactants and the concentration of sulfuric acid. | |
| Low Purity (Multiple Spots on TLC) | Formation of over-chlorinated or under-chlorinated byproducts. | - Maintain strict control over the reaction temperature. - Ensure a slow and steady addition of the chlorinating agent. |
| Presence of isomeric impurities. | - This is often inherent to the reaction mechanism. Purification by recrystallization or column chromatography will be necessary. | |
| Incomplete removal of starting materials. | - Extend the reaction time or slightly increase the temperature towards the end of the reaction. | |
| Dark or Off-Color Product | Presence of degradation products or residual starting materials. | - Ensure the reaction temperature does not exceed the recommended range. - Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Formation during Recrystallization | Incorrect solvent or solvent mixture. | - Screen for an optimal solvent where the compound has high solubility in the hot solvent and low solubility when cold. - Consider using a co-solvent system to fine-tune the solubility. |
| Solution is not saturated. | - Reduce the amount of solvent used to dissolve the crude product. | |
| Cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product Oils Out during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | - Choose a solvent with a lower boiling point. |
| High concentration of impurities. | - Pre-purify the crude product by a preliminary filtration or a wash with a non-polar solvent before recrystallization. | |
| Low Recovery after Recrystallization | Product is too soluble in the chosen solvent at low temperatures. | - Select a different solvent or solvent system. - Minimize the amount of solvent used for washing the crystals and use ice-cold solvent. |
| Inefficient Purification by Sublimation | Sublimation temperature is too high or too low. | - Optimize the sublimation temperature and pressure. Too high a temperature can cause decomposition, while too low a temperature will result in a very slow sublimation rate. |
| Poor vacuum. | - Ensure the sublimation apparatus is properly sealed and a high vacuum is achieved. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of Anthraquinone-1,5-disulfonic Acid
This protocol is based on the general principles of chlorinating anthraquinone sulfonic acids.[2][3][4]
Materials:
-
Anthraquinone-1,5-disulfonic acid (or its disodium salt)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chlorate (NaClO₃)
-
Sodium Chloride (NaCl)
-
o-Dichlorobenzene (optional, as a solvent)
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add anthraquinone-1,5-disulfonic acid.
-
Slowly add concentrated sulfuric acid while stirring to dissolve the sulfonic acid. If using o-dichlorobenzene as a co-solvent, add it at this stage.
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) in an oil bath.
-
Prepare a solution of sodium chlorate and sodium chloride in water.
-
Add the chlorinating solution dropwise to the reaction mixture over several hours, maintaining a constant temperature. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, continue stirring at the same temperature for an additional period to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with hot water to remove residual acid and inorganic salts.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
High-purity solvent (e.g., o-dichlorobenzene, nitrobenzene, or a suitable high-boiling point aromatic solvent)
-
Activated Charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification of this compound by Vacuum Sublimation
Materials:
-
Crude or recrystallized this compound
Procedure:
-
Place the this compound in a sublimation apparatus.
-
Assemble the apparatus with a cold finger.
-
Evacuate the system to a high vacuum.
-
Slowly heat the bottom of the apparatus containing the compound while circulating a coolant through the cold finger.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully break the vacuum and collect the purified crystals from the cold finger.
Quantitative Data
The following table provides hypothetical data to illustrate how different reaction conditions could affect the yield and purity of this compound. This data should be determined experimentally for specific laboratory conditions.
| Experiment ID | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| TCAQ-SYN-01 | NaClO₃/NaCl | 100 | 4 | 75 | 85 |
| TCAQ-SYN-02 | NaClO₃/NaCl | 120 | 4 | 85 | 80 |
| TCAQ-SYN-03 | NaClO₃/NaCl | 120 | 6 | 90 | 78 |
| TCAQ-SYN-04 | Tetrachlorophenylphosphine | 170 | 5 | 88 | 82 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for addressing low purity issues.
References
- 1. 1,4-Dichloro-5,8-dihydroxyanthraquinone | 2832-30-6 | Benchchem [benchchem.com]
- 2. Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
Identifying and minimizing side reactions in anthraquinone chlorination
Welcome to the technical support center for the chlorination of anthraquinone. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to guide your work.
Troubleshooting Guides
This section addresses common issues encountered during the chlorination of anthraquinone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired monochloroanthraquinone isomer | 1. Incorrect Reaction Temperature: Temperature can influence the regioselectivity of the chlorination.[1][2] 2. Inefficient Catalyst: The catalyst may not be effectively directing the electrophilic substitution to the desired position.[3][4][5] 3. Poor Quality Starting Material: Impurities in the anthraquinone can interfere with the reaction. | 1. Optimize the reaction temperature. Run small-scale experiments at a range of temperatures to determine the optimal condition for your desired isomer. 2. If using a catalyst, ensure it is pure and dry. Consider screening different Lewis acid catalysts. 3. Purify the starting anthraquinone by recrystallization before use. |
| Excessive formation of dichlorinated or polychlorinated byproducts | 1. Over-chlorination: The molar ratio of the chlorinating agent to anthraquinone is too high. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further chlorination of the desired monochlorinated product. 3. High Reaction Temperature: Higher temperatures can sometimes favor multiple substitutions. | 1. Carefully control the stoichiometry. Use a slight excess or an equimolar amount of the chlorinating agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is consumed. 3. Attempt the reaction at a lower temperature to see if it improves selectivity. |
| Formation of undesired isomers (e.g., obtaining 2-chloroanthraquinone when 1-chloroanthraquinone is desired) | 1. Reaction Conditions Favoring the Undesired Isomer: The choice of solvent and catalyst can significantly influence the position of chlorination. 2. Direct Chlorination of Unsubstituted Anthraquinone: Direct chlorination can lead to a mixture of isomers. | 1. Experiment with different solvent systems. The polarity of the solvent can affect the stability of the reaction intermediates.[6] 2. To favor the 1-position, consider using a starting material with a directing group, such as anthraquinone-1-sulfonic acid, and then replace the sulfonic acid group with chlorine.[7] |
| Inconsistent reaction outcomes between batches | 1. Variability in Reagent Quality: Water content in solvents or catalysts can affect the reaction. 2. Inconsistent Reaction Setup: Minor changes in stirring speed, heating, or the rate of reagent addition can impact the results. | 1. Use freshly dried solvents and high-purity reagents for each batch. 2. Standardize the experimental setup and procedure. Use a syringe pump for consistent addition of liquid reagents. |
| Difficulty in purifying the desired product from side products | 1. Similar Physical Properties: Isomers and polychlorinated derivatives can have very similar solubility and chromatographic behavior. | 1. Attempt fractional crystallization using different solvents.[8] 2. Optimize the HPLC or column chromatography method by screening different mobile and stationary phases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the electrophilic chlorination of anthraquinone?
A1: The most common side products are other positional isomers of monochloroanthraquinone (e.g., 2-chloroanthraquinone if 1-chloroanthraquinone is the target) and various di- and polychlorinated anthraquinones, such as 1,5- and 1,8-dichloroanthraquinone.[7]
Q2: How do the carbonyl groups on the anthraquinone ring influence the position of chlorination?
A2: The carbonyl groups are electron-withdrawing and act as deactivating meta-directors for electrophilic aromatic substitution.[4] This makes direct chlorination of the anthraquinone nucleus challenging and can lead to a mixture of products. The substitution pattern is influenced by the complex interplay of inductive and resonance effects.
Q3: What is the role of a Lewis acid catalyst in this reaction?
A3: A Lewis acid, such as AlCl₃ or FeCl₃, polarizes the Cl-Cl bond of the chlorinating agent (e.g., Cl₂), creating a stronger electrophile (a "Cl⁺" equivalent).[3][9] This is necessary to overcome the deactivating effect of the carbonyl groups on the aromatic rings of anthraquinone. The choice and concentration of the Lewis acid can also influence the regioselectivity of the reaction.
Q4: Can I avoid the formation of isomers by using a different starting material?
A4: Yes. A common strategy to achieve high regioselectivity is to use a starting material with a strong directing group at the desired position. For example, to synthesize 1-chloroanthraquinone, one can start with anthraquinone-1-sulfonic acid. The sulfonic acid group can then be replaced by a chlorine atom, ensuring chlorination at the 1-position.[7]
Q5: What is the best way to monitor the progress of the chlorination reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction. It allows for the separation and quantification of the starting material, the desired product, and various side products.[10] For a quicker, qualitative assessment at the bench, Thin Layer Chromatography (TLC) can also be very effective.
Q6: My final product is a mixture of isomers. How can I separate them?
A6: Separating isomers can be challenging due to their similar physical properties. Fractional crystallization is a common technique where you exploit small differences in solubility in a particular solvent.[8] You may need to screen several solvents to find one that provides good separation. Alternatively, preparative HPLC can be used for high-purity separation, although it is less scalable.
Illustrative Data Presentation
Disclaimer: The following tables present illustrative data based on general chemical principles of electrophilic aromatic chlorination. This data is intended to demonstrate how reaction parameters can influence product distribution and should be used as a guide for experimental design.
Table 1: Illustrative Effect of Temperature on Product Distribution in Direct Chlorination of Anthraquinone
| Temperature (°C) | 1-Chloroanthraquinone (%) | 2-Chloroanthraquinone (%) | Dichloroanthraquinones (%) |
| 20 | 45 | 40 | 15 |
| 40 | 42 | 43 | 15 |
| 60 | 38 | 45 | 17 |
| 80 | 35 | 42 | 23 |
Table 2: Illustrative Effect of Catalyst on Regioselectivity for Monochlorination
| Catalyst (1.1 eq) | 1-Chloroanthraquinone (%) | 2-Chloroanthraquinone (%) | Other Products (%) |
| None | 40 | 45 | 15 |
| FeCl₃ | 55 | 35 | 10 |
| AlCl₃ | 65 | 25 | 10 |
| I₂ | 50 | 40 | 10 |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Chloroanthraquinone from Anthraquinone-1-Sulfonic Acid
This protocol is adapted from established methods for the replacement of a sulfonic acid group with chlorine.[7]
Materials:
-
Potassium anthraquinone-1-sulfonate
-
Concentrated hydrochloric acid (HCl)
-
Sodium chlorate (NaClO₃)
-
Deionized water
-
n-Butyl alcohol (for recrystallization)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.
-
To the flask, add potassium anthraquinone-1-sulfonate (1.0 eq), deionized water, and concentrated hydrochloric acid.
-
Heat the mixture to boiling with vigorous stirring.
-
Prepare a solution of sodium chlorate in deionized water.
-
Add the sodium chlorate solution dropwise to the boiling reaction mixture over a period of 3 hours. Caution: The addition rate should be controlled to prevent the excessive evolution of chlorine gas.[7]
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Allow the mixture to cool to room temperature. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with hot water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 100°C.
-
For further purification, recrystallize the product from n-butyl alcohol.
Protocol 2: Analysis of Product Mixture by HPLC
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture (approx. 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Analysis:
-
Inject a standard solution of pure 1-chloroanthraquinone and 2-chloroanthraquinone to determine their retention times.
-
Inject the prepared sample of the reaction mixture.
-
Identify the peaks corresponding to the starting material, 1-chloroanthraquinone, 2-chloroanthraquinone, and any dichloroanthraquinone byproducts based on their retention times.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of monochloroanthraquinone.
References
- 1. Miniaturised analytical procedure of determining polycyclic aromatic hydrocarbons and polychlorinated biphenyls in bottom sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. esisresearch.org [esisresearch.org]
- 9. medium.com [medium.com]
- 10. benchchem.com [benchchem.com]
Degradation pathways of 1,4,5,8-Tetrachloroanthraquinone under reaction conditions
Disclaimer: Direct experimental data on the degradation pathways of 1,4,5,8-tetrachloroanthraquinone is limited in publicly available scientific literature. The following information is substantially based on studies of analogous compounds, including other chlorinated anthraquinones, polychlorinated biphenyls (PCBs), and other chlorinated aromatic compounds. Researchers should use this information as a general guide and adapt methodologies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on research of similar chlorinated aromatic compounds, the primary degradation pathways for this compound are expected to be:
-
Reductive Dechlorination: Under anaerobic conditions, the chlorine atoms are sequentially replaced by hydrogen atoms. This process is often mediated by microbial action or chemical reductants.
-
Photocatalytic Degradation: In the presence of a semiconductor photocatalyst (e.g., TiO₂) and a suitable light source (e.g., UV light), the compound can be degraded through oxidation-reduction reactions.
-
Microbial Degradation: Certain microorganisms may be capable of degrading this compound, either aerobically or anaerobically. This can involve initial dechlorination followed by ring cleavage.
Q2: What are the likely degradation intermediates and final products?
A2: The degradation of this compound is expected to proceed through a series of intermediates. Initially, partially dechlorinated anthraquinones are likely to form. Further degradation may lead to the formation of hydroxylated and other oxygenated derivatives. Ultimately, complete mineralization would result in the formation of carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector or coupled with a mass spectrometer (LC-MS) is a common and effective method for quantifying the parent compound and its non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile intermediates, and can also be used for the parent compound, potentially after derivatization.
Troubleshooting Guides
Issue 1: Incomplete or Slow Degradation in Reductive Dechlorination Experiments
| Possible Cause | Troubleshooting Step |
| Insufficiently anaerobic conditions | Ensure the reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen. Use of an oxygen indicator can be helpful. |
| Inappropriate electron donor | Experiment with different electron donors. Common choices for microbial systems include lactate, acetate, and hydrogen.[1][2] |
| Non-optimal pH | Monitor and adjust the pH of the reaction medium. The optimal pH for reductive dechlorination is often near neutral (pH 7). |
| Low microbial activity | If using a microbial culture, ensure the inoculum is active and acclimated to the target compound. Bioaugmentation with a known dehalogenating culture could be considered. |
| Inhibitory co-contaminants | Analyze the sample for the presence of other compounds that might be toxic to the microorganisms or compete for the electron donor. |
Issue 2: Low Efficiency in Photocatalytic Degradation Experiments
| Possible Cause | Troubleshooting Step |
| Inadequate light source | Ensure the wavelength of the light source is appropriate for activating the photocatalyst. For TiO₂, UV-A light (315-400 nm) is commonly used.[3][4] |
| Catalyst deactivation | The catalyst surface can become fouled by intermediates. Try washing the catalyst with a suitable solvent or regenerating it through heat treatment. |
| Sub-optimal catalyst loading | The concentration of the photocatalyst needs to be optimized. Too low a concentration results in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration. |
| Presence of radical scavengers | Certain ions or organic molecules in the sample matrix can quench the reactive oxygen species responsible for degradation. Consider a sample cleanup step if this is suspected. |
| Incorrect pH | The surface charge of the photocatalyst and the speciation of the target compound can be pH-dependent. Investigate the effect of pH on the degradation rate. |
Experimental Protocols
General Protocol for a Photocatalytic Degradation Study
-
Catalyst Preparation: Synthesize or procure the desired photocatalyst (e.g., TiO₂ nanoparticles). Characterize the catalyst for its properties such as surface area, particle size, and crystal structure.
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, as the compound has low water solubility).
-
In a quartz reaction vessel, add a known volume of the stock solution to an aqueous medium to achieve the desired initial concentration.
-
Add the photocatalyst at the optimized concentration.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
-
Photoreaction:
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the suspension.
-
Separate the catalyst from the solution by centrifugation or filtration.
-
Analyze the supernatant for the concentration of this compound and potential degradation products using HPLC or LC-MS.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (determine by UV-Vis spectrophotometry).
Quantitative Data
Due to the lack of specific data for this compound, the following table presents hypothetical data based on typical degradation studies of persistent organic pollutants to illustrate how such data could be presented.
| Degradation Method | Conditions | Parameter | Value | Reference |
| Photocatalysis | TiO₂ catalyst, UV-A light | Half-life (t₁/₂) | 2.5 hours | (Hypothetical) |
| Reductive Dechlorination | Anaerobic sludge | Degradation Efficiency (24h) | 65% | (Hypothetical) |
| Microbial Degradation | Pseudomonas sp. | Mineralization (7 days) | 40% | (Hypothetical) |
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
Caption: A logical troubleshooting workflow for degradation experiments.
References
- 1. erwiki.net [erwiki.net]
- 2. Biological reductive dechlorination of tetrachloroethylene and trichloroethylene to ethylene under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of Titanium-Based Catalysts in the Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Solubility of 1,4,5,8-Tetrachloroanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 1,4,5,8-Tetrachloroanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
This compound is a light yellow, needle-like crystalline solid.[1] It is characterized by a high melting point of 341-342°C. Its molecular formula is C₁₄H₄Cl₄O₂ and it has a molecular weight of 345.99 g/mol .[2]
Q2: In which solvents is this compound known to be soluble?
Based on available data, this compound exhibits low solubility in many common laboratory solvents. It is slightly soluble in heated chloroform, dimethyl sulfoxide (DMSO), and pyridine.[2][3]
Q3: What are the primary reasons for the low solubility of this compound?
The low solubility of this compound can be attributed to its chemical structure. As a polycyclic aromatic hydrocarbon with four chloro-substituents, the molecule is largely non-polar and possesses a planar and rigid structure. This makes it difficult for solvent molecules to effectively surround and solvate the individual molecules, particularly in polar solvents like water.
Q4: Are there general strategies to improve the solubility of poorly soluble compounds like this compound?
Yes, several conventional and modern techniques can be employed to enhance the solubility of poorly soluble drugs and chemical compounds.[4] These methods include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[5][6]
-
Use of Co-solvents: A water-miscible organic solvent can be used to first dissolve the compound before diluting it into an aqueous medium.[5]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[7]
-
Solid Dispersions: The compound can be dispersed in a water-soluble carrier to improve its dissolution.[8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[6][9]
Data Presentation: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility | Reference(s) |
| Chloroform | Heated | Slightly Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble | [2][3] |
| Pyridine | Heated | Slightly Soluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes a general method for preparing a stock solution of this compound using an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Water bath or heating block
-
Sterile, amber glass vials with screw caps
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently heat the solution in a water bath or on a heating block to 37-50°C for 10-15 minutes. Intermittently vortex the solution during heating.
-
Visually inspect the solution to ensure that all solid particles have dissolved. The solution should be clear.
-
-
Storage: Store the stock solution in tightly sealed amber glass vials at -20°C for short-term storage or -80°C for long-term storage to minimize degradation.
Protocol 2: Co-solvent Method for Preparing Working Solutions
This protocol outlines the use of a co-solvent to prepare a working solution of this compound in an aqueous buffer for experimental use.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, cell culture medium)
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Buffer: Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) to potentially aid in solubility.
-
Dilution:
-
While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
-
Final Concentration of Co-solvent: Ensure the final concentration of the co-solvent (e.g., DMSO) in the working solution is as low as possible and compatible with the experimental system (typically ≤ 0.5% v/v for cell-based assays).
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, further optimization of the final concentration or the co-solvent percentage may be necessary.
Mandatory Visualizations
References
- 1. 1,4,5,8-Tetrachloro Anthraquinone / CAS:81-58-3 - Zehao Industry Co., Ltd. [zehaochem.com]
- 2. benchchem.com [benchchem.com]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Substitution on 1,4,5,8-Tetrachloroanthraquinone
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 1,4,5,8-Tetrachloroanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for nucleophilic aromatic substitution on this compound?
Nucleophilic aromatic substitution (SNAr) on this compound typically requires elevated temperatures and is often carried out in a high-boiling point, polar aprotic solvent. The anthraquinone core is electron-deficient, which facilitates nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the chloride leaving group.
Q2: How can I control the degree of substitution (mono-, di-, tri-, or tetra-substitution)?
The extent of substitution can be primarily controlled by the stoichiometry of the nucleophile. To achieve lower degrees of substitution, such as mono- or di-substitution, it is crucial to use a limited amount of the nucleophile (e.g., 1 to 2 equivalents). Conversely, to favor tetra-substitution, a large excess of the nucleophile is typically employed. Stepwise substitution is possible due to the deactivating effect of the first substituted group on the remaining chlorine atoms.
Q3: What are common nucleophiles used in reactions with this compound?
A variety of nucleophiles can be used, with amines (primary and secondary) and thiols being the most common. The reactivity of the nucleophile will influence the reaction conditions required. Stronger nucleophiles will generally react under milder conditions.
Q4: Are there any catalysts that can improve the reaction rate or yield?
While many SNAr reactions on activated substrates proceed without a catalyst, the use of a base is common to neutralize the HCl generated during the reaction. In some cases, for less reactive nucleophiles, the use of a copper catalyst (Ullmann condensation conditions) might be beneficial, although this is more common for the substitution of aryl bromides and iodides. For amination reactions, a base such as sodium carbonate or an excess of the amine nucleophile itself is often sufficient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Insufficient temperature. 2. Inappropriate solvent. 3. Nucleophile is not strong enough. 4. Starting material is not pure. | 1. Increase the reaction temperature. Consider using a higher boiling point solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). 2. Ensure a polar aprotic solvent is used to avoid solvation of the nucleophile. 3. If possible, use a stronger nucleophile or consider deprotonating the nucleophile with a non-nucleophilic base to increase its reactivity. 4. Verify the purity of the this compound starting material. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products. 3. Difficult purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if the starting material is not fully consumed. 2. See "Common Side Reactions" section below. Consider lowering the reaction temperature to minimize side product formation. 3. The polarity of the substituted anthraquinone products can vary significantly. Optimize the chromatographic conditions for separation. |
| Formation of a Mixture of Substituted Products | 1. Incorrect stoichiometry of the nucleophile. 2. Reaction time is too long for selective substitution. | 1. For mono- or di-substitution, carefully control the amount of nucleophile used (1-2 equivalents). For tetra-substitution, use a significant excess. 2. For selective substitution, monitor the reaction closely by TLC and quench the reaction once the desired product is maximized. |
| Product is Difficult to Purify | 1. Product has similar polarity to starting material or byproducts. 2. Product is poorly soluble. | 1. Utilize column chromatography with a gradient elution to improve separation. Consider recrystallization from an appropriate solvent system. 2. For poorly soluble products, purification may involve washing with various solvents to remove impurities. |
Experimental Protocols
General Protocol for the Synthesis of 1,4,5,8-Tetrakis(alkylamino)anthraquinones
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine) (large excess, e.g., 10-20 equivalents)
-
High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Sodium Carbonate, optional, 4-5 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the primary amine (10-20 equivalents) and the base (if used).
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC. The reaction may take several hours to a full day to go to completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water and then with a low-boiling point organic solvent like methanol or ethanol to remove excess amine and solvent.
-
The crude product can be further purified by column chromatography or recrystallization.
Data Presentation: Expected Outcomes for Amination Reactions
| Degree of Substitution | Nucleophile Stoichiometry | Expected Yield Range | Reaction Conditions |
| Mono-amino | 1.0 - 1.2 equivalents | Low to Moderate | Lower temperature, shorter reaction time. |
| Di-amino | 2.0 - 2.5 equivalents | Moderate | Intermediate temperature and reaction time. |
| Tetra-amino | > 10 equivalents | High | Higher temperature, longer reaction time. |
Note: These are generalized ranges and will vary significantly based on the specific nucleophile and reaction conditions.
Visualizing Experimental Workflow & Troubleshooting
Experimental Workflow for Nucleophilic Substitution
Troubleshooting Logic for Low Yield
Technical Support Center: Catalyst Selection for the Functionalization of 1,4,5,8-Tetrachloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the selection of appropriate catalysts for the functionalization of 1,4,5,8-tetrachloroanthraquinone. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the functionalization of this compound?
A1: The primary methods for introducing new functionalities to the this compound core are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). Copper-catalyzed reactions, like the Ullmann condensation, also present a viable, often more economical, alternative for C-N bond formation.
Q2: What are the key challenges when performing catalytic reactions on this compound?
A2: Researchers may encounter several challenges, including:
-
Multiple Reaction Sites: The presence of four reactive C-Cl bonds can lead to a mixture of mono-, di-, tri-, and tetra-substituted products. Achieving selective substitution at specific positions is a primary difficulty.
-
Low Solubility: this compound and its derivatives often exhibit poor solubility in common organic solvents, which can hinder reaction kinetics and purification.
-
Catalyst Deactivation: The quinone moiety or the amine reactants/products can coordinate to the metal center of the catalyst, leading to deactivation.
-
Side Reactions: Undesired side reactions, such as hydrodehalogenation (replacement of a chlorine atom with hydrogen), can reduce the yield of the desired product.
Q3: Which type of catalyst is generally preferred for amination reactions on this substrate?
A3: Both palladium and copper-based catalysts are effective for amination. Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like DavePhos), are often used for their high reactivity and broad substrate scope.[1] However, copper-based systems, often utilizing more cost-effective ligands, can also provide excellent results, especially for reactions with N-heterocycles and in milder conditions.[2][3][4][5][6]
Q4: How can I control the degree of substitution on the anthraquinone core?
A4: Controlling the level of substitution is a significant challenge. Key strategies include:
-
Stoichiometry: Carefully controlling the stoichiometry of the nucleophile or coupling partner is the most straightforward approach. Using a limiting amount of the incoming reagent will favor mono- and di-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor less substituted products.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligand can influence the accessibility of the remaining C-Cl bonds. Bulky ligands may hinder subsequent substitutions.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Amination Reactions
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. For copper catalysts, ensure the correct oxidation state is used and that the ligand effectively promotes the reaction. Consider using a freshly opened catalyst or a precatalyst. |
| Inappropriate Ligand | For palladium-catalyzed reactions, screen a variety of bulky, electron-rich phosphine ligands (e.g., DavePhos, XPhos, SPhos). For copper-catalyzed reactions, consider ligands like α-benzoin oxime or sterically hindered N¹,N²-diaryl diamines.[1][2][5] |
| Incorrect Base | The choice of base is critical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common. For copper-catalyzed reactions, K₃PO₄ or Cs₂CO₃ are often effective. The base must be strong enough to deprotonate the amine but not so harsh as to cause substrate decomposition. |
| Poor Solubility | Use higher boiling point, polar aprotic solvents such as dioxane, toluene, or DMF to improve the solubility of the starting material. Gentle heating can also improve solubility and reaction rates. |
| Catalyst Poisoning | The amine substrate or product may be coordinating too strongly to the metal center. Increasing the ligand-to-metal ratio or switching to a more sterically hindered ligand can sometimes mitigate this issue. |
Problem 2: Formation of Multiple Products (Over-substitution)
| Possible Cause | Suggested Solution |
| Excess Nucleophile | Carefully control the stoichiometry of the amine or boronic acid. Use 1.0-1.2 equivalents for mono-substitution. |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. Quench the reaction once the desired product is maximized. |
| Highly Active Catalyst | A very active catalyst may promote multiple substitutions. Consider using a less active catalyst system or reducing the catalyst loading. |
| Reactive C-Cl Bonds | The electron-withdrawing nature of the anthraquinone core activates the C-Cl bonds for nucleophilic attack. Employing milder reaction conditions can help to control reactivity. |
Problem 3: Hydrodehalogenation Side Reaction
| Possible Cause | Suggested Solution |
| Presence of Hydride Sources | Ensure all reagents and solvents are anhydrous. Certain bases or additives can act as hydride donors. |
| Catalyst System | The choice of ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling. Screening different phosphine ligands is recommended. |
| High Temperatures | Prolonged heating at high temperatures can promote this side reaction. Optimize for the lowest effective temperature. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of Dichloroquinolines (Adaptable for this compound)
This protocol is adapted from the amination of dichloroquinolines and serves as a starting point for optimization with this compound.[1]
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, charge a dry Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., DavePhos, 4-8 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.2 equiv for mono-substitution), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling (Adaptable for this compound)
This protocol is a generalized procedure for Suzuki-Miyaura coupling.[7]
-
Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DPEphos, 4-10 mol%), the base (e.g., Cs₂CO₃, 2.0 equiv), and the arylboronic acid (1.2-1.5 equiv).
-
Substrate and Solvent Addition: Add this compound (1.0 equiv) and degassed solvent (e.g., a mixture of THF and water, 10:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for several hours, monitoring the reaction progress.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through celite.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Presentation
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Dihaloarenes
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | BINAP | NaOt-Bu | Dioxane | Reflux | 6-15 | 77 (mono) | [1] |
| Pd(dba)₂ | DavePhos | NaOt-Bu | Dioxane | Reflux | 6-15 | High (di) | [1] |
Note: These conditions are for dichloroquinolines and serve as a starting point for this compound.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | THF/H₂O | 100 | 4 | 94 | [7] |
| Pd(PPh₃)₄ | - | CsF/Ag₂O | - | - | - | >90 | [8] |
Visualizations
References
- 1. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-Light Copper Nanocluster Catalysis for the C-N Coupling of Aryl Chlorides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Suzuki-Miyaura Coupling Using Encapsulated Pd2(dba)3 and Encapsulated DPEphos | TCI AMERICA [tcichemicals.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In-Situ Reaction Monitoring for 1,4,5,8-Tetrachloroanthraquinone Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4,5,8-Tetrachloroanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing in-situ reaction monitoring techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable in-situ techniques for monitoring the synthesis of this compound?
A1: The synthesis of this compound typically involves the chlorination of anthraquinone. For monitoring such reactions, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are highly effective. These non-destructive techniques can provide real-time information on the concentration of reactants, intermediates, and the final product directly within the reaction vessel. This allows for precise control over the reaction, optimization of conditions, and ensuring the desired level of chlorination is achieved.
Q2: How can I distinguish between the different chlorinated anthraquinone intermediates and the final product using in-situ spectroscopy?
A2: Distinguishing between mono-, di-, tri-, and the desired tetra-chlorinated anthraquinone species is crucial. Both FTIR and Raman spectroscopy can differentiate these compounds based on their unique vibrational fingerprints. The addition of chlorine atoms to the anthraquinone skeleton leads to shifts in the characteristic peaks, particularly those associated with C-H and C-Cl bonds, as well as the carbonyl (C=O) stretching frequencies. By tracking the appearance and disappearance of specific peaks, the progress of the chlorination at different positions on the aromatic rings can be monitored. A table of characteristic peaks is provided below for reference.
Q3: What are the key experimental parameters to control when setting up an in-situ monitoring system for this synthesis?
A3: For successful in-situ monitoring, several parameters need careful consideration:
-
Probe Selection and Placement: The probe must be chemically resistant to the corrosive reaction environment (e.g., presence of chlorine and potentially acidic conditions). Proper placement is critical to ensure it is fully immersed in the reaction mixture and avoids contact with gas bubbles or solid precipitates.
-
Temperature and Pressure: The reaction conditions must be stable, as fluctuations can affect the spectral baseline and the reaction kinetics.
-
Solvent Choice: The solvent should have minimal interference in the spectral regions of interest.
-
Data Acquisition Parameters: Optimization of parameters like spectral resolution, number of scans, and acquisition time is necessary to achieve a good signal-to-noise ratio without compromising the ability to track rapid changes in the reaction.
Troubleshooting Guides
Issue 1: Weak or Noisy Spectroscopic Signal
-
Potential Cause A: Improper Probe Immersion.
-
Solution: Ensure the tip of the in-situ probe is fully submerged in the reaction mixture. If the reaction volume is too low, add more solvent (if permissible by the reaction protocol) or use a shorter probe.
-
-
Potential Cause B: Gas Bubble Interference.
-
Solution: Adjust the stirring rate to minimize the formation of a vortex that can trap gas bubbles around the probe. If gas is evolved during the reaction, consider a probe designed for bubbly media or adjust the data acquisition to average out the effects of bubbles.
-
-
Potential Cause C: Solid Precipitation on the Probe.
-
Solution: If reactants or products are precipitating on the probe window, you may need to increase the reaction temperature (if the process allows) to improve solubility. Alternatively, a probe with a self-cleaning mechanism could be considered.
-
-
Potential Cause D: Low Analyte Concentration.
-
Solution: For Raman spectroscopy, you can try increasing the laser power (being careful not to induce sample degradation) or increasing the acquisition time. For both FTIR and Raman, signal averaging over a larger number of scans can improve the signal-to-noise ratio.
-
Issue 2: Drifting Spectral Baseline
-
Potential Cause A: Temperature Fluctuations.
-
Solution: Ensure the reaction vessel is well-thermostated and that the temperature control system is functioning correctly. A stable temperature is crucial for a stable spectral baseline.
-
-
Potential Cause B: Changes in Refractive Index or Color.
-
Solution: As the reaction progresses, the color and composition of the mixture will change, which can affect the baseline. Utilize baseline correction algorithms in your spectroscopy software to compensate for these drifts. Taking a reference spectrum of the initial reaction mixture before adding the chlorinating agent can also be helpful.
-
Issue 3: Difficulty in Distinguishing Between Chlorinated Intermediates
-
Potential Cause A: Overlapping Spectral Features.
-
Solution: The vibrational peaks of the different chlorinated species can be very close. Employ multivariate data analysis techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve the overlapping spectra and quantify the individual components.
-
-
Potential Cause B: Insufficient Spectral Resolution.
-
Solution: Increase the spectral resolution of your instrument. This can help to better resolve closely spaced peaks, although it may increase the acquisition time.
-
Data Presentation
Table 1: Characteristic Vibrational Peaks for Monitoring this compound Synthesis
| Compound | Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| Anthraquinone (Reactant) | FTIR | ~1675 | C=O stretching |
| Raman | ~1670 | C=O stretching | |
| FTIR | ~3070 | Aromatic C-H stretching | |
| Raman | ~3070 | Aromatic C-H stretching | |
| Monochloroanthraquinone (Intermediate) | FTIR | Shift in C=O and C-H bands | Asymmetric substitution affects carbonyl and C-H vibrations |
| Raman | Appearance of C-Cl modes (~600-800) | C-Cl stretching vibrations | |
| Dichloroanthraquinone (Intermediate) | FTIR | Further shifts in C=O and C-H bands | Increased substitution pattern alters the dipole moment |
| Raman | Intensification/shifting of C-Cl modes | More C-Cl bonds contribute to the Raman signal | |
| Trichloroanthraquinone (Intermediate) | FTIR | Continued shifts in C=O and C-H bands | Progressive change in molecular symmetry and polarity |
| Raman | Further evolution of C-Cl spectral region | Distinct pattern for the trichlorinated species | |
| This compound (Product) | FTIR | ~1680 | Symmetric C=O stretching in the final product |
| Raman | Strong C-Cl modes (~600-800) | Characteristic pattern for the tetrachlorinated structure | |
| FTIR | Absence of aromatic C-H stretching | All aromatic protons are substituted | |
| Raman | Absence of aromatic C-H stretching | Confirmation of complete chlorination |
Note: The exact peak positions may vary depending on the solvent, temperature, and specific instrumentation.
Experimental Protocols
Protocol 1: General Synthesis of this compound
A common method for the synthesis of this compound involves the direct chlorination of anthraquinone.
Materials:
-
Anthraquinone
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Solvent (e.g., oleum, chlorosulfonic acid)
-
Catalyst (e.g., iodine)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, dissolve anthraquinone in the chosen solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C).
-
Slowly bubble the chlorinating agent through the solution or add it dropwise.
-
Monitor the reaction progress using an in-situ spectroscopic probe.
-
Once the reaction is complete (indicated by the disappearance of intermediate peaks and stabilization of the product peak), cool the mixture.
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Filter the precipitate, wash with water until neutral, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., nitrobenzene, trichlorobenzene) to obtain pure this compound.
Protocol 2: In-situ FTIR/Raman Monitoring of the Chlorination Reaction
Setup:
-
Insert a chemically resistant in-situ FTIR-ATR or Raman probe into the reaction vessel through a dedicated port, ensuring the probe tip is fully immersed in the reaction zone.
-
Connect the probe to the spectrometer.
-
Set up the data acquisition software to collect spectra at regular intervals (e.g., every 1-5 minutes).
Procedure:
-
Record a background spectrum of the solvent at the reaction temperature.
-
Record a reference spectrum of the initial reaction mixture (anthraquinone, solvent, catalyst) before the addition of the chlorinating agent.
-
Initiate the reaction by adding the chlorinating agent.
-
Start the time-resolved spectral acquisition.
-
Monitor the spectra for the following changes:
-
Decrease in the intensity of peaks corresponding to anthraquinone.
-
Appearance and subsequent disappearance of peaks corresponding to mono-, di-, and tri-chloroanthraquinone intermediates.
-
Increase in the intensity of peaks corresponding to the final this compound product.
-
-
The reaction is considered complete when the peaks for the starting material and intermediates are no longer visible, and the product peaks have reached a stable maximum intensity.
Visualizations
Caption: Experimental workflow for in-situ monitoring of this compound synthesis.
Caption: Troubleshooting logic for common issues in in-situ spectroscopic monitoring.
Technical Support Center: Managing Thermal Runaway in Large-Scale Chlorination of Anthraquinone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the large-scale chlorination of anthraquinone, with a specific focus on preventing and controlling thermal runaway.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the large-scale chlorination of anthraquinone.
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase | Thermal runaway is occurring or imminent. | IMMEDIATE EMERGENCY SHUTDOWN. Activate emergency cooling systems. If available, inject a reaction quenching agent. Evacuate personnel from the immediate area. |
| Localized hotspots detected in the reactor | Inefficient mixing or uneven addition of chlorinating agent. | Increase agitation speed to improve homogeneity.[1] Ensure the chlorinating agent is added subsurface and at a controlled, steady rate. |
| Higher than expected reactor pressure | Off-gassing of HCl and other volatile byproducts exceeds the capacity of the venting system. The reaction temperature may be too high, increasing vapor pressure. | Reduce the rate of chlorinating agent addition.[2] Verify the functionality and capacity of the off-gas scrubbing and venting system. Lower the reaction temperature setpoint. |
| Foaming of the reaction mixture | Entrainment of off-gases in a viscous reaction mass. | Reduce the agitation speed slightly, but not to the point of compromising mixing. Consider the addition of a suitable defoaming agent after conducting a small-scale compatibility test. |
| Color of the reaction mixture is off-spec | Incorrect reaction temperature, improper reagent stoichiometry, or presence of impurities. | Verify the internal reaction temperature with a calibrated probe.[1] Confirm the correct molar ratios of reactants. Analyze raw materials for impurities. |
| Reaction is proceeding too slowly | Low reaction temperature or insufficient catalyst (if applicable). | Gradually increase the reaction temperature in small increments, closely monitoring for any sudden exotherm. Verify the correct loading and activity of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of anthraquinone chlorination?
A1: Thermal runaway is a dangerous situation where the exothermic chlorination reaction accelerates out of control.[3] The heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure within the reactor. This can result in equipment failure, explosion, and the release of hazardous materials.[4]
Q2: What are the primary causes of thermal runaway during this process?
A2: The primary causes include:
-
Inadequate cooling: The reactor's cooling system cannot remove the heat generated by the reaction quickly enough.[3]
-
Loss of mixing: Poor agitation can lead to localized "hotspots" where the reaction rate is significantly higher.[1]
-
Incorrect reagent addition: Adding the chlorinating agent too quickly can generate heat faster than it can be removed.[2]
-
Contamination: The presence of impurities can sometimes catalyze unintended, highly exothermic side reactions.
Q3: What are the critical parameters to monitor during the reaction?
A3: Continuous monitoring of the following parameters is crucial:
-
Internal reaction temperature: This is the most critical parameter for detecting the onset of thermal runaway.[1]
-
Reactor pressure: A sudden increase in pressure can indicate an uncontrolled reaction and gas evolution.[5]
-
Coolant flow rate and temperature: Monitoring the cooling system ensures it is functioning correctly.
-
Agitator speed and power draw: This helps to ensure proper mixing is maintained.
Q4: What safety measures should be in place before starting a large-scale chlorination?
A4: A multi-layered approach to safety is essential:
-
Process Hazard Analysis (PHA): A thorough PHA should be conducted to identify potential hazards and implement appropriate control measures.
-
Emergency Relief System (ERS): The reactor must be equipped with a properly sized ERS (e.g., rupture disc or safety relief valve) to safely vent excess pressure during a runaway.[6]
-
Emergency Shutdown System (ESD): An automated or manual ESD system should be in place to quickly stop the reaction and activate emergency cooling.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection.[7]
Q5: How can I determine the potential for thermal runaway for my specific process?
A5: Reaction calorimetry studies, such as Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC), are essential to determine the heat of reaction, the onset temperature for thermal decomposition, and the maximum temperature and pressure rise under adiabatic conditions.[8] This data is critical for designing a safe process and emergency relief system.
Experimental Protocols
Protocol 1: Monitoring Reaction Temperature and Pressure
-
Instrumentation Setup:
-
Install a calibrated thermocouple or resistance temperature detector (RTD) in a thermowell that extends into the reaction mixture.[9]
-
Install a pressure transmitter with a diaphragm seal compatible with the corrosive reaction environment on the reactor's vapor space.[5]
-
Connect both instruments to a process control system with data logging and alarm capabilities.
-
-
Monitoring Procedure:
-
Continuously record the internal temperature and reactor pressure throughout the entire process.
-
Set high-temperature and high-pressure alarms at levels determined by your process hazard analysis.
-
Establish a "critical" alarm level that, if reached, automatically triggers an emergency shutdown.
-
Protocol 2: Emergency Shutdown Procedure
-
Initiation: The emergency shutdown procedure should be initiated if:
-
A critical temperature or pressure alarm is triggered.
-
There is a loss of cooling or agitation.
-
Visual or other sensory indicators of a runaway reaction are observed.
-
-
Immediate Actions:
-
Immediately stop the addition of all reactants.
-
Activate the emergency cooling system to its maximum capacity.
-
If available and deemed safe, inject a pre-determined quenching agent to stop the reaction.
-
Alert all personnel in the vicinity and prepare for a potential evacuation.
-
Quantitative Data Summary
The following tables provide a framework for the critical quantitative data required for safe process design. This data should be obtained through experimental measurements for your specific reaction conditions.
Table 1: Thermochemical and Kinetic Data
| Parameter | Value | Method of Determination |
| Heat of Reaction (ΔHrxn) | To be determined | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise (ΔTad) | To be determined | Adiabatic Calorimetry (ARC, VSP2) |
| Activation Energy (Ea) | To be determined | Isothermal Calorimetry, Kinetic Modeling |
| Frequency Factor (A) | To be determined | Isothermal Calorimetry, Kinetic Modeling |
Table 2: Critical Safety Parameters
| Parameter | Value | Basis |
| Maximum Allowable Working Temperature (MAWT) | To be determined | Process Hazard Analysis, Material Stability Data |
| Onset Temperature of Decomposition | To be determined | Differential Scanning Calorimetry (DSC) |
| High-Temperature Alarm Setpoint | To be determined | Typically set at a safe margin below the MAWT |
| Critical Temperature Alarm (ESD Trip) | To be determined | Set at a point where thermal runaway becomes imminent |
| Maximum Allowable Working Pressure (MAWP) | To be determined | Reactor design specifications |
| High-Pressure Alarm Setpoint | To be determined | Set at a safe margin below the MAWP |
| Emergency Relief Set Pressure | To be determined | Designed to prevent reactor over-pressurization |
Visualizations
Signaling Pathway for Temperature Excursion
Caption: Decision pathway for responding to a temperature excursion.
Experimental Workflow for Safe Scale-Up
Caption: Workflow for the safe scale-up of the chlorination process.
Logical Relationship for Emergency Response
Caption: Logical flow of an emergency response to a thermal runaway event.
References
- 1. amarequip.com [amarequip.com]
- 2. fauske.com [fauske.com]
- 3. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 4. catsci.com [catsci.com]
- 5. blog.wika.com [blog.wika.com]
- 6. iomosaic.com [iomosaic.com]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 9. ijert.org [ijert.org]
Technical Support Center: High-Purity 1,4,5,8-Tetrachloroanthraquinone Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity 1,4,5,8-Tetrachloroanthraquinone through recrystallization. This document offers troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What are the best solvents for recrystallizing this compound?
A1: Due to its low solubility in common organic solvents, high-boiling point solvents are generally required. Based on available data and the properties of similar compounds, the following solvents are recommended for consideration:
-
Nitrobenzene: Often a good solvent for polycyclic aromatic compounds.
-
Trichlorobenzene (TCB): Its high boiling point is advantageous for dissolving poorly soluble compounds.
-
Pyridine: Shows some solvating power for this compound upon heating.[1]
-
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can dissolve many organic compounds at elevated temperatures.[1]
-
Furfural: Has been noted as a good solvent for the recrystallization of crude anthraquinone.
The ideal solvent should dissolve the compound when hot but have low solubility at room temperature to ensure good recovery.[2][3][4] A preliminary solvent screen with a small amount of the compound is highly recommended.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the high melting point of this compound (~342 °C), this is more likely due to the use of a very high-boiling point solvent or the presence of impurities that lower the melting point.
-
Troubleshooting Steps:
-
Add more solvent: The concentration of the compound might be too high. Add a small amount of hot solvent to see if the oil dissolves.
-
Increase the temperature: Ensure the solvent is at or near its boiling point to maximize solubility.
-
Change the solvent: The current solvent may be too "good" or its boiling point may be too close to the melting point of the impure compound. Try a solvent with a slightly lower boiling point or a different polarity.
-
Slow cooling: Allow the solution to cool very slowly. Rapid cooling can favor oil formation over crystallization. Insulating the flask can help.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization at a higher temperature.
-
Q3: I am getting a very low yield of recrystallized product. What are the possible reasons?
A3: Low recovery is a common issue in recrystallization. Several factors could be at play:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5] Use the minimum amount of hot solvent necessary to dissolve the solid.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: The cooling period may be too short. Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Q4: The recrystallized product is still colored/impure. How can I improve the purity?
A4: If impurities persist after recrystallization, consider the following:
-
Activated Charcoal: If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use sparingly, as it can also adsorb the desired product.
-
Second Recrystallization: A second recrystallization step will often yield a product of higher purity.
-
Solvent Choice: The chosen solvent may not be optimal for rejecting the specific impurities present. Experiment with a different solvent. Impurities that are very soluble in the cold solvent are ideal.[2]
-
Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[6] Slower cooling promotes the formation of purer crystals.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Notes |
| Nitrobenzene | 210.9 | Good solvent for many aromatic compounds. |
| 1,2,4-Trichlorobenzene | 213 | High boiling point, suitable for poorly soluble compounds. |
| Pyridine | 115 | Known to dissolve this compound slightly when heated.[1] |
| Dimethylformamide (DMF) | 153 | Aprotic polar solvent with good solvating power. |
| Dimethyl Sulfoxide (DMSO) | 189 | Aprotic polar solvent, dissolves many compounds upon heating.[1] |
| Sulfolane | 285 | High-boiling polar aprotic solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
This protocol is a general guideline and should be optimized based on the chosen solvent and the purity of the starting material.
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent. Heat the test tube carefully. A good solvent will dissolve the compound when hot but show very limited solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected high-boiling point solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, allowing time for the solid to dissolve after each addition.
-
Hot Filtration (if necessary): If there are insoluble impurities, a hot filtration is required. Pre-heat a gravity funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting flowchart for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Characterization of Unexpected Byproducts in 1,4,5,8-Tetrachloroanthraquinone Reactions
For researchers, scientists, and drug development professionals working with 1,4,5,8-tetrachloroanthraquinone, the path to obtaining pure, fully substituted products can be challenging. Nucleophilic substitution reactions, while powerful, can often yield a complex mixture of partially substituted byproducts, leading to time-consuming purification and ambiguous results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and minimize the formation of these unexpected byproducts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound derivatives.
Frequently Asked Questions (FAQs):
Q1: My reaction with an amine nucleophile resulted in a mixture of products instead of the expected tetra-substituted anthraquinone. What are the likely byproducts?
A1: The most common issue in the amination of this compound is incomplete substitution. Due to the sequential nature of the nucleophilic aromatic substitution (SNAr) reaction, you will likely have a mixture of the following, in addition to your desired product and unreacted starting material:
-
Mono-substituted: 1-amino-4,5,8-trichloroanthraquinone
-
Di-substituted: 1,5-diamino-4,8-dichloroanthraquinone and 1,4-diamino-5,8-dichloroanthraquinone
-
Tri-substituted: 1,4,5-triamino-8-chloroanthraquinone
The relative proportions of these byproducts depend heavily on the reaction conditions.
Q2: What reaction conditions favor the formation of the fully tetra-substituted product?
A2: To drive the reaction to completion and maximize the yield of the tetra-substituted product, consider the following:
-
Stoichiometry: Use a significant excess of the amine nucleophile.
-
Temperature: Higher reaction temperatures generally favor multiple substitutions. Stepwise substitution can sometimes be controlled by careful temperature regulation, where lower temperatures might favor mono- or di-substitution.
-
Reaction Time: Ensure a sufficiently long reaction time to allow for all four chlorine atoms to be replaced.
-
Solvent: A high-boiling point, polar aprotic solvent is often used to facilitate the reaction.
-
Catalyst: In some cases, a copper catalyst may be employed to facilitate the amination.
Q3: My reaction seems to have stalled, and I have a mixture of partially substituted products. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Insufficient Nucleophile: The amine may have been consumed in side reactions or was not added in sufficient excess.
-
Low Reaction Temperature: The activation energy for the substitution of the third and fourth chlorine atoms is higher. Increasing the temperature may be necessary.
-
Precipitation of Intermediates: Partially substituted, less soluble intermediates may precipitate out of the reaction mixture, preventing further reaction. Ensure your solvent can maintain all species in solution at the reaction temperature.
-
Deactivation of the Anthraquinone Ring: As more electron-donating amino groups are added to the ring, the electrophilicity of the remaining carbon-chlorine bonds decreases, making subsequent substitutions more difficult.
Q4: How can I effectively separate the desired tetra-substituted product from the partially substituted byproducts?
A4: Chromatographic methods are typically the most effective for separating these closely related compounds.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will be necessary to separate the components. The less polar, less substituted compounds will elute first.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective technique.
-
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale, reverse-phase HPLC can provide excellent separation.
Q5: Are there any alternative synthetic strategies to avoid the formation of these byproduct mixtures?
A5: Yes, one historical and effective method involves a protection strategy. For the synthesis of 1,4,5,8-tetra-amino-anthraquinone, the reaction can be carried out in a large excess of phthalic anhydride with a source of ammonia. This forms the tetraphthalimidoanthraquinone intermediate, which can then be hydrolyzed to yield the final tetra-amino product. This method can provide a cleaner reaction profile.
Data Presentation: Byproduct Characterization
Identifying the specific byproducts in your reaction mixture is crucial for troubleshooting. The following table summarizes the expected mass spectrometry data for the key potential byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) for 35Cl isotopes | Isotopic Pattern due to Chlorine |
| This compound (Starting Material) | C14H4Cl4O2 | 345.98 | 344 | M, M+2, M+4, M+6, M+8 |
| 1-Amino-4,5,8-trichloroanthraquinone | C14H6Cl3NO2 | 326.57 | 325 | M, M+2, M+4, M+6 |
| 1,5-Diamino-4,8-dichloroanthraquinone | C14H8Cl2N2O2 | 307.14 | 306 | M, M+2, M+4 |
| 1,4-Diamino-5,8-dichloroanthraquinone | C14H8Cl2N2O2 | 307.14 | 306 | M, M+2, M+4 |
| 1,4,5-Triamino-8-chloroanthraquinone | C14H10ClN3O2 | 287.70 | 287 | M, M+2 |
| 1,4,5,8-Tetraaminoanthraquinone (Desired Product) | C14H12N4O2 | 268.27 | 268 | M |
Note: The mass spectra of chlorinated compounds will exhibit a characteristic isotopic pattern due to the presence of 35Cl and 37Cl isotopes in an approximate 3:1 ratio. The complexity of this pattern can be used to determine the number of chlorine atoms in a fragment.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable high-boiling point solvent (e.g., nitrobenzene, N-methyl-2-pyrrolidone, or dimethylformamide).
-
Addition of Nucleophile: Add a significant excess of the desired amine nucleophile (5-10 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-180 °C) and maintain for several hours (8-24 hours). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product. Filter the solid and wash thoroughly with the non-polar solvent to remove the high-boiling point reaction solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of a non-polar eluent (e.g., hexane or toluene) and a polar eluent (e.g., ethyl acetate or acetone).
Protocol 2: Characterization of Byproducts by HPLC-MS
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Detection: UV-Vis detector (monitor at multiple wavelengths, e.g., 254 nm, 280 nm, and the visible region for the colored products) and a mass spectrometer.
-
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers the molecular weights of the starting material, desired product, and all potential byproducts.
Visualizations
Caption: Stepwise nucleophilic substitution leading to byproducts and the desired product.
Impact of moisture on the stability and reactivity of 1,4,5,8-Tetrachloroanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,5,8-Tetrachloroanthraquinone. The information focuses on mitigating the impact of moisture on the stability and reactivity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: To maintain the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Long-term storage in a cool, dry place is recommended to prevent degradation.[1] The compound should be kept away from sources of ignition and incompatible substances, such as strong oxidizing agents.[1]
Q2: What are the potential consequences of moisture exposure to this compound?
Q3: Are there any visual indicators of moisture-induced degradation?
A3: While not definitively documented for this specific compound, visual changes such as a color shift from its typical light yellow/orange to a different hue could indicate degradation. The formation of clumps or a change in the physical state of the powder may also suggest moisture absorption. For accurate assessment, analytical techniques are recommended.
Q4: What are the hazardous decomposition products of this compound?
A4: The hazardous decomposition products of this compound include carbon oxides and hydrogen chloride.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or low product yield. | Moisture contamination of this compound or solvents, leading to side reactions or degradation of the starting material. | - Ensure the compound is properly stored and handled under inert conditions. - Use freshly dried solvents for all reactions. - Employ techniques for handling air- and moisture-sensitive compounds (see Experimental Protocols). |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS). | Presence of degradation products due to reaction with residual moisture. | - Analyze a sample of the starting material to confirm its purity before use. - If impurities are detected, consider purification of the starting material. - Review handling procedures to identify and eliminate sources of moisture contamination. |
| Change in the physical appearance of the compound (e.g., color change, clumping). | Absorption of moisture from the atmosphere. | - Discard the compromised batch if purity is critical. - If use is necessary, attempt to dry the compound under vacuum, though this may not reverse hydrolysis. - Re-evaluate storage conditions to ensure they are adequate. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₄Cl₄O₂ | [2][3] |
| Molecular Weight | 345.99 g/mol | [3] |
| Appearance | Light yellow acicular crystal | [2] |
| Melting Point | 342 °C (lit.) | [4][5] |
| Boiling Point | 510.7 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated), Pyridine (heated) | [4][5] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [4][5] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound under Inert Atmosphere
This protocol describes the procedure for safely handling and dispensing the solid compound while minimizing exposure to atmospheric moisture.
-
Preparation of Inert Atmosphere:
-
Use a glove box or a Schlenk line flushed with a dry, inert gas (e.g., nitrogen or argon).
-
Ensure all glassware and spatulas are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.
-
-
Transfer of the Compound:
-
Place the sealed container of this compound inside the glove box or connect it to the Schlenk line.
-
Allow the container to equilibrate to the temperature of the inert atmosphere to prevent condensation.
-
Carefully open the container under the inert atmosphere.
-
-
Weighing and Dispensing:
-
Weigh the desired amount of the compound in a pre-tared, dry container.
-
Promptly and securely reseal the main container of this compound.
-
If using a Schlenk line, the transfer can be done under a positive pressure of inert gas.
-
-
Addition to the Reaction Vessel:
-
Add the weighed compound to the reaction vessel, which has been previously flushed with an inert gas.
-
Maintain a positive pressure of the inert gas throughout the addition process.
-
Protocol 2: Forced Degradation Study to Assess Moisture Sensitivity
This protocol outlines a forced degradation study to evaluate the stability of this compound in the presence of moisture.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into several vials.
-
Prepare solutions of the compound in a suitable organic solvent (e.g., one in which it is slightly soluble with heating, if necessary for analysis).
-
Prepare a control sample stored under anhydrous conditions.
-
-
Stress Conditions:
-
To the test vials, add a specific amount of purified water. The amount can be varied to represent different levels of moisture stress.
-
For solid-state stability, store the vials in humidity chambers at controlled relative humidity (RH) levels (e.g., 50% RH, 75% RH, 90% RH) and a controlled temperature.
-
-
Time Points:
-
Store the samples for a defined period, with samples being withdrawn for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
At each time point, quench the degradation process if necessary (e.g., by removing the water or neutralizing any acidic byproducts).
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound at each time point and under each stress condition.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS or GC-MS.
-
Mandatory Visualization
Caption: Workflow for handling and stability testing of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
- 1. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. 1,4,5,8-Tetrachloro Anthraquinone / CAS:81-58-3 - Zehao Industry Co., Ltd. [zehaochem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,4,5,8-Tetrachloroanthraquinone and 1,4-Dichloroanthraquinone as Dye Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key chlorinated anthraquinone derivatives, 1,4,5,8-tetrachloroanthraquinone and 1,4-dichloroanthraquinone, in their roles as intermediates for the synthesis of a wide range of dyes. This document outlines their fundamental chemical properties, details representative experimental protocols for dye synthesis, and presents a comparative analysis of the performance characteristics of the resulting dyes.
Introduction
Anthraquinone dyes are a significant class of colorants known for their structural diversity, broad color palette, and excellent fastness properties. The introduction of chlorine atoms onto the anthraquinone nucleus provides reactive sites for nucleophilic substitution, allowing for the synthesis of a vast array of derivatives with tailored properties. Both this compound and 1,4-dichloroanthraquinone serve as crucial building blocks in the dye industry, primarily for the production of disperse and vat dyes. The number and position of chlorine atoms significantly influence the reactivity of the intermediate and the properties of the final dye product.
Physicochemical Properties of Intermediates
A clear distinction in the physical properties of this compound and 1,4-dichloroanthraquinone is evident, largely attributable to the difference in the number of chlorine substituents and the resulting molecular weight and polarity.
| Property | This compound | 1,4-Dichloroanthraquinone |
| CAS Number | 81-58-3 | 602-25-5 |
| Molecular Formula | C₁₄H₄Cl₄O₂ | C₁₄H₆Cl₂O₂ |
| Molecular Weight | 345.99 g/mol | 277.11 g/mol |
| Appearance | Light yellow acicular crystals[1] | Light yellow to brown crystalline powder[2] |
| Melting Point | 342 °C | 187-189 °C[2] |
| Solubility | Slightly soluble in chloroform, DMSO, and pyridine (heated) | Slightly soluble in ethanol, ether, and petroleum; soluble in nitrobenzene, pyridine, hot benzene, and acetic acid |
Dye Synthesis and Reactivity
The primary route for synthesizing dyes from these chlorinated anthraquinones is the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[2][3] This reaction allows for the introduction of amino groups, which are essential chromophores, by reacting the chloroanthraquinone with an amine. The reactivity of the chloroanthraquinones is influenced by the electron-withdrawing nature of the carbonyl groups and the chlorine atoms themselves.
The four chlorine atoms in this compound offer the potential for multiple substitutions, leading to the formation of more complex, often polycyclic, dye structures. This is exemplified in the synthesis of high-performance pigments and vat dyes like Vat Green 8.[4] In contrast, 1,4-dichloroanthraquinone, with two reactive chlorine atoms, is a versatile precursor for a wide range of disperse and vat dyes, such as Vat Brown BR.[2] The substitution of the chlorine atoms with various amino or phenoxy groups is a key strategy for producing a diverse palette of colors.
Experimental Protocols
The following are representative, laboratory-scale experimental protocols for the synthesis of aminoanthraquinone dyes from this compound and 1,4-dichloroanthraquinone via the Ullmann condensation.
Synthesis of a Diamino-dianilino Anthraquinone Derivative from this compound
This protocol is a representative procedure for a di-substitution reaction to create a vat dye precursor.
Materials:
-
This compound
-
Aniline
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 mmol), aniline (2.2 mmol), copper (I) iodide (0.1 mmol), and potassium carbonate (2.5 mmol).
-
Add 20 mL of DMF to the flask.
-
Heat the reaction mixture to 120-130 °C with continuous stirring for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., chlorobenzene or nitrobenzene).
-
Dry the purified product in a vacuum oven.
Synthesis of 1,4-bis(p-toluidino)anthraquinone (a Disperse Dye) from 1,4-Dichloroanthraquinone
This protocol outlines the synthesis of a common disperse dye.
Materials:
-
1,4-Dichloroanthraquinone
-
p-Toluidine
-
Copper acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Nitrobenzene
Procedure:
-
To a three-necked flask fitted with a mechanical stirrer, thermometer, and reflux condenser, add 1,4-dichloroanthraquinone (1.0 mmol), p-toluidine (2.5 mmol), copper acetate (0.1 mmol), and potassium carbonate (2.5 mmol).
-
Add 15 mL of nitrobenzene as the solvent.
-
Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours, stirring continuously.
-
Follow the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to about 80 °C and add 20 mL of ethanol to precipitate the product.
-
Filter the hot solution and wash the collected solid with hot ethanol, followed by hot water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent like glacial acetic acid or xylene.
-
Dry the final product under vacuum.
Comparative Performance of Derived Dyes
The performance of dyes derived from these two intermediates varies significantly, impacting their suitability for different applications. The following table summarizes typical performance characteristics based on available literature for analogous dye structures.
| Performance Metric | Dyes from this compound | Dyes from 1,4-Dichloroanthraquinone |
| Typical Dye Class | Vat Dyes, High-Performance Pigments | Disperse Dyes, Vat Dyes |
| Color Range | Green, Olive, Brown, Khaki | Blue, Violet, Red, Brown |
| Typical Yields | Moderate to Good (e.g., Vat Green 8 reports a yield of 86.7% in an optimized industrial process)[4] | Good to Excellent (Disperse dye syntheses often report high yields) |
| Lightfastness | Generally Excellent (Vat dyes are known for superior lightfastness)[1] | Good to Excellent (Anthraquinone disperse dyes typically have good lightfastness)[5] |
| Washfastness | Excellent | Good to Very Good |
| Thermal Stability | High (Often used in applications requiring high processing temperatures) | Moderate to High (Generally stable for disperse dyeing processes)[6] |
| Structural Complexity | High (Often polycyclic and larger molecules) | Moderate (Typically smaller, more linear molecules) |
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of dyes from the two chloroanthraquinone intermediates.
Conclusion
Both this compound and 1,4-dichloroanthraquinone are indispensable intermediates in the synthesis of anthraquinone dyes. The choice between these two precursors is largely dictated by the desired final dye structure and application.
-
This compound is the intermediate of choice for creating highly robust, often polycyclic vat dyes and pigments where exceptional fastness properties and thermal stability are paramount. The presence of four reactive sites allows for the construction of larger, more complex chromophoric systems.
-
1,4-Dichloroanthraquinone offers greater versatility for producing a wider range of colors, particularly in the blue, violet, and red spectrum, for both disperse and vat dyes. Its lower melting point and generally higher reactivity of the 1,4-positioned chlorine atoms can allow for milder reaction conditions compared to the tetra-substituted analogue.
For researchers and professionals in dye chemistry and material science, a thorough understanding of the reactivity and synthetic potential of these two intermediates is crucial for the development of new colorants with tailored properties for a variety of applications, from textiles to advanced functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ufba.br [repositorio.ufba.br]
Spectroscopic comparison of different halogenated anthraquinone isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the spectroscopic properties of various monohalogenated anthraquinone isomers. The introduction of a halogen atom to the anthraquinone core significantly influences its electronic distribution and, consequently, its interaction with light. Understanding these spectroscopic shifts is crucial for applications ranging from the development of novel dyes and sensors to the design of targeted photodynamic therapy agents. This document provides a compilation of available experimental data on the UV-Visible absorption and fluorescence characteristics of fluoro-, chloro-, and bromo-substituted anthraquinones, alongside detailed experimental protocols for their measurement.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for various monohalogenated anthraquinone isomers. The data has been compiled from various sources, and it is important to note the solvent used for each measurement, as solvatochromic effects can significantly alter the absorption and emission maxima.
| Isomer | Halogen | Position | Solvent | UV-Vis Absorption (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Fluorescence Emission (λem, nm) |
| 1-Fluoroanthraquinone | Fluorine | 1 | Not Specified | 378 | Not Available | Not Available |
| 2-Fluoroanthraquinone | Fluorine | 2 | Not Specified | 321 | Not Available | Not Available |
| 1-Chloroanthraquinone | Chlorine | 1 | Benzene | 382 | 5250 | Not Available |
| 2-Chloroanthraquinone | Chlorine | 2 | Benzene | 324 | 4470 | Not Available |
| 1-Bromoanthraquinone | Bromine | 1 | Benzene | 387 | 5130 | Not Available |
| 2-Bromoanthraquinone | Bromine | 2 | Benzene | 326 | 4680 | Not Available |
| 2,3-bis(chloromethyl)-1,4-anthraquinone | Chlorine | 2,3 (chloromethyl) | Carbon Tetrachloride | 424 | Not Available | 536 |
| 2,3-bis(chloromethyl)-1,4-anthraquinone | Chlorine | 2,3 (chloromethyl) | Chloroform | 432 | Not Available | 555 |
| 2,3-bis(chloromethyl)-1,4-anthraquinone | Chlorine | 2,3 (chloromethyl) | Acetonitrile | 430 | Not Available | 567 |
| 2,3-bis(chloromethyl)-1,4-anthraquinone | Chlorine | 2,3 (chloromethyl) | Propan-2-ol | 433 | Not Available | 572 |
Note: The lack of comprehensive, directly comparable data in a single solvent for all isomers highlights a gap in the current literature. The data presented is compiled from the most relevant available sources.
Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard laboratory practices for the analysis of anthraquinone derivatives.[1]
1. UV-Visible (UV-Vis) Absorption Spectroscopy
This technique measures the absorption of light by a sample as a function of wavelength and is fundamental for characterizing the electronic transitions within the anthraquinone core.
-
Sample Preparation:
-
Accurately weigh a small amount of the halogenated anthraquinone isomer.
-
Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform, or cyclohexane) to create a stock solution of known concentration, typically in the range of 10⁻³ to 10⁻⁴ M.
-
From the stock solution, prepare a dilute solution with a final concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer. Allow the instrument's lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to serve as a blank/reference.
-
Fill a matched quartz cuvette with the prepared sample solution.
-
Perform a baseline correction or auto-zero with the blank solvent.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and cuvette path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.
-
2. Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the excited states of molecules by measuring the emission of light following excitation at a specific wavelength. While many simple anthraquinones are weakly fluorescent, certain derivatives can exhibit significant emission.
-
Sample Preparation:
-
Prepare a dilute solution of the halogenated anthraquinone isomer in a fluorescence-grade solvent.
-
The concentration should be low enough to avoid inner filter effects, which typically means the absorbance at the excitation wavelength should be less than 0.1 AU.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer and allow the excitation lamp (usually a Xenon arc lamp) to stabilize.
-
Set the excitation monochromator to the desired wavelength (often the λmax from the UV-Vis spectrum).
-
Set the emission monochromator to scan a wavelength range that is longer than the excitation wavelength.
-
Place a cuvette with the blank solvent in the sample holder to measure and subtract any background signal (e.g., Raman scattering from the solvent).
-
Replace the blank with the sample cuvette and acquire the fluorescence emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
If a standard with a known quantum yield is available, the fluorescence quantum yield (Φf) of the sample can be determined using the comparative method.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of halogenated anthraquinone isomers.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of halogenated anthraquinone isomers.
References
A Comparative Guide to the Relative Reactivity of Chlorine Atoms in 1,4,5,8-Tetrachloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the chlorine atoms in 1,4,5,8-tetrachloroanthraquinone, a key intermediate in the synthesis of dyes, pigments, and potential therapeutic agents. While direct quantitative experimental data comparing the four chlorine positions is not extensively available in peer-reviewed literature, this guide offers a comprehensive overview based on established principles of nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical considerations and data from analogous systems.
Theoretical Framework: Understanding Reactivity in Polychlorinated Anthraquinones
The reactivity of the chlorine atoms in this compound towards nucleophiles is governed by a combination of electronic and steric effects. All four chlorine atoms are situated at the α-positions (1, 4, 5, and 8), which are electronically activated towards nucleophilic attack.
Electronic Effects:
The anthraquinone core is strongly electron-withdrawing due to the presence of two carbonyl groups. This electron deficiency is delocalized over the aromatic system, making the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles. The two carbonyl groups effectively activate all four α-positions for SNAr reactions.
Steric Effects:
While electronically similar, the four chlorine atoms may exhibit different reactivities due to steric hindrance. The chlorine atoms at the 1, 4, 5, and 8 positions are subject to steric hindrance from the peri-protons on the adjacent aromatic ring. However, in the case of this compound, all four chlorine atoms are in sterically similar environments. It is important to note that the approach of a nucleophile can be influenced by its size. Bulky nucleophiles may face greater steric repulsion, potentially leading to differences in reaction rates compared to smaller nucleophiles.
Hypothetical Experimental Comparison
To empirically determine the relative reactivity of the chlorine atoms, a competitive reaction could be designed. This would involve reacting this compound with a sub-stoichiometric amount of a nucleophile and analyzing the resulting product mixture.
Table 1: Proposed Experimental Design for Comparative Reactivity Analysis
| Parameter | Description |
| Substrate | This compound |
| Nucleophile | e.g., Aniline, Ammonia, or a thiol |
| Stoichiometry | Substrate:Nucleophile ratio of 1:0.8 (to favor mono-substitution) |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, or NMP) |
| Temperature | To be optimized based on the nucleophile's reactivity |
| Analysis | HPLC and/or GC-MS to quantify the ratio of mono-substituted isomers |
The product distribution would provide a quantitative measure of the relative reactivity of the chlorine atoms. For instance, if one position is significantly more reactive, the corresponding mono-substituted product will be the major component of the reaction mixture.
Experimental Protocols: A General Approach for Nucleophilic Aromatic Substitution
The following is a generalized protocol for the amination of this compound, which can be adapted for other nucleophiles to study the relative reactivity.
Synthesis of Monoamino-trichloroanthraquinone Derivatives (Hypothetical)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1.0 g of this compound in 20 mL of an appropriate solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone).
-
Addition of Nucleophile: Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of the amine nucleophile (e.g., aniline) to the solution.
-
Catalyst (Optional): For less reactive nucleophiles, a catalyst such as copper(I) iodide or palladium acetate with a suitable ligand may be added.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 150-200°C and maintain it under a nitrogen atmosphere for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of methanol to precipitate the product.
-
Purification: Filter the precipitate, wash with methanol, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel.
-
Analysis: Characterize the product mixture using techniques such as 1H NMR, 13C NMR, and mass spectrometry to identify and quantify the different mono-substituted isomers.
Visualizing Reactivity and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the nucleophilic attack on this compound.
Caption: Proposed workflow for determining the relative reactivity of chlorine atoms.
Conclusion
A Comparative Guide to the Biological Activity of Chlorinated vs. Hydroxylated Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthraquinone Scaffold and Its Functional Divergence
Anthraquinones are a large class of aromatic compounds based on the 9,10-dioxoanthracene core structure.[1] This rigid, planar scaffold is a privileged platform in both nature and synthetic chemistry, giving rise to a vast array of derivatives with profound biological activities. Found in various plants, fungi, and lichens, these compounds have been used for centuries in traditional medicine, primarily as laxatives, but their therapeutic potential is far broader, encompassing anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The functionalization of the anthraquinone core dictates its biological destiny. Among the most significant modifications are hydroxylation and chlorination. Hydroxylated anthraquinones (HAQs) are the most common natural form, where one or more hydrogen atoms are replaced by hydroxyl (-OH) groups. In contrast, chlorinated anthraquinones (Cl-AQs), containing one or more chlorine (-Cl) atoms, are less common in nature but are significant as synthetic intermediates and, increasingly, as subjects of toxicological and pharmacological study.
This guide provides an in-depth, objective comparison of the biological activities of these two critical classes of anthraquinones. We will dissect their mechanisms of action, compare their cytotoxic and genotoxic profiles, and provide the experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions in drug discovery and development.
Section 1: The Profile of Hydroxylated Anthraquinones (HAQs)
Naturally occurring HAQs, such as emodin, aloe-emodin, and rhein, are well-studied secondary metabolites.[2] Their biological effects are intimately linked to the number and position of their hydroxyl substituents, which critically influence their solubility, redox potential, and ability to interact with biological macromolecules.
Mechanisms of Action and Biological Impact
The bioactivity of HAQs is multifaceted:
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the anthraquinone ring allows it to insert between DNA base pairs, disrupting replication and transcription processes. This is a primary mechanism behind the anticancer activity of derivatives like doxorubicin.[4]
-
Generation of Reactive Oxygen Species (ROS): HAQs can undergo redox cycling, accepting electrons from enzymes like NADPH-cytochrome P450 reductase to form semiquinone radicals.[5] These radicals can then react with molecular oxygen to produce superoxide anions and other ROS, leading to oxidative stress and cytotoxicity. The capacity for superoxide generation increases with the number of hydroxyl groups.[6]
-
Antioxidant Activity: Paradoxically, the same phenolic hydroxyl groups that contribute to ROS generation can also act as potent antioxidants by scavenging free radicals.[7][8] This dual role depends on the specific HAQ structure and the cellular environment.
-
Enzyme and Pathway Modulation: HAQs are known to inhibit various enzymes and signaling pathways. For instance, emodin and rhein can inhibit pro-inflammatory cytokine production and downregulate the NF-κB pathway.[8]
Structure-Activity Relationship (SAR)
The biological effects of HAQs are highly dependent on their substitution patterns:
-
Cytotoxicity: An increase in the number of hydroxyl groups generally correlates with increased cytotoxicity and, consequently, increased cardiotoxicity.[9] For example, dihydroxylated anthraquinones are more potent inhibitors of cancer cell growth than their non-hydroxylated counterparts.[9]
-
Genotoxicity: The genotoxicity of HAQs is also structure-dependent. Compounds with hydroxyl groups at the 1 and 3 positions (e.g., emodin) or those with a hydroxymethyl sidechain (e.g., aloe-emodin) have been shown to be mutagenic in various assays.[10]
-
Antibacterial Activity: The polarity imparted by substituents is a key determinant of antibacterial efficacy. Generally, stronger polarity correlates with more potent antibacterial effects.[11] Hydroxyl substitution is also crucial for stabilizing the complex formed between anthraquinones and bacterial DNA.[6]
Section 2: The Profile of Chlorinated Anthraquinones (Cl-AQs)
Chlorinated anthraquinones are found naturally in some fungi and are also synthesized for various industrial purposes, including as dye precursors.[12][13] Their biological profile is distinct from HAQs, often characterized by enhanced potency but also greater safety concerns.
Mechanisms of Action and Biological Impact
The introduction of a chlorine atom significantly alters the electronic properties of the anthraquinone ring, leading to different biological interactions.
-
Enhanced Cytotoxicity: Chlorination can dramatically increase cytotoxic potency. Studies on marine-derived fungi have shown that chlorinated anthraquinone derivatives exhibit potent cytotoxicity against various human cancer cell lines, in some cases exceeding that of their hydroxylated parents.[14]
-
Genotoxicity and Carcinogenicity: A major concern with chlorinated compounds is their potential for genotoxicity. Quantitative structure-activity relationship (QSAR) models predict that chlorinated anthraquinones present a high to very high risk for mutagenicity and carcinogenicity.[15] The formation of chlorinated by-products during industrial processes or even water treatment can introduce these genotoxic compounds into the environment.[15][16]
-
Metabolic Roles in Fungi: In some thermophilic fungi, the chlorination of anthraquinones is a key process for pigmentation. This chemical modification has been shown to enhance ATP production and contribute to the fungus's survival under cold stress, suggesting a unique metabolic and adaptive role.[12][17]
Section 3: Head-to-Head Comparison: Chlorinated vs. Hydroxylated Anthraquinones
The choice between pursuing a hydroxylated or chlorinated anthraquinone scaffold in a drug development program requires a careful balancing of efficacy and safety. The following table summarizes their key distinguishing features.
| Feature | Hydroxylated Anthraquinones (HAQs) | Chlorinated Anthraquinones (Cl-AQs) |
| Primary Source | Abundant in plants, fungi, lichens.[2][18] | Primarily synthetic; also found in some fungi.[12][13] |
| Anticancer Activity | Well-established; mechanism involves DNA intercalation, ROS generation, and enzyme inhibition.[4][5] | Often more potent cytotoxicity against cancer cell lines.[14] |
| Antimicrobial Activity | Broad-spectrum activity, dependent on the polarity of hydroxyl groups.[6][11] | Less studied, but some derivatives show activity.[19] |
| Genotoxicity Profile | Structure-dependent; certain substitution patterns are known to be mutagenic.[10] High concern; generally predicted to be highly genotoxic, mutagenic, and carcinogenic.[15] | |
| Primary Mechanism | Redox cycling (ROS generation), DNA binding, enzyme modulation.[5][6] Alteration of electronic properties leading to enhanced biological interactions and potency. | |
| Therapeutic Window | Varies widely; some (e.g., doxorubicin) are effective but cardiotoxic. Others are used as laxatives.[20] | Generally considered narrow due to high toxicity concerns. |
| Safety Concerns | Cardiotoxicity (linked to ROS), structure-dependent genotoxicity, potential for hepatotoxicity.[7][9] | High risk of mutagenicity and carcinogenicity; environmental persistence.[15] |
Visualizing the Core Mechanisms
The following diagram illustrates the central role of the anthraquinone core in mediating biological effects through redox cycling and DNA interaction, a pathway common to both classes but modulated differently by hydroxylation versus chlorination.
Caption: Core mechanism of anthraquinone-induced cytotoxicity.
Section 4: Essential Experimental Protocols
To objectively assess and compare the biological activities of novel anthraquinone derivatives, a standardized set of assays is crucial. The following protocols provide a self-validating workflow, moving from general cytotoxicity to specific mechanisms of genotoxicity.
Experimental Workflow Visualization
This diagram outlines a logical testing cascade for evaluating novel anthraquinone compounds.
Caption: Recommended workflow for assessing anthraquinone bioactivity.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test anthraquinone compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion.[10]
Methodology:
-
Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens, TA1537).
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing S9 fraction, buffer, and cofactors (NADP, G6P). Keep on ice.
-
Plate Incorporation Assay:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) and vortex gently.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background control).
Protocol 3: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
Principle: This sensitive technique detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Treat cells in suspension or monolayer with the test anthraquinone compounds for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Mix a small aliquot of treated cells (approx. 10,000 cells) with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).
Conclusion and Future Directions
The biological activities of hydroxylated and chlorinated anthraquinones are distinct and present a classic risk-benefit paradigm for drug development.
-
Hydroxylated Anthraquinones offer a rich, natural source of bioactive compounds with a wide range of therapeutic applications, from anti-inflammatory to anticancer.[2] Their primary challenge lies in navigating the structure-dependent toxicity, particularly cardiotoxicity and genotoxicity. Future research should focus on synthesizing derivatives with optimized hydroxyl patterns to maximize therapeutic efficacy while minimizing off-target effects.
-
Chlorinated Anthraquinones represent a class of potent cytotoxic agents.[14] However, their utility is severely hampered by significant genotoxicity concerns.[15] The path forward for this class requires a deeper understanding of their mechanism of action and the development of novel analogues where the potent cytotoxicity can be decoupled from the mutagenic potential. Furthermore, their role as environmental contaminants warrants continued monitoring and toxicological assessment.
For researchers in the field, the choice of scaffold is not merely a chemical decision but a strategic one. A thorough understanding of the comparative bioactivities, supported by the robust experimental workflows outlined in this guide, is essential for unlocking the full therapeutic potential of the versatile anthraquinone core.
References
- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. Involvement of hydroxyl radical formation and DNA strand breakage in the cytotoxicity of anthraquinone antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of anthraquinonyl glucosaminosides and studies on the influence of aglycone hydroxyl substitution on superoxide generation, DNA binding, and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative cardiotoxicity and cytotoxicity of anthraquinonyl glucosaminosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of naturally occurring hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2417027A - Process for preparing chlorinated anthraquinones - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutagenicity and genotoxicity of water treated for human consumption induced by chlorination by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Anthraquinone Chlorination Contributes to Pigmentation and... - CiteAb [citeab.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anthraquinones - Wikipedia [en.wikipedia.org]
Performance Evaluation of Dyes Synthesized from 1,4,5,8-Tetrachloroanthraquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of dyes synthesized from the versatile intermediate, 1,4,5,8-tetrachloroanthraquinone. This class of dyes, particularly the 1,4,5,8-tetra(arylamino)anthraquinone derivatives, is renowned for its exceptional stability and performance characteristics, making them valuable candidates for various high-performance applications. This document outlines their synthesis, performance data in comparison to alternative dyes, and detailed experimental protocols.
Introduction to this compound Dyes
This compound serves as a crucial building block for the synthesis of robust and vibrant dyes. The substitution of its four chlorine atoms with various amino compounds, particularly aromatic amines, leads to the formation of 1,4,5,8-tetra(arylamino)anthraquinone dyes. These dyes are noted for their deep and intense colors, often in the green to blue-green and near-infrared regions, and their outstanding fastness properties. Anthraquinone dyes, in general, are characterized by their very good lightfastness[1].
Performance Data and Comparison
The performance of dyes derived from this compound is primarily attributed to their stable anthraquinone core and the nature of the substituent groups. The following tables summarize the available performance data and provide a comparison with other relevant dye classes.
Table 1: General Performance Characteristics of 1,4,5,8-Tetra(arylamino)anthraquinone Dyes
| Performance Metric | 1,4,5,8-Tetra(arylamino)anthraquinone Dyes | Typical Azo Dyes | Typical Phthalocyanine Dyes |
| Color Range | Green, Blue-Green, Near-IR | Yellow, Orange, Red, Blue, Black | Blue, Green |
| Lightfastness | Excellent | Moderate to Good | Excellent |
| Wash Fastness | Good to Excellent | Moderate to Good | Excellent |
| Thermal Stability | High | Moderate | Very High |
| Solubility | Generally low in common solvents | Varies widely based on structure | Generally low in common solvents |
Table 2: Spectroscopic Properties of a Representative 1,4,5,8-Tetra(arylamino)anthraquinone Dye
| Dye Structure | Solvent | Absorption Max (λmax) | Emission Max (λem) | Molar Extinction Coefficient (ε) |
| 1,4,5,8-Tetra(p-toluidino)anthraquinone | Toluene | ~650 - 700 nm | Not widely reported | High |
Note: Specific quantitative data for a wide range of dyes derived from this compound is limited in publicly available literature. The data presented is based on general characteristics of this dye class.
Experimental Protocols
Detailed and standardized experimental procedures are essential for the accurate evaluation and comparison of dye performance.
Synthesis of 1,4,5,8-Tetra(p-toluidino)anthraquinone
This protocol describes a representative synthesis of a 1,4,5,8-tetra(arylamino)anthraquinone dye.
Materials:
-
This compound
-
p-Toluidine
-
High-boiling point solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone)
-
Acid scavenger (e.g., sodium carbonate or potassium carbonate)
-
Copper catalyst (e.g., copper(I) iodide or copper powder)
Procedure:
-
A mixture of 34.6 parts of this compound and 214 parts of p-toluidine is heated to 190°C[2].
-
The reaction is carried out for 15 hours[2].
-
Following the reaction, the mixture is cooled, leading to the precipitation of the product[2].
-
The precipitate is then collected, washed with a suitable solvent (e.g., ethanol) to remove excess reactants and byproducts, and dried.
Evaluation of Lightfastness
The lightfastness of a dye is its resistance to fading upon exposure to light. The following is a generalized protocol based on industry standards.
Apparatus:
-
Xenon arc lamp weathering instrument
-
Blue Wool Standards (ISO 105-B02)
-
Spectrophotometer or colorimeter
Procedure:
-
Prepare dyed substrate samples (e.g., fabric, polymer film) according to a standardized dyeing procedure.
-
Mount the samples in the xenon arc instrument alongside the Blue Wool Standards.
-
Expose the samples to a controlled spectrum of light, temperature, and humidity for a specified duration or until a certain Blue Wool Standard has faded to a specific degree.
-
Assess the color change of the exposed samples against an unexposed control using a spectrophotometer or by visual comparison against the Grey Scale for Color Change (ISO 105-A02).
-
The lightfastness is rated on a scale of 1 to 8, with 8 being the highest fastness.
Evaluation of Wash Fastness
Wash fastness measures the resistance of a dye to desorption and color change during washing.
Apparatus:
-
Launder-Ometer or similar washing fastness tester
-
Multifiber test fabric (containing strips of different common fibers)
-
Standard soap solution
-
Grey Scale for Staining and Grey Scale for Color Change (ISO 105-A03 and ISO 105-A02)
Procedure:
-
Prepare a composite specimen by sewing the dyed sample to a piece of multifiber test fabric.
-
Place the composite specimen in a stainless-steel container with the standard soap solution and stainless-steel balls (to provide mechanical action).
-
Agitate the container in the Launder-Ometer at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).
-
Rinse and dry the composite specimen.
-
Evaluate the color change of the dyed sample using the Grey Scale for Color Change and the degree of staining on each strip of the multifiber fabric using the Grey Scale for Staining.
-
The wash fastness is rated on a scale of 1 to 5, with 5 indicating no change or staining.
Visualizations
Logical Workflow for Dye Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of dyes from this compound to their performance evaluation.
Caption: Workflow for the synthesis and performance evaluation of dyes.
Signaling Pathway for Photodegradation
The following diagram illustrates a simplified conceptual pathway for the photodegradation of an organic dye molecule.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 1,4,5,8-Tetrachloroanthraquinone
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision point, balancing cost, efficiency, and downstream performance. 1,4,5,8-Tetrachloroanthraquinone (TCAQ), a halogenated aromatic ketone, presents itself as a versatile intermediate in the synthesis of high-performance pigments and pharmaceutically active compounds. This guide provides a comparative analysis of TCAQ against alternative reagents, supported by experimental data, to inform synthetic strategy and procurement decisions.
Executive Summary
This compound is a key building block in the production of certain vat dyes and is a precursor for novel γ-aminobutyric acid (GABA) analogs, which are under investigation as potent inhibitors of the enzyme GABA-aminotransferase (GABA-AT). While its highly reactive chlorine substituents make it an attractive starting point for nucleophilic substitution reactions, the environmental concerns associated with chlorinated aromatics and the cost of production necessitate a careful evaluation of its benefits against viable alternatives.
Performance in Synthesis: A Comparative Overview
The utility of TCAQ is most evident in the synthesis of complex polycyclic aromatic compounds and substituted anthraquinones. Its four chlorine atoms provide multiple reaction sites for the introduction of various functional groups, leading to a diverse range of potential products.
In the Synthesis of Vat Dyes and Pigments
Vat dyes, known for their exceptional fastness properties, are a significant application for anthraquinone derivatives. TCAQ is a precursor for certain high-performance pigments, valued for their stability to light and weathering.
| Parameter | This compound (TCAQ) | Alternative: 1,4-Dihydroxyanthraquinone (Quinizarin) |
| Reaction Type | Nucleophilic Aromatic Substitution | Condensation/Substitution |
| Typical Yields | Generally high due to activated positions | Can be lower due to less reactive starting material |
| Reaction Conditions | Often requires high temperatures and catalysts | May require harsh dehydrating agents |
| Cost | Moderately expensive | Generally less expensive |
| Environmental Impact | Concerns over chlorinated byproducts | Fewer concerns regarding halogenated waste |
In the Synthesis of GABA-AT Inhibitors
The synthesis of GABA analogs often involves the displacement of the chlorine atoms of TCAQ with amine-containing moieties. These analogs are designed to inhibit GABA-AT, an enzyme that degrades the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, these inhibitors have therapeutic potential for conditions like epilepsy.
| Parameter | This compound (TCAQ) | Alternative: Phthalic Anhydride and Substituted Benzenes |
| Synthetic Route | Direct functionalization of the anthraquinone core | Multi-step synthesis involving Friedel-Crafts reaction and subsequent modifications |
| Versatility | Allows for the synthesis of symmetrical derivatives | Can be tailored for unsymmetrical products |
| Overall Yield | Can be efficient for specific target molecules | Varies significantly with the complexity of the target |
| Cost | Higher initial cost of starting material | Lower cost of initial precursors, but more synthetic steps can increase overall cost |
| Scalability | Generally scalable | Can be challenging to scale up certain steps |
Experimental Protocols
Synthesis of a Trianthrimide Pigment Intermediate using this compound
Objective: To synthesize a key intermediate for a high-performance pigment via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (excess)
-
High-boiling point solvent (e.g., nitrobenzene)
-
Copper catalyst (e.g., copper(I) iodide)
Procedure:
-
A mixture of this compound and a significant excess of p-toluidine is heated in a high-boiling point solvent.
-
A catalytic amount of a copper salt is added to facilitate the reaction.
-
The reaction mixture is heated at a high temperature (typically 180-200 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) to remove excess p-toluidine and other impurities.
-
The final product is dried under vacuum.
Expected Outcome: A highly colored solid, representing a tetra-substituted anthraquinone, is obtained in good yield.
Visualizing the Logic: Synthesis and Mechanism
To better understand the synthetic utility and biological relevance of compounds derived from TCAQ, the following diagrams illustrate a typical synthetic workflow and a key biological pathway.
Caption: Synthetic workflow for a tetra-substituted anthraquinone from TCAQ.
Navigating the Spectrum of High-Performance Pigments: A Guide to Alternatives for 1,4,5,8-Tetrachloroanthraquinone
For researchers and professionals in drug development and scientific research, the synthesis of high-performance pigments is a critical area of study. While 1,4,5,8-tetrachloroanthraquinone has traditionally been a key precursor in this field, a growing body of research is exploring alternative pathways to produce pigments with comparable or superior properties. This guide provides a comprehensive comparison of two promising alternative precursors: phthalic anhydride and naphthalenetetracarboxylic dianhydride, supported by experimental data and detailed methodologies.
The quest for novel pigment structures with enhanced stability, vibrant colors, and improved safety profiles has led investigators to explore beyond traditional chlorinated anthraquinone chemistries. Phthalic anhydride and naphthalenetetracarboxylic dianhydride have emerged as versatile and economically viable starting materials for the synthesis of a diverse range of polycyclic pigments, including the highly regarded phthalocyanine and perinone classes.
Performance Comparison of Pigment Precursors
The selection of a precursor significantly influences the final properties of the pigment, such as its color, lightfastness, heat stability, and chemical resistance. While direct comparative studies against this compound are not abundant in publicly available literature, the well-established performance of pigments derived from phthalic anhydride and naphthalenetetracarboxylic dianhydride positions them as strong contenders.
| Precursor | Pigment Class | Typical Colors | Key Performance Characteristics |
| This compound | Anthraquinone Vat Pigments | Varies (e.g., blues, greens) | Good lightfastness and chemical resistance. |
| Phthalic Anhydride | Phthalocyanines | Intense blues and greens | Exceptional lightfastness, chemical stability, and thermal stability.[1] |
| Naphthalenetetracarboxylic Dianhydride | Perinones | Oranges to bordeaux | High heat stability, excellent lightfastness, and weatherfastness.[2][3] |
In-Depth Look at Alternative Precursors
Phthalic Anhydride: The Gateway to Phthalocyanines
Phthalic anhydride is a readily available and cost-effective precursor for the synthesis of phthalocyanine pigments, which are renowned for their brilliant blue and green shades and outstanding stability.[1] The synthesis typically involves the reaction of phthalic anhydride with a nitrogen source, such as urea, and a metal salt in a high-boiling solvent.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Phthalic Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Urea" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metal Salt (e.g., CuCl₂)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High-Boiling Solvent" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Phthalocyanine Pigment" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Phthalic Anhydride" -> "Reaction"; "Urea" -> "Reaction"; "Metal Salt (e.g., CuCl₂)" -> "Reaction"; "High-Boiling Solvent" -> "Reaction"; "Reaction" -> "Phthalocyanine Pigment"; } dot Caption: Synthesis of Phthalocyanine Pigments.
Naphthalenetetracarboxylic Dianhydride: The Foundation for Perinones
Naphthalenetetracarboxylic dianhydride serves as the starting point for the synthesis of perinone pigments, which offer a range of colors from brilliant orange to deep bordeaux.[2][3] These pigments are valued for their high thermal stability and excellent fastness properties, making them suitable for demanding applications.[2][3] The synthesis involves the condensation of naphthalenetetracarboxylic dianhydride with aromatic diamines.[4]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Naphthalenetetracarboxylic Dianhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aromatic Diamine (e.g., o-Phenylenediamine)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Perinone Pigment" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Naphthalenetetracarboxylic Dianhydride" -> "Condensation Reaction"; "Aromatic Diamine (e.g., o-Phenylenediamine)" -> "Condensation Reaction"; "Condensation Reaction" -> "Perinone Pigment"; } dot Caption: Synthesis of Perinone Pigments.
Experimental Protocols
Synthesis of a Phthalocyanine Pigment from Phthalic Anhydride
Materials:
-
Phthalic anhydride
-
Urea
-
Copper(I) chloride
-
Ammonium molybdate (catalyst)
-
High-boiling solvent (e.g., nitrobenzene or trichlorobenzene)
Procedure:
-
A mixture of phthalic anhydride, urea, copper(I) chloride, and a catalytic amount of ammonium molybdate is heated in a high-boiling solvent.
-
The reaction mixture is typically heated to 180-200°C for several hours.
-
The crude pigment is then isolated by filtration and washed with solvent to remove impurities.
-
Further purification can be achieved by acid pasting, where the crude pigment is dissolved in concentrated sulfuric acid and then reprecipitated by pouring the solution into water.
-
The purified pigment is then filtered, washed until neutral, and dried.
Synthesis of a Perinone Pigment from Naphthalenetetracarboxylic Dianhydride
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride
-
o-Phenylenediamine
-
Solvent (e.g., glacial acetic acid or a high-boiling alcohol)
Procedure:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride is reacted with an ortho-diamine, such as o-phenylenediamine, in a suitable solvent.[4]
-
The reaction is typically carried out at elevated temperatures, for instance, by heating to boiling on a reflux condenser in alcohol for several hours.[4]
-
The resulting product, a mixture of cis and trans isomers, precipitates from the reaction mixture.
-
The isomers can be separated by treatment with a solution of potassium hydroxide in ethanol.[2] The trans isomer precipitates as a sparingly soluble salt, while the cis isomer remains in solution.[2]
-
The separated isomers are then obtained by hydrolysis of the precipitate (for the trans isomer) and re-acidification of the solution (for the cis isomer).[2]
-
The final pigment is washed and dried.
Conclusion
Phthalic anhydride and naphthalenetetracarboxylic dianhydride represent viable and advantageous alternatives to this compound for the production of high-performance pigments. The resulting phthalocyanine and perinone pigments exhibit exceptional stability and a wide range of vibrant colors, making them suitable for a variety of demanding applications. Further research focusing on direct, quantitative performance comparisons with pigments derived from chlorinated anthraquinones will be invaluable in guiding the selection of precursors for specific applications, ultimately fostering the development of more sustainable and high-performing colorant technologies.
References
Unveiling the Double-Edged Sword: A Comparative Guide to the Cytotoxicity and Environmental Impact of 1,4,5,8-Tetrachloroanthraquinone and Its Derivatives
For Immediate Release
A comprehensive analysis of 1,4,5,8-Tetrachloroanthraquinone and its derivatives reveals a significant cytotoxic potential against various cell lines, alongside notable environmental concerns regarding their persistence and aquatic toxicity. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing the available experimental data, outlining key experimental protocols, and visualizing potential mechanisms of action.
Executive Summary
This compound, a halogenated aromatic compound, and its chemical relatives are utilized as intermediates in the synthesis of dyes and have been investigated for their potential anticancer properties.[1] However, their utility is shadowed by concerns about their toxicological profile and environmental fate. This guide synthesizes the current understanding of these compounds, drawing comparisons with less halogenated or alternative compounds where data is available. While specific quantitative data for this compound is limited in the public domain, this guide extrapolates from studies on similar chlorinated quinones and anthraquinone derivatives to provide a broader perspective.
Cytotoxicity Profile: A Potent but Potentially Harmful Agent
Table 1: Comparative Cytotoxicity Data for Anthraquinone and its Derivatives
| Compound/Derivative | Cell Line | IC50/LD50 | Reference |
| Anthraquinone | Rat (oral) | LD50 >5000 mg/kg | [3] |
| Emodin (from marine fungi) | Gastric MGC803 cancer cells | IC50: 5.19 μM | [4] |
| SZ-685C (anthraquinone derivative) | Adriamycin-resistant MCF-7 cells | Decreased adriamycin resistance factor from 19.19 to 0.57 | [4] |
| This compound | Data not available | N/A |
Environmental Impact: Concerns for Persistence and Aquatic Life
Halogenated organic compounds are known for their environmental persistence, with the potential to accumulate in soil and water, posing risks to wildlife and human health.[5] While specific biodegradation rates for this compound are not documented, the general class of anthraquinone dyes is known to be resistant to degradation.[6] However, some microbial consortia have shown the ability to degrade these dyes, suggesting that bioremediation could be a potential mitigation strategy.[7]
The aquatic toxicity of quinones is a significant concern. The presence of chlorine atoms can further enhance this toxicity.[2] For instance, some chloro-substituted anthraquinones exhibit significant toxicity to Daphnia magna in the presence of visible light.[8] Safety data sheets for related compounds like tetrachloro-1,4-benzoquinone indicate that it is very toxic to aquatic life with long-lasting effects.[9]
Table 2: Environmental Impact Data for Chlorinated Quinones and Related Compounds
| Compound/Parameter | Organism/System | Endpoint/Value | Reference |
| Tetrachloro-1,4-benzoquinone | Aquatic environment | Very toxic to aquatic life with long lasting effects | [9] |
| Chlorinated Anthraquinones | Daphnia magna | Enhanced toxicity in the presence of visible light | [8] |
| This compound | Data not available | N/A |
Mechanism of Action: The Role of Oxidative Stress
The toxicity of quinones, including chlorinated derivatives, is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[10][11][12] This process can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage, ultimately triggering apoptosis or necrosis.
Caption: Putative signaling pathway of chlorinated quinone-induced cytotoxicity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Aquatic Toxicity Test (Daphnia magna)
The acute toxicity to aquatic invertebrates can be assessed using the Daphnia magna immobilization test.
-
Test Organism: Use juvenile Daphnia magna (<24 hours old) from a healthy culture.
-
Test Solutions: Prepare a series of concentrations of the test substance in a suitable medium (e.g., reconstituted freshwater). Include a control group with no test substance.
-
Test Conditions: Conduct the test in glass beakers under controlled conditions of temperature (e.g., 20 ± 2 °C) and light (e.g., 16-hour light/8-hour dark cycle).
-
Exposure: Introduce a set number of daphnids (e.g., 10) into each test vessel.
-
Observation: After 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
-
Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the EC50 value (the concentration that causes immobilization in 50% of the daphnids) using statistical methods such as probit analysis.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with significant biological activity. While their cytotoxic properties are of interest for potential therapeutic applications, their environmental and toxicological profiles warrant careful consideration. The lack of comprehensive, publicly available data for this compound highlights the need for further research. Future studies should focus on generating specific IC50 and LC50 data for this compound and its key derivatives against a panel of relevant cell lines and aquatic organisms. Furthermore, detailed investigations into their biodegradation pathways and the identification of degradation products are crucial for a complete environmental risk assessment. A deeper understanding of the specific signaling pathways they modulate will also be vital for both harnessing their therapeutic potential and mitigating their adverse effects.
References
- 1. This compound | 81-58-3 | FT40519 [biosynth.com]
- 2. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Anthraquinones: Pharmacological and Toxicological Issues | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio.vu.nl [bio.vu.nl]
- 10. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Benchmarking the Stability of Dyes Derived from 1,4,5,8-Tetrachloroanthraquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of dyes derived from 1,4,5,8-tetrachloroanthraquinone against other classes of dyes. Anthraquinone dyes are renowned for their exceptional stability, a critical attribute in applications ranging from textile dyeing to advanced materials and diagnostics.[1][2] This document outlines the inherent stability of the anthraquinone scaffold, details experimental protocols for rigorous stability testing, and presents a framework for comparative analysis.
High Intrinsic Stability of the Anthraquinone Core
The this compound molecule serves as a robust building block for the synthesis of highly stable dyes.[3] The fused aromatic ring system of the anthraquinone core imparts significant resistance to degradation by light, heat, and chemical agents. The stability of dyes derived from this precursor is a key performance indicator, ensuring longevity and consistent performance in various applications. Generally, anthraquinone dyes, including those synthesized from this compound, exhibit superior fastness properties compared to other dye classes such as azo dyes.[1]
Comparative Stability Data
While specific quantitative data for a wide range of dyes directly derived from this compound is not extensively available in publicly accessible literature, the following tables provide representative stability ratings for different classes of anthraquinone dyes compared to a common alternative, azo dyes. The ratings are based on standardized testing methodologies, with higher values indicating greater stability.
Table 1: Comparative Lightfastness of Anthraquinone-Based Dyes vs. Azo Dyes
| Dye Class/Derivative | Lightfastness Rating (ISO 105-B02, Scale 1-8) |
| Anthraquinone Dyes | |
| Vat Dyes (general) | 7-8 |
| Disperse Dyes (general) | 5-7 |
| Reactive Dyes (general) | 6-7 |
| Azo Dyes | |
| Disperse Dyes (general) | 4-5 |
| Reactive Dyes (general) | 4-6 |
Table 2: Comparative Wash Fastness of Anthraquinone-Based Dyes vs. Azo Dyes
| Dye Class/Derivative | Wash Fastness Rating (ISO 105-C06, Color Change, Scale 1-5) |
| Anthraquinone Dyes | |
| Vat Dyes (general) | 4-5 |
| Disperse Dyes (general) | 4-5 |
| Reactive Dyes (general) | 4-5 |
| Azo Dyes | |
| Disperse Dyes (general) | 3-4 |
| Reactive Dyes (general) | 3-4 |
Table 3: Comparative Thermal Stability of Anthraquinone-Based Dyes
| Dye Derivative | Onset of Decomposition (°C) |
| Vat Blue 6 (Indanthrone) | ~350 - 400 |
| Representative Disperse Anthraquinone Dyes | >250 |
Experimental Protocols for Stability Assessment
To ensure objective and reproducible benchmarking, standardized experimental protocols are essential. The following are detailed methodologies for key stability tests.
Lightfastness Testing (Adapted from ISO 105-B02)
Objective: To determine the resistance of the dye to fading upon exposure to an artificial light source representative of natural daylight.
Apparatus:
-
Xenon arc lamp apparatus
-
Blue wool standards (Reference materials with known lightfastness from 1 to 8)
-
Grey scale for assessing color change
-
Spectrophotometer/Colorimeter
Procedure:
-
Sample Preparation: A sample of the dyed substrate (e.g., fabric, polymer film) is prepared according to the standard.
-
Exposure: The sample and a set of blue wool standards are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
-
Assessment: The color of the exposed sample is periodically compared to an unexposed portion of the same sample and to the fading of the blue wool standards.
-
Rating: The lightfastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the sample. The assessment is made using a grey scale for color change, where a rating of 5 indicates no change and 1 indicates a severe change.
Wash Fastness Testing (Adapted from ISO 105-C06)
Objective: To evaluate the resistance of the dye to desorption and abrasion during laundering.
Apparatus:
-
Launder-Ometer or similar washing fastness tester
-
Stainless steel balls (for mechanical action)
-
Multifiber adjacent fabric (to assess staining)
-
Standard ECE phosphate-based detergent
-
Grey scale for assessing color change and staining
Procedure:
-
Sample Preparation: A specimen of the dyed material is stitched together with a multifiber fabric containing strips of common textile fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).
-
Washing: The composite sample is placed in a stainless-steel container with a specified volume of standard detergent solution and stainless-steel balls. The container is then agitated in the Launder-Ometer for a set time and at a specific temperature (e.g., 40°C, 60°C).
-
Rinsing and Drying: After the washing cycle, the sample is thoroughly rinsed with water and dried under specified conditions.
-
Assessment: The change in color of the original sample is evaluated using the grey scale for color change. The degree of staining on each fiber of the multifiber fabric is assessed using the grey scale for staining. A rating of 5 indicates no change/staining, and 1 indicates severe change/staining.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the temperature at which the dye begins to decompose.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: A small, precisely weighed sample of the dye is placed in the TGA sample pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.
-
Analysis: The onset of decomposition is identified as the temperature at which a significant loss of mass begins.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and stability evaluation of dyes derived from this compound.
References
Quantum yield comparison of fluorescent dyes based on different anthraquinone cores
For Immediate Publication
Shanghai, China – December 30, 2025 – A comprehensive guide comparing the fluorescence quantum yields of various fluorescent dyes based on different anthraquinone cores has been compiled to aid researchers, scientists, and drug development professionals in selecting the optimal fluorophores for their applications. This guide provides a detailed analysis of how the substitution pattern on the anthraquinone core influences the photophysical properties of the resulting dyes, supported by experimental data and protocols.
Anthraquinone derivatives are a significant class of compounds known for their diverse applications, ranging from dyes and pigments to pharmaceuticals. Their rigid and planar structure provides a robust scaffold for the development of fluorescent probes. The fluorescence properties, particularly the quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light, are critically dependent on the nature and position of substituent groups on the anthraquinone core.
Unveiling the Impact of Core Structure on Quantum Yield
The substitution of the anthraquinone core with electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, is a common strategy to induce fluorescence. The position of these substituents significantly alters the electronic structure of the molecule, thereby affecting its quantum yield.
Generally, anthraquinone-based dyes have been noted for their large Stokes shifts, which is a desirable characteristic for fluorescent probes. However, many also exhibit low quantum yields. For instance, the commercially available DNA stain DRAQ5, a bisalkylaminoanthraquinone, has a very low quantum yield of 0.003 in solution.[1] This highlights the critical need for understanding the structure-property relationships to design more efficient fluorescent dyes.
A qualitative comparison has shown that the fluorescence quantum yield of 1,4-dihydroxyanthraquinone (1,4-DHAQ) is considerably higher than that of 1,4-diamino-9,10-anthraquinone (1,4-DAAQ) and 1-amino-4-hydroxy-9,10-anthraquinone (1,4-AHAQ).[2] While 1,4-dihydroxyanthraquinone (quinizarin) itself is not fluorescent, its complexes with metal ions, such as Al(III), can exhibit very high quantum yields, reaching up to 0.8.[3]
Quantitative Comparison of Anthraquinone Cores
To provide a clearer perspective, the following table summarizes the available quantitative data for the fluorescence quantum yield of various anthraquinone-based dyes. It is important to note that the quantum yield can be highly sensitive to the solvent environment and the presence of other interacting species.
| Anthraquinone Core | Substituent(s) | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |
| 1,4-Disubstituted | Dihydroxy (Quinizarin) | Non-fluorescent | - | [3] |
| 1,4-Disubstituted | Dihydroxy-Al(III) Complex | n-butanol | > 0.8 | [3] |
| 1,4-Disubstituted | Diamino (1,4-DAAQ) | - | Lower than 1,4-DHAQ | [2] |
| 1,4-Disubstituted | Amino-Hydroxy (1,4-AHAQ) | - | Lower than 1,4-DHAQ | [2] |
| Bisalkylamino | DRAQ5 | Solution | 0.003 | [1] |
Note: The table is populated with the currently available data. Further research is required to provide a more exhaustive comparison under standardized conditions.
Experimental Protocols
The determination of the fluorescence quantum yield is a critical experimental procedure in the characterization of fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Determination
Principle: The quantum yield of an unknown sample (Φx) can be calculated relative to a standard (Φst) by measuring their respective absorbance at the excitation wavelength and their integrated fluorescence intensities.
Equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
Step-by-Step Protocol:
-
Standard Selection: Choose a standard with a well-documented quantum yield and an absorption profile that overlaps with the sample.
-
Solvent Selection: Use the same solvent for both the sample and the standard if possible. If different solvents are used, their refractive indices must be included in the calculation.
-
Absorbance Measurement:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.
-
Measure the UV-Vis absorbance spectra for all solutions.
-
Ensure that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of the same solutions used for absorbance measurements.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Instrumental parameters (e.g., slit widths) must be kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Use the equation above with the slopes of the plots to calculate the quantum yield of the sample.
-
Visualizing the Workflow and Relationships
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Relationship between anthraquinone structure and quantum yield.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Computationally Modeled Electronic Properties of Halogenated Anthraquinones
This guide provides a comparative analysis of the electronic properties of halogenated anthraquinones, leveraging data from computational modeling studies. The introduction of halogen atoms to the anthraquinone scaffold is a key strategy for tuning its chemical and electronic characteristics, making it a valuable approach in the development of pharmaceuticals and organic electronic materials.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful and efficient means to predict these properties and guide rational molecular design.[3][4]
Computational Methodology and Protocols
The data presented in this guide are derived from robust computational chemistry protocols. Understanding this methodology is crucial for interpreting the results and for designing further in silico experiments.
Standard Computational Protocol: A typical workflow for calculating the electronic properties of anthraquinone derivatives involves the following steps, generally performed using quantum chemistry software packages like Gaussian, VASP, or ORCA.[5][6]
-
Structure Preparation : The 3D molecular structure of the parent anthraquinone and its halogenated derivatives are built. For this guide, we consider substitutions at various positions on the anthraquinone core.
-
Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure the calculated properties correspond to a stable molecular geometry. A common approach is to use Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, and a Pople-style basis set like 6-311+G(d,p).[6]
-
Frequency Calculation : To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculation : Using the optimized geometry, a higher-level single-point energy calculation is performed to obtain accurate electronic properties. This may involve the same DFT functional or more computationally intensive methods.
-
Property Calculation : From the single-point calculation, key electronic properties are derived:
-
HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[7]
-
Ionization Potential (IP) and Electron Affinity (EA) : These can be approximated using the energies of the frontier orbitals via Koopmans' theorem or calculated more accurately as the energy difference between the neutral and ionized species (ΔSCF method).
-
Redox Potential : The reduction potential, crucial for electrochemical applications, can be calculated relative to a reference electrode by considering the Gibbs free energy change of the reduction reaction, often including a solvation model like the Polarizable Continuum Model (PCM) to simulate solvent effects.[8][9]
-
Below is a diagram illustrating the typical computational workflow employed in these studies.
Comparative Analysis of Electronic Properties
The electronic properties of anthraquinones are significantly influenced by the nature and position of halogen substituents. Halogens are electron-withdrawing groups, and their introduction generally leads to a stabilization (lowering) of the frontier molecular orbital energy levels.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[7]
-
HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.[10]
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be excited by lower energy light.[7]
The following table summarizes key electronic properties for anthraquinone (AQ) and several halogenated derivatives as predicted by DFT calculations. The data is compiled from recent literature, primarily focusing on trifluoromethyl-, trichloromethyl-, and tribromomethyl-substituted isomers.[5]
| Compound/Isomer | Substituent | Ionization Potential (IP) / eV | Electron Affinity (EA) / eV | Electronic Gap (HSE) / eV |
| AQ1d | -C₃F₃ / -C₃F₃ | 7.07 | 3.28 | 3.93 |
| AQ1d | -C₃Cl₃ / -C₃Cl₃ | 6.57 | 3.16 | 3.49 |
| AQ1d | -C₃F₃ / -C₃Cl₃ | 6.81 | 3.22 | 3.70 |
| AQ1a | -C₃F₃ / -C₃F₃ | - | - | 4.02 |
| AQ1a | -C₃Cl₃ / -C₃Cl₃ | - | - | 3.58 |
| AQ1a | -C₃Br₃ / -C₃Br₃ | - | - | 3.47 |
Data sourced from a 2025 computational study on anthraquinone derivatives.[5] The study utilized DFT with the PBE and HSE functionals.
Analysis of Trends:
-
Effect of Halogen Type : The data clearly shows that the type of halogen significantly impacts the electronic properties. Moving down the halogen group from fluorine to chlorine to bromine generally leads to a decrease in both the ionization potential and the electronic gap.[1][5] For instance, in the AQ1a isomer, the calculated electronic gap decreases from 4.02 eV for the fluorinated compound to 3.58 eV for the chlorinated, and further to 3.47 eV for the brominated derivative.[5] This trend can be attributed to the decreasing electronegativity and increasing size of the halogen atoms.
-
Ionization Potential (IP) and Electron Affinity (EA) : IP is the energy required to remove an electron, while EA is the energy released when an electron is added.
-
Fluorine substitution leads to the highest ionization potential (7.07 eV for AQ1d-C₃F₃), indicating that its electrons are held more tightly.[5]
-
Chlorine substitution consistently lowers both the electron affinity and the ionization potential compared to fluorine substitution.[5] This suggests that while still electron-withdrawing, chlorine's effect is less pronounced than fluorine's in this context.
-
-
HOMO-LUMO Gap and Reactivity : A smaller HOMO-LUMO gap implies higher reactivity.[7] The results indicate that brominated and chlorinated anthraquinones are predicted to be more reactive than their fluorinated counterparts. This tunability is critical for applications where specific redox properties are required, such as in designing cathode materials for batteries or creating specific catalysts.[11]
Conclusion
Computational modeling provides invaluable insights into the structure-property relationships of halogenated anthraquinones. DFT calculations effectively predict how different halogen substituents modulate the frontier orbital energies, ionization potentials, electron affinities, and HOMO-LUMO gaps. The general trend shows that moving from fluorine to chlorine and bromine substitution decreases the electronic gap, thereby increasing the molecule's reactivity. These predictive models allow researchers to perform efficient in silico screening, accelerating the discovery and design of novel anthraquinone derivatives with electronic properties tailored for advanced applications in medicine and materials science.[4][12]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4,5,8-Tetrachloroanthraquinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,4,5,8-Tetrachloroanthraquinone (CAS No. 81-58-3), a chlorinated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety glasses or goggles with side shields.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1]
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible substances, such as strong oxidizing agents, and sources of ignition.[1]
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] The spilled solid should be carefully swept up, vacuumed, or absorbed with an inert material and placed into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.
Disposal Procedures
The disposal of this compound is regulated and requires adherence to federal, state, and local hazardous waste regulations.[1] As a chlorinated organic compound, it cannot be disposed of in standard laboratory trash or down the drain. The primary responsibility for proper waste classification lies with the chemical waste generator.[1]
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3.[1] Due to its chemical nature, this compound will likely be classified as a hazardous waste.
Approved Disposal Method: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[2] This process decomposes the compound into less harmful gaseous byproducts, such as carbon dioxide, nitrogen, and hydrogen halides, which are then treated through scrubbing systems to prevent atmospheric pollution.[2] Landfill disposal for this type of compound is generally prohibited.[2]
Quantitative Disposal Parameters
| Parameter | Value | Compound Class/Notes |
| Incineration Combustion Zone Wall Temperature | 800°C - 1500°C | For chlorinated organic materials. |
| Incineration Quench Zone Temperature | 450°C - 1000°C | For chlorinated organic materials. |
| TCLP Regulatory Limit for Hexachlorobenzene | 0.13 mg/L | Toxicity Characteristic Leaching Procedure (TCLP) limit for a related chlorinated aromatic compound. |
| TCLP Regulatory Limit for Pentachlorophenol | 100.0 mg/L | TCLP limit for a related chlorinated aromatic compound. |
Experimental Protocol: Lab-Scale Chemical Degradation (Example)
For laboratories that generate small quantities of chlorinated aromatic waste, chemical degradation may be a feasible pre-treatment step before collection by a hazardous waste vendor. The following is an example protocol for the degradation of polychlorinated biphenyls (PCBs), a class of compounds with similar stability, using Fenton's reagent. This protocol should be adapted and validated for this compound under the guidance of a qualified chemist and in compliance with all safety regulations.
Objective: To chemically degrade a chlorinated aromatic compound in an aqueous solution at a laboratory scale.
Materials:
-
Waste this compound (dissolved in a suitable solvent if necessary)
-
Fenton's Reagent (a solution of hydrogen peroxide and an iron catalyst, typically ferrous sulfate)
-
Sulfuric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) within a fume hood
-
pH meter
-
Appropriate PPE
Procedure:
-
Preparation: In a designated fume hood, prepare the reaction vessel containing the waste solution.
-
pH Adjustment: Adjust the pH of the waste solution to between 3 and 4 using sulfuric acid. Fenton's reaction is most effective in this acidic pH range.
-
Initiation of Reaction: While stirring the solution, slowly add the Fenton's reagent. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Reaction Time: Allow the mixture to react for a specified period (e.g., several hours), continuing to stir. The exact duration will depend on the concentration of the waste and the Fenton's reagent.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH of approximately 7.0 using sodium hydroxide.
-
Disposal of Treated Waste: The treated solution, which now contains degraded products, should be collected as hazardous waste for pickup and final disposal by a certified vendor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,4,5,8-Tetrachloroanthraquinone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,4,5,8-Tetrachloroanthraquinone. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data, it causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Nitrile gloves (double gloving recommended) - Impermeable lab coat or gown with long sleeves and tight-fitting cuffs - ANSI-approved safety goggles with side shields or chemical splash goggles[1] |
| Handling Potentially Dusty Material or Generating Aerosols | - All PPE for routine handling - A NIOSH-approved respirator is necessary if ventilation is inadequate or dust is generated. |
| Cleaning and Decontamination | - Double nitrile gloves - Impermeable lab coat or gown - Safety goggles |
| Spill Cleanup | - Double nitrile gloves - Impermeable, disposable gown - Safety goggles and face shield - NIOSH-approved respirator - Shoe covers |
| Waste Disposal | - Nitrile gloves - Impermeable lab coat or gown |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure all personnel are trained on the specific hazards of this compound and have read the Safety Data Sheet (SDS).
-
Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure[1].
-
Before starting, ensure a spill kit and an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials and equipment before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before putting on any PPE.
-
Don an impermeable gown, ensuring it is fully closed.
-
Put on the first pair of nitrile gloves, tucking the gown cuffs underneath the gloves.
-
Put on the second pair of nitrile gloves over the first pair and the gown cuffs.
-
Wear safety goggles and, if there is a splash hazard, a face shield.
-
If working with powder or there is a risk of aerosolization, wear a NIOSH-approved respirator.
3. Handling and Experimental Procedures:
-
Handle this compound with care to avoid creating dust[1].
-
Use tools such as spatulas and weighing paper appropriate for handling solid compounds.
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly after handling, even if gloves were worn[1].
-
Clean all equipment and surfaces thoroughly after each use.
4. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in a manner that avoids self-contamination.
-
Remove the outer pair of gloves.
-
Remove the gown, turning it inside out as it is removed.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) in a designated, clearly labeled hazardous waste container.
-
This container should be a rigid, leak-proof container with a secure lid.
2. Disposal of Unused this compound:
-
Excess or expired this compound must be disposed of as hazardous waste.
-
Do not dispose of it down the drain or in the regular trash[1].
3. Spill Management and Disposal:
-
In the event of a spill, prevent further spread if it is safe to do so.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container[1].
-
Absorb liquid spills with an inert material and place it in the hazardous waste container[1].
-
Clean the spill area thoroughly.
4. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations[1].
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
